molecular formula C25H29N3Na2O6S3 B1599379 N,N',N''-Tritosyldiethylenetriamine disodium salt CAS No. 52601-80-6

N,N',N''-Tritosyldiethylenetriamine disodium salt

Cat. No.: B1599379
CAS No.: 52601-80-6
M. Wt: 609.7 g/mol
InChI Key: HWXFIPYUNYRUJA-UHFFFAOYSA-N
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Description

N,N′ ,N′ ′ -Tritosyldiethylenetriamine is a tosyl derivative and its complexation with Ag(I) and Cu(II) is reported.>

Properties

IUPAC Name

disodium;(4-methylphenyl)sulfonyl-[2-[(4-methylphenyl)sulfonyl-[2-(4-methylphenyl)sulfonylazanidylethyl]amino]ethyl]azanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O6S3.2Na/c1-20-4-10-23(11-5-20)35(29,30)26-16-18-28(37(33,34)25-14-8-22(3)9-15-25)19-17-27-36(31,32)24-12-6-21(2)7-13-24;;/h4-15H,16-19H2,1-3H3;;/q-2;2*+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXFIPYUNYRUJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[N-]CCN(CC[N-]S(=O)(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3Na2O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391594
Record name N,N',N''-Tritosyldiethylenetriamine disodium salt
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Molecular Weight

609.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52601-80-6
Record name N,N',N''-Tritosyldiethylenetriamine disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N',N''-Tri-p-tosyldiethylenetriamine,disodium salt
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Foundational & Exploratory

An In-Depth Technical Guide to N,N',N''-Tritosyldiethylenetriamine Disodium Salt: Synthesis, Properties, and Applications in Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N,N',N''-Tritosyldiethylenetriamine Disodium Salt, a key intermediate in the synthesis of polyaza macrocycles and other complex molecules of interest in medicinal chemistry and materials science. We delve into the strategic importance of the tosyl protecting group, detailing the synthesis of the parent compound, N,N',N''-Tritosyldiethylenetriamine, and its subsequent conversion to the disodium salt. The guide further explores the applications of this versatile reagent, with a particular focus on its role in the renowned Richman-Atkins macrocyclization reaction. We will also touch upon the emerging applications of the resulting macrocycles in drug development, including their use as ligands for metal complexes in radiopharmaceuticals and as potential therapeutic agents. This document is intended to serve as a practical resource for researchers, providing not only theoretical background but also actionable experimental protocols and key technical data.

Introduction: The Strategic Importance of Tosyl-Protected Polyamines

In the intricate field of organic synthesis, the selective modification of polyfunctional molecules is a paramount challenge. Polyamines, such as diethylenetriamine, possess multiple reactive sites that can lead to a cascade of undesired side reactions if not properly managed. The strategic use of protecting groups is therefore essential to orchestrate a desired synthetic outcome. The p-toluenesulfonyl (tosyl) group is a widely employed protecting group for amines due to its exceptional stability across a broad range of reaction conditions, including acidic and basic environments, as well as its ability to withstand many oxidizing and reducing agents.

The electron-withdrawing nature of the sulfonyl group in a tosylamide significantly diminishes the nucleophilicity and basicity of the nitrogen atom it protects. This chemical inertness allows for transformations at other parts of the molecule without interference from the protected amine. Crucially, the hydrogen atoms on the nitrogen of a tosylamide are acidic enough to be removed by a strong base, generating a nucleophilic amide anion. This feature is the cornerstone of the utility of this compound in carbon-nitrogen bond-forming reactions.

This guide will focus on the synthesis, properties, and applications of N,N',N''-Tritosyldiethylenetriamine and its disodium salt, a cornerstone reagent for the construction of complex molecular architectures.

Synthesis and Characterization

The preparation of this compound is a two-step process, commencing with the tosylation of diethylenetriamine, followed by the deprotonation of the terminal tosylamides.

Synthesis of N,N',N''-Tritosyldiethylenetriamine

The synthesis of N,N',N''-Tritosyldiethylenetriamine is achieved by the reaction of diethylenetriamine with three equivalents of p-toluenesulfonyl chloride (TsCl) in the presence of a base to neutralize the hydrochloric acid byproduct. A well-established and reliable procedure is documented in Organic Syntheses, which provides a high-yielding and scalable method.[1]

Experimental Protocol: Synthesis of N,N',N''-Tritosyldiethylenetriamine [1][2][3]

  • Reaction Setup: In a well-ventilated fume hood, a 5-liter, three-necked round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, a thermometer, and an addition funnel.

  • Reagent Preparation: The flask is charged with 1150 g (6.037 moles) of p-toluenesulfonyl chloride and 3 liters of pyridine. The mixture is stirred and warmed to 50°C to dissolve the solid. The flask is then placed in a 30°C water bath.

  • Addition of Diethylenetriamine: A solution of 206 g (2.00 moles) of diethylenetriamine in 300 ml of pyridine is added dropwise from the addition funnel at a rate that maintains the reaction temperature between 50–60°C. This addition typically takes about 1 hour.

  • Reaction Completion: The reaction mixture is maintained at 50–60°C for an additional 30 minutes after the addition is complete.

  • Workup and Isolation: The mixture is cooled and then divided into two equal portions in 4-liter Erlenmeyer flasks. To each flask, 1000 ml of water is slowly added with vigorous mechanical stirring.

  • Precipitation and Filtration: The mixture is stirred overnight and then cooled in an ice bath for 2 hours to ensure complete precipitation of the product. The white solid is collected by filtration.

  • Washing and Drying: The collected solid is thoroughly washed with ice-cold 95% ethanol and then dried in a vacuum oven at 100°C.

  • Yield and Purity: This procedure typically yields 950–1015 g (84–90%) of N,N',N''-Tritosyldiethylenetriamine with a melting point of 173–175°C.

Synthesis_of_Tritosyldiethylenetriamine

Synthesis of this compound

The disodium salt is prepared by treating the parent tritosylated compound with a strong base, such as sodium ethoxide, in absolute ethanol. The acidic protons on the terminal sulfonamide nitrogens are readily removed to generate the desired disodium salt.

Experimental Protocol: Synthesis of this compound [1]

  • Reaction Setup: A 3-liter, three-necked round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, and an addition funnel. The apparatus is flushed with nitrogen.

  • Reagent Preparation: The flask is charged with 1 liter of absolute ethanol and 425 g (0.752 mole) of N,N',N''-Tritosyldiethylenetriamine under a nitrogen atmosphere.

  • Addition of Base: The stirred slurry is heated to reflux. The heat source is then removed, and 1000 ml of a 1.5 N sodium ethoxide solution is added rapidly through the addition funnel.

  • Crystallization and Isolation: The resulting solution is decanted from any undissolved material into an Erlenmeyer flask. The disodium salt crystallizes upon standing overnight. The product is collected by filtration under a nitrogen atmosphere.

Synthesis_of_Disodium_Salt

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of N,N',N''-Tritosyldiethylenetriamine is provided in the table below.

PropertyValueReference
CAS Number 56187-04-3[4][5]
Molecular Formula C25H31N3O6S3[4]
Molecular Weight 565.73 g/mol [4]
Appearance White to off-white powder/crystals[2]
Melting Point 172-176 °C[2][5]
Boiling Point 736.9 ± 70.0 °C (Predicted)[2]
Density 1.325 ± 0.06 g/cm³ (Predicted)[2]

Spectroscopic characterization is essential for confirming the identity and purity of the synthesized compounds. Key expected features in the spectra of N,N',N''-Tritosyldiethylenetriamine include:

  • ¹H NMR: Aromatic protons of the tosyl groups will appear as two doublets in the range of 7.3-7.8 ppm. The methyl protons of the tosyl groups will be a singlet around 2.4 ppm. The methylene protons of the diethylenetriamine backbone will appear as multiplets in the aliphatic region.

  • ¹³C NMR: Characteristic signals for the aromatic carbons of the tosyl groups, the methyl carbons, and the aliphatic carbons of the diethylenetriamine backbone will be observed.

  • IR Spectroscopy: Strong absorption bands corresponding to the S=O stretching of the sulfonamide groups will be present around 1340 and 1160 cm⁻¹. N-H stretching vibrations may also be observed.

Applications in Scientific Research and Drug Development

The primary utility of this compound lies in its role as a nucleophilic building block for the synthesis of larger, more complex molecules, particularly polyaza macrocycles.

The Richman-Atkins Macrocyclization

The Richman-Atkins synthesis is a powerful and widely used method for the preparation of macrocyclic polyamines.[6] This reaction involves the condensation of a disodium salt of a tosylated polyamine with a di-electrophile, typically a di-tosylate or a di-halide, in a polar aprotic solvent such as dimethylformamide (DMF).

The use of this compound in a Richman-Atkins reaction allows for the construction of a variety of macrocyclic structures. For example, its reaction with ethylene glycol di-tosylate would yield the tosylated derivative of 1,4,7-triazacyclononane (TACN), a highly important ligand in coordination chemistry.

Richman_Atkins_Synthesis

The tosyl groups serve a dual purpose in this synthesis: they protect the secondary amine during the cyclization and activate the terminal amines for deprotonation. Following the successful formation of the macrocycle, the tosyl groups can be removed under strongly acidic or reductive conditions to yield the free polyamine.

Applications in Drug Development

Polyaza macrocycles and their derivatives are of significant interest in drug development due to their ability to form stable complexes with metal ions and to interact with biological targets.

  • Radiopharmaceuticals: Macrocyclic ligands, such as those derived from TACN, are excellent chelators for radiometals used in medical imaging (e.g., PET, SPECT) and targeted radiotherapy. The resulting radiometal-ligand complexes can be conjugated to targeting vectors, such as peptides or antibodies, to deliver the radioactive payload specifically to cancer cells or other diseased tissues. The use of N,N',N''-Tritosyldiethylenetriamine as a precursor for these ligands is therefore of great importance in the development of next-generation radiopharmaceuticals.[7]

  • Therapeutic Agents: Polyamines and their analogs are known to play crucial roles in cell growth and proliferation. Derivatives of polyamines, including macrocyclic structures, have been investigated as potential anticancer agents.[8] Furthermore, tosyl-polyamine derivatives have been shown to exhibit neuroprotective effects by inhibiting ionotropic glutamate receptors, suggesting their potential for the treatment of neurodegenerative diseases.[1] The metal complexes of tosylated amino acids have also demonstrated promising biological activities, including as carbonic anhydrase inhibitors and anticancer agents.[9]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its utility is rooted in the robust and reliable chemistry of the tosyl protecting group, which allows for the controlled construction of complex molecular architectures. The detailed synthetic protocols provided in this guide, based on well-established literature procedures, offer a practical resource for researchers. The primary application of this compound in the Richman-Atkins macrocyclization has paved the way for the synthesis of a vast array of polyaza macrocycles. These macrocycles, in turn, are finding increasingly important applications in drug development, particularly in the fields of radiopharmaceuticals and targeted therapies. As the demand for sophisticated molecular scaffolds continues to grow, the importance of key building blocks like this compound is set to increase, making a thorough understanding of its chemistry essential for researchers in the chemical and pharmaceutical sciences.

References

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physical properties of N,N',N''-Tritosyldiethylenetriamine disodium salt

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of N,N',N''-Tritosyldiethylenetriamine Disodium Salt

Authored by a Senior Application Scientist

Introduction

This compound is a key intermediate in advanced organic synthesis, particularly in the field of macrocyclic chemistry. As the deprotonated form of N,N',N''-Tritosyldiethylenetriamine, its utility as a potent nucleophile is well-established. An in-depth understanding of its physical properties is paramount for researchers, scientists, and drug development professionals. These properties govern its storage, handling, reactivity, and suitability for specific synthetic applications. This guide provides a comprehensive analysis of the core physical characteristics of this compound, grounded in established scientific principles and experimental observations. It is designed to offer not just data, but also the causal insights behind the values, empowering researchers to optimize their experimental designs.

Chemical Identity and Molecular Structure

A precise understanding of the molecular structure is the foundation upon which all physical property analysis is built. The molecule consists of a flexible diethylenetriamine backbone, with each of the three nitrogen atoms substituted with a p-toluenesulfonyl (tosyl) group. The disodium salt is formed by the deprotonation of two of the three sulfonamide protons, creating anionic nitrogen centers counterbalanced by two sodium ions.

  • Chemical Name: this compound

  • CAS Number: 52601-80-6[1][2][3][4]

  • Molecular Formula: C₂₅H₂₉N₃Na₂O₆S₃[1][2][3][4]

  • Molecular Weight: 609.69 g/mol [2][3][5]

Caption: Chemical structure of this compound.

Summary of Core Physical Properties

For ease of reference, the primary physical properties are summarized in the table below. Each of these parameters will be discussed in greater detail in the subsequent sections.

PropertyValueSignificance & Comments
Molecular Weight 609.69 g/mol [2][3][5]Essential for stoichiometric calculations in chemical reactions.
Appearance White to off-white solidTypical for organic salts. Color may indicate purity.
Melting Point 275 °C (decomposes)[1][2][6]High melting point indicates strong ionic lattice energy. Decomposition suggests thermal instability at this temperature.
Solubility Soluble in 95% ethanol (25 mg/mL)[5][6]Indicates good solubility in polar protic solvents. Expected to have good solubility in other polar solvents like DMF and DMSO.
pKa (of conjugate acid) 10.38 ± 0.50 (Predicted for neutral form)[7]The relatively low pKa of the N-H protons on the neutral tosylamide facilitates deprotonation to form the salt.
Storage Temperature Room Temperature or 2-8°C[1][2]Stable under standard laboratory conditions.

Detailed Analysis of Physical Properties

Melting Point and Thermal Stability

The melting point of this compound is reported to be 275 °C, at which it also undergoes decomposition.[1][2][6] This high value is characteristic of an ionic solid, where significant thermal energy is required to overcome the electrostatic forces of the crystal lattice.

In contrast, the neutral, protonated form (N,N',N''-Tritosyldiethylenetriamine) exhibits a much lower melting point in the range of 172-178 °C.[7] This substantial difference underscores the transition from a molecular solid, held together by weaker intermolecular forces (like hydrogen bonding and van der Waals forces), to an ionic solid with strong coulombic attractions between the organic anion and the sodium cations. The decomposition upon melting indicates that the covalent bonds within the molecule begin to rupture at this temperature, a critical consideration for any high-temperature reaction planning.

  • Sample Preparation: A small amount of the dry, powdered sample is loaded into a capillary tube, sealed at one end, to a height of 2-3 mm. The sample must be well-packed to ensure uniform heat transfer.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating Protocol: The sample is heated rapidly to a temperature approximately 20 °C below the expected melting point.

  • Data Acquisition: The heating rate is then reduced to 1-2 °C per minute. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. For this compound, the onset of decomposition (e.g., charring) should be noted.

Solubility Profile

The disodium salt is documented as being soluble in 95% ethanol at a concentration of 25 mg/mL, yielding a clear, colorless to yellow solution.[5][6] This behavior is consistent with the "like dissolves like" principle; the ionic nature of the salt facilitates its dissolution in polar solvents like ethanol.[8]

The neutral precursor, by contrast, is noted for its excellent solubility in various organic solvents.[9] The disodium salt is expected to have limited solubility in non-polar solvents such as hexanes or toluene, but good solubility in polar aprotic solvents commonly used in synthesis, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). This solubility is a critical factor in its application, for instance, in the preparation of macrocycles where DMF is a common solvent.[6]

cluster_0 Solvent Selection Workflow A Define Reaction (e.g., Macrocyclization) B Identify Required Properties: - Solubilize Salt - Aprotic Nature - High Boiling Point A->B C Candidate Solvents: - DMF - DMSO - NMP B->C D Experimental Test: Small-scale solubility test (e.g., 25 mg/mL) C->D D->C Insoluble E Optimal Solvent Chosen D->E Clear Solution R-SO2-NH-R' Neutral Sulfonamide R-SO2-N(-)-R' Anionic Sulfonamide R-SO2-NH-R'->R-SO2-N(-)-R' Deprotonation R-SO2-N(-)-R'->R-SO2-NH-R' Protonation 2 NaH + 2 NaH 2 Na+ + 2 Na+ H2 + H2 (gas)

Caption: General equilibrium showing the deprotonation of a sulfonamide.

Applications in Synthetic Chemistry

The primary utility of this compound lies in its role as a precursor for constructing complex nitrogen-containing molecules. Its most notable application is in the synthesis of triazamacrocycles, such as 1,4,7-triazacyclononane (TACN). In these syntheses, the disodium salt acts as a powerful bis-nucleophile, reacting with a suitable bis-electrophile (e.g., 1,2-dibromoethane) in a cyclization reaction. [6]The tosyl groups serve as excellent protecting groups for the nitrogen atoms, which can be removed in a subsequent step.

Start N,N',N''-Tritosyldiethylenetriamine Disodium Salt Reagent Add Bis-electrophile (e.g., 1,2-dibromoethane) in DMF Start->Reagent Reaction Intramolecular Cyclization Reaction Reagent->Reaction Product1 Protected Macrocycle (Tritosylated TACN) Reaction->Product1 Deprotection Deprotection Step (e.g., HBr/Phenol) Product1->Deprotection FinalProduct Final Macrocycle (1,4,7-Triazacyclononane) Deprotection->FinalProduct

Caption: Synthetic pathway from the disodium salt to a macrocycle.

Conclusion

The —its high melting point, solubility in polar solvents, and the inherent nucleophilicity derived from its salt structure—are defining characteristics that dictate its application in organic synthesis. This guide has aimed to provide not only the quantitative data but also a qualitative understanding of why these properties manifest and how they can be leveraged for successful experimental outcomes. A thorough grasp of these principles is essential for any scientist working with this versatile and important chemical intermediate.

References

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An In-Depth Technical Guide to N,N',N''-Tritosyldiethylenetriamine Disodium Salt: Synthesis, Application, and Significance in Macrocyclic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of N,N',N''-Tritosyldiethylenetriamine disodium salt, a critical intermediate in the synthesis of polyaza macrocycles. This document delves into the compound's fundamental properties, detailed synthetic protocols, and its pivotal role in advanced chemical syntheses, particularly in the development of chelating agents for medical applications.

Core Compound Analysis

This compound is the deprotonated form of N,N',N''-Tritosyldiethylenetriamine. The presence of three electron-withdrawing p-toluenesulfonyl (tosyl) groups significantly increases the acidity of the N-H protons of the parent amine, facilitating the formation of this stable disodium salt. This salt is not typically isolated for long-term storage but is generated in situ or used immediately in subsequent reactions. Its primary utility lies in its role as a nucleophile in cyclization reactions.

Quantitative Data Summary
PropertyValueSource(s)
Chemical Name This compound[1][2]
Synonym(s) sodium ((tosylazanediyl)bis(ethane-2,1-diyl))bis(tosylamide)[2]
CAS Number 52601-80-6[1]
Molecular Formula C₂₅H₂₉N₃Na₂O₆S₃[1]
Molecular Weight 609.69 g/mol [1]
Appearance White to off-white solid[3]
Solubility Soluble in 95% ethanol (25 mg/mL)[4]
Storage Temperature Room Temperature; sensitive to moisture[1][5]

Note: Data for the neutral precursor, N,N',N''-Tritosyldiethylenetriamine (CAS 56187-04-3), includes a melting point of 172-176 °C.[6][7]

Synthesis and Mechanism: From Precursor to Active Nucleophile

The journey to utilizing the disodium salt begins with the robust synthesis of its neutral precursor, followed by a straightforward deprotonation. The entire process is a well-established pathway, foundational to the renowned Richman-Atkins macrocyclization.

Synthesis of N,N',N''-Tritosyldiethylenetriamine (Precursor)

The precursor is synthesized by the reaction of diethylenetriamine with p-toluenesulfonyl chloride.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products DETA Diethylenetriamine Reaction Sulfonamide Formation DETA->Reaction TsCl p-Toluenesulfonyl Chloride (TsCl) TsCl->Reaction 3 equiv. Pyridine Pyridine (Solvent & Base) Pyridine->Reaction Temp 50-60°C Temp->Reaction Precursor N,N',N''-Tritosyldiethylenetriamine HCl_Py Pyridinium Hydrochloride Reaction->Precursor Reaction->HCl_Py

Caption: Synthesis of the Tritosylated Precursor.

Expertise & Causality:

  • Choice of Reagents: Diethylenetriamine serves as the linear tri-nitrogen backbone. p-Toluenesulfonyl chloride is used to install the tosyl protecting groups.

  • Role of Pyridine: Pyridine serves a dual purpose. It is an effective solvent for both reactants and, more importantly, it acts as a base to neutralize the hydrochloric acid generated during the reaction, forming pyridinium hydrochloride and driving the reaction to completion.[3]

  • Temperature Control: The reaction temperature is maintained at 50-60°C. This provides sufficient energy to overcome the activation barrier without promoting significant side reactions or decomposition.[3]

Formation of this compound

The active nucleophile for cyclization is generated by deprotonating the two terminal sulfonamide protons.

G cluster_process Process Precursor N,N',N''-Tritosyldiethylenetriamine Deprotonation Deprotonation Precursor->Deprotonation Base Sodium Ethoxide (NaOEt) Base->Deprotonation 2 equiv. Solvent Absolute Ethanol Solvent->Deprotonation Product N,N',N''-Tritosyldiethylenetriamine Disodium Salt Deprotonation->Product Byproduct Ethanol Deprotonation->Byproduct

Caption: Formation of the Disodium Salt Nucleophile.

Expertise & Causality:

  • Choice of Base: Sodium ethoxide is a strong, non-nucleophilic base suitable for deprotonating the acidic N-H bonds of the sulfonamides. The pKa of a tosylamide N-H is in the range of 10-11, making it readily removable by an alkoxide.

  • Solvent: Absolute ethanol is used as the solvent. It is critical that the solvent is anhydrous, as water would compete with the sulfonamide for the base and could hydrolyze the reactants.[3]

  • Inert Atmosphere: The procedure is performed under a nitrogen atmosphere to prevent moisture from interfering with the reaction and to avoid oxidation.[3]

Application in Drug Development: The Richman-Atkins Macrocyclization

The primary and most significant application of this disodium salt is in the Richman-Atkins synthesis of polyaza macrocycles, such as 1,4,7-triazacyclononane (TACN).[6] These macrocycles are exceptional chelators for metal ions and form the core structure of many diagnostic and therapeutic radiopharmaceuticals.

Experimental Protocol: Synthesis of a Protected Macrocycle

This protocol describes the cyclization reaction between the disodium salt and an appropriate dielectrophile, such as 1,2-bis(tosyloxy)ethane, to form the protected TACN macrocycle.

Step 1: Reaction Setup

  • To a 5-liter, three-necked flask equipped with a mechanical stirrer and thermometer, add 151 g (0.248 mole) of this compound.[3]

  • Add 2000 mL of anhydrous N,N-dimethylformamide (DMF). Stir the solution to ensure dissolution.[3]

Step 2: Cyclization

  • Heat the stirred solution to 100°C.[3]

  • In a separate flask, dissolve 200 g (0.247 mole) of a suitable dielectrophile, such as 1,2-bis(p-toluenesulfonyloxy)ethane, in 800 mL of anhydrous DMF.[3][6]

  • Add the dielectrophile solution dropwise to the heated disodium salt solution over a period of 3 hours.[3]

  • Maintain the reaction mixture at 100°C for an additional 30 minutes after the addition is complete.[3]

Step 3: Workup and Isolation

  • Remove the heat source and allow the mixture to cool.

  • Add 500 mL of water to precipitate the crude product.[3]

  • Collect the solid product by filtration, wash thoroughly with water and then with cold ethanol to remove residual DMF and other impurities.

  • Dry the resulting white solid under vacuum to yield the protected macrocycle (e.g., 1,4,7-Tris(p-toluenesulfonyl)-1,4,7-triazacyclononane).

G cluster_reactants Reactants cluster_conditions Conditions Salt Disodium Salt (Nucleophile) Cyclization Sₙ2 Cyclization (Richman-Atkins) Salt->Cyclization Electrophile Bis-tosylate (Electrophile) Electrophile->Cyclization Solvent Anhydrous DMF Solvent->Cyclization Temp 100°C Temp->Cyclization Product Protected Macrocycle (e.g., Tris-tosyl-TACN) Cyclization->Product

Caption: The Richman-Atkins Macrocyclization Workflow.

Trustworthiness & Mechanistic Insight:

  • The Role of Tosyl Groups: The bulky tosyl groups are not merely for protection. They play a crucial role in pre-organizing the linear precursor into a conformation that favors intramolecular cyclization over intermolecular polymerization. This "Thorpe-Ingold effect" or gem-dialkyl effect analogue is why high-dilution conditions are often not necessary for this reaction, making it highly efficient and scalable.[1][8]

  • Solvent Choice: DMF is an ideal solvent for this reaction. It is a polar aprotic solvent, which effectively solvates the sodium cations without interfering with the nucleophilicity of the sulfonamide anions. Its high boiling point (153°C) allows the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.[8]

Deprotection: Releasing the Chelator

The final, critical step is the removal of the tosyl groups to liberate the amine functionalities of the macrocycle, rendering it active for metal chelation.

Protocol:

  • In a flask, add the protected macrocycle to concentrated (97%) sulfuric acid.[3]

  • Heat the stirred mixture at 100°C for 48-72 hours.[3]

  • Cool the mixture in an ice bath and carefully precipitate the product by adding a non-polar solvent like diethyl ether.

  • Filter the resulting salt and neutralize with a strong base (e.g., NaOH) to obtain the free macrocycle (e.g., 1,4,7-triazacyclononane).[3]

Expertise & Causality:

  • Harsh Conditions: The sulfur-nitrogen bond in a sulfonamide is extremely stable. Its cleavage requires harsh, acidic conditions (hot concentrated H₂SO₄ or HBr/acetic acid) or strong reducing agents.[8][9] This stability is advantageous during synthesis but necessitates a robust deprotection strategy. The choice of deprotection method must be compatible with the overall stability of the synthesized macrocycle.

Conclusion: A Cornerstone of Medicinal Inorganic Chemistry

This compound, while a transient intermediate, is a cornerstone reagent for constructing complex polyaza macrocycles. The reliability and efficiency of the Richman-Atkins synthesis, which hinges on this salt, have enabled the widespread development of macrocyclic chelators. These chelators form highly stable complexes with various metal ions, including radioactive isotopes like Gallium-68, Copper-64, and Indium-111, which are used in PET imaging and targeted radiotherapy. A thorough understanding of the synthesis, handling, and reaction mechanisms associated with this compound is therefore essential for any scientist working at the interface of organic synthesis and drug development.

References

  • Richman, J. E., & Oettle, W. F. (1974). 1,4,7,10,13,16-HEXAAZACYCLOOCTADECANE. Organic Syntheses, 54, 97. DOI: 10.15227/orgsyn.054.0097. Available at: [Link]

  • N,N´,N´´-Tritosyldiethylenetriamine disodium salt. (n.d.). CHEMICAL POINT. Retrieved January 21, 2026, from [Link]

  • Weinstein, L. B., & Atkins, T. J. (2001). Synthesis of Polyazamacrocyclic Compounds via Modified Richman-Atkins Cyclization of β-Trimethylsilylethanesulfonamides. The Journal of Organic Chemistry, 66(8), 2722–2725. DOI: 10.1021/jo001639o. Available at: [Link]

  • Wängler, C., et al. (2006). 4,7-Diaza-1-azoniacyclononane bromide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o1734. DOI: 10.1107/s1600536809026456. Available at: [Link]

  • This compound. (n.d.). 3B Scientific Corporation. Retrieved January 21, 2026, from [Link]

  • N,N′,N′′-Tritosyldiethylenetriamine disodium salt (97%). (n.d.). Amerigo Scientific. Retrieved January 21, 2026, from [Link]

  • N,N′,N′′-Tritosyldiethylenetriamine. (n.d.). Pharmaffiliates. Retrieved January 21, 2026, from [Link]

  • Conformational Studies Pertaining to Richman-Atkins Cyclization of Azamacrocycle Ligands... (n.d.). Clemson University. Retrieved January 21, 2026, from [Link]

  • Tosyl group. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines. (2007). Google Patents.

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Navigating the Solubility Landscape of Tosylated Diethylenetriamine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Solubility in Drug Development

In the intricate journey of drug discovery and development, the solubility of a chemical entity is a cornerstone property that dictates its fate. For researchers and scientists working with novel compounds, a comprehensive understanding of solubility is not merely an academic exercise but a critical determinant of a molecule's potential for therapeutic success. Poor aqueous solubility can lead to low bioavailability, hindering a promising candidate's progression through the development pipeline. This guide provides an in-depth technical exploration of the solubility of tosylated diethylenetriamine derivatives, a class of compounds with significant potential in various therapeutic areas, including as intermediates in the synthesis of complex molecules and as drug delivery vectors.[1] By delving into the physicochemical principles, experimental methodologies, and influencing factors, this document aims to equip you with the field-proven insights necessary to navigate the challenges and unlock the full potential of these promising molecules.

Physicochemical Characteristics of Tosylated Diethylenetriamine Derivatives

The archetypal molecule of this class, N,N',N''-Tris(p-toluenesulfonyl)diethylenetriamine, serves as our primary model. Understanding its fundamental properties is the first step in predicting and manipulating its solubility.

The introduction of the tosyl (p-toluenesulfonyl) group to the nitrogen atoms of diethylenetriamine drastically alters the molecule's properties. Diethylenetriamine itself is a colorless, hygroscopic liquid that is soluble in water and polar organic solvents.[2] However, full tosylation results in a stable, solid compound. The tosyl groups, with their aromatic rings and sulfonyl functionalities, introduce significant hydrophobic character and rigidity to the flexible diethylenetriamine backbone.

Table 1: Physicochemical Properties of N,N',N''-Tris(p-toluenesulfonyl)diethylenetriamine

PropertyValueSource
CAS Number 56187-04-3[1][3][4]
Molecular Formula C₂₅H₃₁N₃O₆S₃[3][4]
Molecular Weight 565.73 g/mol [3]
Appearance White to almost white powder or crystal[4]
Melting Point 172-176 °C[3]
Predicted pKa 10.38 ± 0.50[3]

Note: The predicted pKa value suggests that the remaining N-H protons on the tosylated amine have reduced basicity compared to the parent diethylenetriamine.

Deconstructing Solubility: Key Influencing Factors

The solubility of tosylated diethylenetriamine derivatives is a multifactorial phenomenon. A logical and systematic approach to understanding these factors is paramount for successful formulation and application. The interplay of the solvent environment, pH, and temperature governs the extent to which these molecules will dissolve.

Caption: Key factors influencing the solubility of tosylated diethylenetriamine derivatives.

The Role of the Solvent: A "Like Dissolves Like" Perspective

The adage "like dissolves like" is a fundamental principle in predicting solubility. The dual nature of tosylated diethylenetriamine derivatives, possessing both hydrophobic (tosyl groups) and potentially polar (sulfonamide and remaining N-H groups) characteristics, leads to a nuanced solubility profile.

  • Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF) and pyridine have been shown to be effective in dissolving N,N',N''-Tris(p-toluenesulfonyl)diethylenetriamine, as evidenced by their use in its synthesis and subsequent reactions.[5] These solvents can interact favorably with the polar sulfonamide groups without the steric hindrance that might occur with protic solvents.

  • Polar Protic Solvents: The solubility in polar protic solvents is more variable. For instance, the compound is washed with ice-cold 95% ethanol during its synthesis, indicating low solubility in this medium.[5] This is likely due to the energetic cost of disrupting the strong hydrogen bonding network of the alcohol to accommodate the large, predominantly hydrophobic tosylated molecule.

  • Nonpolar Solvents: Due to the significant hydrophobic surface area of the three tosyl groups, some solubility in nonpolar organic solvents can be expected. However, the presence of the polar sulfonamide linkages will limit extensive solubility in purely nonpolar solvents like hexane.

  • Aqueous Solubility: The aqueous solubility of fully tosylated diethylenetriamine is expected to be very low. The large hydrophobic structure dominates, making it difficult for water molecules to form a solvation shell around the molecule.

The Impact of pH: An Ionization Game

For molecules with ionizable groups, pH is a critical determinant of aqueous solubility. The sulfonamide protons of tosylated diethylenetriamine derivatives are weakly acidic, while any remaining secondary amine protons are weakly basic.

The solubility of sulfonamides is pH-dependent.[6][7][8] At a pH below the pKa of the sulfonamide group, the molecule will be in its neutral, less soluble form. As the pH increases above the pKa, the sulfonamide proton can be removed, forming an anionic species. This charged form will have significantly greater aqueous solubility due to favorable ion-dipole interactions with water. For sulfonamide-based polymers, the transition from insoluble to soluble occurs at a high degree of ionization (85-90%).[6]

Conversely, if there are remaining secondary amine groups that are not tosylated, they will be protonated at acidic pH, forming a cationic species and thereby increasing aqueous solubility. The extent of this effect will depend on the pKa of these remaining amines.

Temperature's Influence: A Thermodynamic Perspective

The effect of temperature on solubility is governed by the thermodynamics of the dissolution process.[2]

  • Endothermic Dissolution: If the dissolution process is endothermic (absorbs heat), increasing the temperature will increase solubility, according to Le Chatelier's principle. This is common for the dissolution of many solid organic compounds in liquid solvents.

  • Exothermic Dissolution: Conversely, if the dissolution is exothermic (releases heat), increasing the temperature will decrease solubility.[2]

For most sparingly soluble organic compounds, the dissolution process is endothermic, and thus, solubility tends to increase with temperature.[9] However, this relationship must be determined empirically for each specific derivative and solvent system.

Experimental Protocols for Solubility Determination

To ensure scientific integrity and reproducibility, standardized and self-validating protocols for solubility determination are essential. The choice of method often depends on the stage of research and the amount of compound available.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[10][11] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

ShakeFlaskWorkflow Start Start: Excess solid compound + Solvent Equilibration Equilibration (e.g., 24-72h with agitation) Start->Equilibration Separation Phase Separation (Centrifugation/Filtration) Equilibration->Separation Analysis Analysis of Supernatant (e.g., HPLC, UV-Vis) Separation->Analysis Result Result: Thermodynamic Solubility Analysis->Result

Caption: Workflow for the shake-flask method of solubility determination.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid tosylated diethylenetriamine derivative to a known volume of the chosen solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.

  • Equilibration: Agitate the vials at a constant temperature for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by sampling at different time points until the concentration in solution remains constant.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE). This step is critical to avoid contamination of the sample with undissolved particles.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). A calibration curve with known concentrations of the compound should be used for accurate quantification.

  • Validation: To ensure that equilibrium was reached, the experiment can be approached from both supersaturation and undersaturation. For supersaturation, a heated, saturated solution is slowly cooled to the target temperature. The final concentration should be the same as that obtained from the standard undersaturation method.

Kinetic Solubility Determination: A High-Throughput Approach

In early-stage drug discovery, where compound availability may be limited, kinetic solubility assays offer a higher-throughput alternative.[12] These methods typically involve dissolving the compound in a strong organic solvent (like DMSO) and then adding this stock solution to an aqueous buffer. The concentration at which precipitation is first observed is taken as the kinetic solubility. While useful for rapid screening, it's important to note that kinetic solubility values are often higher than thermodynamic solubility and can be influenced by the experimental conditions.[12]

Applications in Drug Development

A thorough understanding of the solubility of tosylated diethylenetriamine derivatives is crucial for their successful application in drug development.

  • Synthesis of Complex Molecules: As intermediates, their solubility in various organic solvents dictates the choice of reaction conditions and purification methods. Knowing the solubility profile allows for the design of efficient crystallization processes for purification.

  • Drug Delivery Vectors: When used as or incorporated into drug delivery systems, their aqueous solubility, particularly at physiological pH, is a critical parameter. For instance, in the development of polyamine-based gene delivery vectors, the solubility and ability to interact with nucleic acids are key to their function.

  • Formulation Development: For derivatives intended as active pharmaceutical ingredients (APIs), the solubility data is fundamental for developing appropriate formulations (e.g., oral, injectable). Strategies to enhance solubility, such as salt formation (by deprotonating the sulfonamide) or the use of co-solvents and cyclodextrins, can be rationally designed based on a solid understanding of the molecule's physicochemical properties.

Conclusion: A Foundation for Rational Design

The solubility of tosylated diethylenetriamine derivatives is a complex but manageable challenge. By systematically evaluating the interplay of the compound's structure with the properties of the solvent, pH, and temperature, researchers can gain predictive control over this critical parameter. The experimental protocols outlined in this guide provide a robust framework for generating reliable and reproducible solubility data. This knowledge is not just academic; it forms the very foundation for the rational design of experiments, the efficient synthesis and purification of novel compounds, and the successful development of new therapeutic agents. As you move forward in your research, let this guide serve as a technical resource to illuminate the path from a promising molecule to a potential medicine.

References

  • Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). Retrieved from ResearchGate. [Link]

  • solubility experimental methods.pptx. (n.d.). Retrieved from SlideShare. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Retrieved from Lund University Publications. [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). Retrieved from SlideShare. [Link]

  • pH-induced solubility transition of sulfonamide-based polymers. (n.d.). Retrieved from PubMed. [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). Retrieved from National Institute of Environmental Health Sciences. [Link]

  • Effects of pH on the accumulation of sulfonamides by fish. (n.d.). Retrieved from PubMed. [Link]

  • pH dependency in uptake of sulfonamides by bacteria. (1980). Chemotherapy, 26(3), 153-63. [Link]

  • Richman, J. E., & Oettle, W. F. (n.d.). N,N',N''-TRIS(p-TOLYLSULFONYL)DIETHYLENETRIAMINE. Organic Syntheses. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). Retrieved from DigitalCommons@URI. [Link]

  • N,N′,N′′-Tritosyldiethylenetriamine. (n.d.). Retrieved from Pharmaffiliates. [Link]

  • Diethylenetriamine. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. (n.d.). Retrieved from PubMed. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).
  • Effect of Temperature on the Solubility of Xonotlite. (n.d.). Retrieved from ResearchGate. [Link]

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synthesis of N,N',N''-Tritosyldiethylenetriamine from diethylenetriamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of N,N',N''-Tritosyldiethylenetriamine

Abstract

This whitepaper provides a comprehensive technical guide for the synthesis of N,N',N''-Tritosyldiethylenetriamine, a critical building block in the development of polyaza macrocycles and other complex molecular architectures.[1] We delve into the underlying chemical principles, present a detailed and validated experimental protocol, and offer insights into the critical parameters that govern reaction success. This guide is intended for researchers, chemists, and drug development professionals who require a robust and reproducible method for preparing this versatile intermediate.

Introduction: The Strategic Importance of Tritosylated Polyamines

N,N',N''-Tritosyldiethylenetriamine, also known by its systematic name 4-Methyl-N,N-bis(2-((4-methylphenyl)sulfonamido)ethyl)benzenesulfonamide, is a foundational precursor in supramolecular and medicinal chemistry.[2][3] The installation of p-toluenesulfonyl (tosyl) groups onto the nitrogen atoms of diethylenetriamine serves two primary purposes:

  • Protection and Activation: The tosyl groups act as robust protecting groups for the amine functionalities, preventing unwanted side reactions in subsequent synthetic steps.

  • Acidity Modification: Tosylation renders the N-H protons significantly more acidic, facilitating deprotonation and subsequent alkylation reactions, which is the cornerstone of constructing complex macrocyclic structures.[4]

The resulting molecule is an essential starting material for creating chelating agents, catalysts, and functional ligands for various applications, including medical imaging and therapeutics.[4][5]

Core Principles: The Chemistry of Polytosylation

The synthesis of N,N',N''-Tritosyldiethylenetriamine is achieved through the nucleophilic substitution reaction between diethylenetriamine and p-toluenesulfonyl chloride (TsCl).

Mechanism: The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atoms of diethylenetriamine onto the electrophilic sulfur atom of tosyl chloride. Diethylenetriamine possesses two primary amines and one secondary amine, all of which are nucleophilic and will react. A base is essential to neutralize the hydrochloric acid (HCl) generated as a byproduct for each tosylation event. This neutralization is critical as the formation of ammonium salts (R-NH2+-Cl) would deactivate the amine nucleophile and halt the reaction.

The overall balanced chemical equation is: C₄H₁₃N₃ + 3 CH₃C₆H₄SO₂Cl + 3 Base → C₂₅H₃₁N₃O₆S₃ + 3 [Base-H]⁺Cl⁻

The choice of base and solvent system is paramount and dictates the reaction setup, workup procedure, and overall efficiency.

Validated Experimental Protocol

This section details a reliable and scalable protocol for the synthesis, derived from established literature procedures.[6][7] This method utilizes pyridine as both the solvent and the acid scavenger, offering a homogenous reaction environment and straightforward product isolation.

Reagent and Equipment Overview

A summary of the necessary reagents is provided in Table 1. All reagents should be of appropriate purity (e.g., ACS grade or higher). Standard laboratory glassware, including a three-necked round-bottomed flask, a mechanical stirrer, a thermometer, an addition funnel, and a heating mantle, is required.

Table 1: Reagent Properties and Roles

ReagentFormulaMW ( g/mol )RoleKey Safety Precautions
DiethylenetriamineC₄H₁₃N₃103.17Starting Material (Nucleophile)Corrosive, toxic, handle in a fume hood.
p-Toluenesulfonyl chloride (TsCl)C₇H₇ClO₂S190.65Tosylating Agent (Electrophile)Corrosive, moisture sensitive.
PyridineC₅H₅N79.10Solvent & Base (Acid Scavenger)Flammable, toxic, strong odor. Use in a well-ventilated fume hood.
Water (Deionized)H₂O18.02Precipitation AgentN/A
Ethanol (95%)C₂H₅OH46.07Washing SolventFlammable.
Step-by-Step Synthesis Workflow

The entire synthesis workflow, from setup to final product, is illustrated in the diagram below.

SynthesisWorkflow Diagram 1: Synthesis Workflow reagents 1. Reagent Preparation - Dissolve TsCl in Pyridine - Dissolve DETA in Pyridine reaction_setup 2. Reaction Setup - Charge flask with TsCl solution - Equip with stirrer, funnel, thermometer reagents->reaction_setup addition 3. Controlled Addition - Slowly add DETA solution to TsCl solution - Maintain temperature control reaction_setup->addition heating 4. Reaction Drive - Heat mixture to 50°C for 90 min addition->heating precipitation 5. Product Precipitation - Cool reaction mixture - Add water to precipitate solid heating->precipitation stirring 6. Crystallization - Stir mixture overnight at room temp. precipitation->stirring isolation 7. Product Isolation - Cool in ice bath - Collect solid by vacuum filtration stirring->isolation washing 8. Purification - Wash solid with cold 95% Ethanol isolation->washing drying 9. Final Product - Dry under vacuum at 40°C washing->drying

Caption: A flowchart of the N,N',N''-Tritosyldiethylenetriamine synthesis.

Detailed Procedure:

  • Reagent Preparation: In a 500 mL beaker, dissolve 115 g (0.6 mol) of p-toluenesulfonyl chloride in 250 mL of pyridine. In a separate smaller beaker, dissolve 21.5 mL (0.2 mol) of diethylenetriamine in 30 mL of pyridine.[6]

    • Causality: Using a stoichiometric excess of tosyl chloride (3 equivalents) ensures the complete tosylation of all three amine groups. Pyridine is an excellent solvent for both reactants.

  • Reaction Setup: Charge a 1 L three-necked round-bottomed flask with the p-toluenesulfonyl chloride/pyridine solution. Equip the flask with a mechanical stirrer, a thermometer, and an addition funnel containing the diethylenetriamine/pyridine solution.

  • Controlled Addition: Begin stirring the tosyl chloride solution and slowly add the diethylenetriamine solution dropwise from the addition funnel. Monitor the temperature and maintain it below 50°C during the addition.

    • Causality: The reaction is exothermic. Slow, controlled addition is crucial to prevent a runaway reaction and the formation of undesired byproducts.

  • Driving the Reaction: Once the addition is complete, heat the reaction mixture to 50°C and maintain this temperature with continuous stirring for 90 minutes.[6]

    • Causality: Gentle heating provides the necessary activation energy to ensure the less reactive secondary amine is fully tosylated, driving the reaction to completion.

  • Product Precipitation: After 90 minutes, turn off the heat and allow the mixture to cool to near room temperature. Carefully pour the warm reaction mixture into a larger conical flask containing 200 mL of deionized water.[6]

    • Causality: The desired product is insoluble in water, while pyridine and pyridine hydrochloride are soluble. The addition of water causes the product to precipitate out of the solution.

  • Crystallization and Isolation: Stir the resulting suspension overnight at room temperature. This allows for complete crystallization and maximizes product recovery.[6] Subsequently, cool the flask in an ice bath for at least 2 hours.[6]

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold 95% ethanol to remove any residual pyridine and other impurities.[6][8]

  • Drying: Dry the collected light-yellow solid in a vacuum oven at 40°C until a constant weight is achieved. The typical yield is approximately 81-83%.[5][6]

Purification and Characterization

Proper characterization is essential to validate the identity and purity of the synthesized compound. The workflow for this stage is outlined below.

PurificationAnalysis Diagram 2: Purification & Analysis Workflow cluster_analysis Analytical Characterization crude Crude Solid Product (From Filtration) wash Wash with Cold Ethanol (Removes Pyridine, impurities) crude->wash dry Vacuum Drying (Removes residual solvent) wash->dry final_product Pure N,N',N''-Tritosyldiethylenetriamine dry->final_product mp Melting Point (Purity check) final_product->mp nmr 1H NMR Spectroscopy (Structural confirmation) final_product->nmr hplc HPLC (Quantitative purity) final_product->hplc

Caption: Workflow for the purification and analysis of the final product.

Physical and Spectroscopic Data

The identity and purity of the final product should be confirmed using standard analytical techniques. Expected results are summarized in Table 2.

Table 2: Characterization Data for N,N',N''-Tritosyldiethylenetriamine

ParameterTechniqueExpected ResultReference
AppearanceVisual InspectionWhite to light-yellow solid/powder[6]
Melting PointMelting Point Apparatus172-176 °C[1]
PurityHPLC>98%
Structure¹H NMR SpectroscopyPeaks corresponding to tosyl aromatic protons (~7.4-7.8 ppm), tosyl methyl protons (~2.4 ppm), and ethylene bridge protons (~3.1-3.2 ppm)[5]
Molecular WeightMass Spectrometry[M+H]⁺ at m/z 566.15Calculated
  • Self-Validating Protocol: A sharp melting point within the specified range is a strong indicator of high purity.[1] Any significant deviation or broad melting range suggests the presence of impurities, necessitating further purification, such as recrystallization from methanol or acetonitrile.[8] ¹H NMR provides definitive structural confirmation, and the integration of the peaks should correspond to the expected proton ratios.

Conclusion

The synthesis of N,N',N''-Tritosyldiethylenetriamine is a fundamental and enabling transformation in modern synthetic chemistry. The protocol detailed herein is robust, scalable, and built upon sound chemical principles. By carefully controlling key parameters such as stoichiometry, temperature, and purification procedures, researchers can reliably produce high-purity material essential for advancing research in drug development, catalysis, and materials science.

References

  • Bissig, C. et al. (2018). Optimized Synthesis and Indium complex formation with the bifunctional chelator NODIA-Me. ZORA (Zurich Open Repository and Archive). Available at: [Link]

  • Harris, T. (2021). Synthesis and characterization of an iodo-substituted macrocyclic ligand for the potential use as a single photon emission computed tomography imaging agent. TCU Digital Repository. Available at: [Link]

  • Atkins, T. J., Richman, J. E., & Oettle, W. F. N,N',N''-Tris(p-tolylsulfonyl)diethylenetriamine. Organic Syntheses Procedure. Available at: [Link]

  • Step 1: Synthesis of N,N',N"-tri(p-toluenesulfonyl)diethylene-triamine. PrepChem.com. Available at: [Link]

  • N,N′,N′′-Tritosyldiethylenetriamine. Pharmaffiliates. Available at: [Link]

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The Tosyl Group as a Robust Amine Protecting Group in Complex Synthesis: A Senior Application Scientist's In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Role of the Tosyl Group in Amine Protection

In the intricate landscape of multi-step organic synthesis, particularly within the demanding context of pharmaceutical and drug development, the strategic protection of functional groups is a cornerstone of success.[1] Among the arsenal of protecting groups available to the modern chemist, the p-toluenesulfonyl group, commonly abbreviated as the tosyl (Ts) group, remains an indispensable tool for the temporary masking of primary and secondary amines.[2] The resulting sulfonamide linkage is renowned for its exceptional stability across a wide spectrum of reaction conditions, a characteristic that, while historically presenting challenges for its removal, has been overcome by the development of a diverse array of deprotection strategies.[3][4]

This in-depth technical guide, curated from the perspective of a Senior Application Scientist, moves beyond a mere recitation of protocols. It aims to provide a comprehensive understanding of the causality behind experimental choices, offering field-proven insights into the practical application of the tosyl protecting group. We will delve into the mechanistic underpinnings of tosylation and detosylation, present detailed, self-validating experimental workflows, and summarize critical data to empower researchers in designing robust and efficient synthetic routes.

Core Principles: Why Choose the Tosyl Group?

The utility of the tosyl group is rooted in the strong electron-withdrawing nature of the sulfonyl moiety.[3] Upon reaction with an amine, the resulting tosylamide exhibits significantly reduced nucleophilicity and basicity of the nitrogen atom. This electronic modification renders the protected amine unreactive towards a broad range of electrophiles and stable in both acidic and basic media, thus preventing unwanted side reactions during subsequent synthetic transformations.[3][5]

The tosyl group is a univalent functional group with the chemical formula -SO₂C₆H₄CH₃, derived from p-toluenesulfonic acid.[5] Its introduction to an amine is typically achieved through reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[2][3]

Advantages of the Tosyl Protecting Group:
  • High Stability: Tosylamides are exceptionally stable to a wide pH range, organometallic reagents (e.g., Grignard reagents), and many oxidizing and reducing agents.[5] This robustness allows for a broad scope of subsequent chemical transformations without compromising the protected amine.

  • Crystalline Nature: Tosylated compounds are often crystalline solids, which can facilitate purification by recrystallization.

  • Orthogonality: The tosyl group's stability profile makes it orthogonal to many other common protecting groups, such as the acid-labile Boc group and the base-labile Fmoc group, which is particularly valuable in complex syntheses like solid-phase peptide synthesis (SPPS).[6]

Disadvantages of the Tosyl Protecting Group:
  • Harsh Deprotection Conditions: Historically, the primary drawback of the tosyl group was the harsh conditions required for its cleavage, such as strong acids or dissolving metal reductions.[2][7] However, as this guide will detail, numerous milder and more selective methods have been developed.

  • Potential for Over-activation: The acidity of the N-H proton in a primary tosylamide is increased, which can sometimes lead to undesired side reactions at this position.

The Synthetic Workflow: Installation and Cleavage of the Tosyl Group

A successful synthetic strategy involving the tosyl group hinges on efficient and high-yielding installation and removal. The following sections provide a detailed examination of these critical steps.

Part 1: Installation of the Tosyl Group (Tosylation)

The most common method for the tosylation of amines involves the reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base to neutralize the HCl byproduct.[8] The choice of base and solvent is crucial and depends on the substrate's properties, such as solubility and steric hindrance.

Mechanism of Tosylation: The reaction proceeds via a nucleophilic attack of the amine's lone pair on the electrophilic sulfur atom of the tosyl chloride, leading to the displacement of the chloride leaving group.

Caption: Mechanism of Amine Tosylation.

Experimental Protocol: General Procedure for Tosylation of a Primary Amine

  • Dissolution: Dissolve the primary amine (1.0 eq) in a suitable solvent such as pyridine, dichloromethane (DCM), or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of TsCl: Slowly add p-toluenesulfonyl chloride (1.05-1.2 eq) portion-wise to the stirred solution. If using a non-basic solvent like DCM or THF, add a base such as triethylamine (1.5-2.0 eq) or pyridine (used as solvent).[8]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water. If using an organic solvent, dilute with the same solvent and wash sequentially with 1N HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Table 1: Common Conditions for Amine Tosylation

Amine TypeReagentsBaseSolventTemperatureTypical Reaction Time
Primary AliphaticTsClPyridinePyridine0 °C to RT2-6 h
Primary AromaticTsClTriethylamineDCM / THF0 °C to RT4-12 h
Secondary AliphaticTsClTriethylamine, DMAP (cat.)DCMRT12-24 h
Hindered AminesTsClNaHTHF / DMF0 °C to RT12-24 h
Part 2: Cleavage of the Tosyl Group (Detosylation)

The robust nature of the tosylamide bond necessitates specific conditions for its removal.[9] The choice of deprotection method is critical and must be compatible with other functional groups present in the molecule.[9] Modern synthetic chemistry offers a range of options, from classical harsh methods to milder, more selective protocols.

Detosylation Workflow Start N-Tosyl Protected Amine Reductive Reductive Cleavage Start->Reductive Acidic Acidic Hydrolysis Start->Acidic Photochemical Photochemical Cleavage Start->Photochemical End Deprotected Amine Reductive->End Acidic->End Photochemical->End

Caption: General Deprotection Strategies for N-Tosylamines.

Reductive Cleavage Methods

Reductive cleavage is one of the most common and effective strategies for detosylation.

  • Samarium(II) Iodide (SmI₂): This single-electron transfer reagent has emerged as a powerful tool for the mild and rapid cleavage of tosylamides.[10][11] The reaction is often instantaneous, even at low temperatures, and tolerates a wide variety of functional groups.[10][12]

    Experimental Protocol: SmI₂-mediated Detosylation [3]

    • Preparation: In a flame-dried, nitrogen-flushed flask, dissolve the tosylamide (1.0 eq) in anhydrous THF.

    • Additives: Add an amine (e.g., triethylamine, 2.0-3.0 eq) and water (2.0-3.0 eq).[3]

    • Addition of SmI₂: Cool the solution to the desired temperature (e.g., -78 °C or room temperature) and slowly add a 0.1 M solution of SmI₂ in THF via syringe until the characteristic deep blue color persists.[3]

    • Reaction: Stir at the same temperature until TLC or LC-MS indicates complete consumption of the starting material.

    • Quenching and Work-up: Quench the reaction with a saturated aqueous solution of Rochelle's salt. Extract the mixture with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate.

    • Purification: Purify the crude amine by column chromatography or distillation.

  • Sodium Naphthalenide: This potent reducing agent is also effective for the cleavage of tosylamides and can be generated in situ.[13]

  • Magnesium in Methanol (Mg/MeOH): This method provides a cost-effective and efficient means of reductive detosylation, often facilitated by ultrasonication.[9][14]

  • Low-Valent Titanium: Reagents generated from TiCl₃ or Ti(O-i-Pr)₄ can effectively cleave N-tosyl bonds under mild conditions.[15][16]

Acidic Hydrolysis

Strong acids can cleave the N-S bond, although these conditions are often harsh and lack functional group compatibility.

  • Hydrobromic Acid (HBr) in Acetic Acid: This classical method often requires elevated temperatures and the use of a scavenger like phenol to trap the liberated tosyl group.[9]

  • Concentrated Sulfuric Acid (H₂SO₄): Can be used for very robust substrates.[17]

Photochemical Deprotection

Photoremovable protecting groups offer the advantage of "traceless" removal with high spatial and temporal control. The tosyl group can be rendered photolabile under certain conditions.

  • Photoinduced Electron Transfer (PET): In the presence of an electron-donating sensitizer, N-tosyl amides can be cleaved by photoinduced electron transfer.[18][19][20] This approach allows for deprotection under mild, neutral conditions.

Table 2: Comparative Overview of Detosylation Methods

MethodReagents and ConditionsAdvantagesDisadvantages
Reductive Cleavage
SmI₂SmI₂/amine/water in THF, -78 °C to RT[10][11]Very fast, mild, high-yielding, excellent functional group toleranceStoichiometric use of expensive reagent
Mg/MeOHMg turnings in anhydrous MeOH, sonication[9][14]Inexpensive, effective for many substratesCan be slow, may not be suitable for base-sensitive groups
Sodium NaphthalenideNa, naphthalene in THF[13]Powerful reducing agentHarsh conditions, requires inert atmosphere
Low-Valent TitaniumTiCl₃/Li in THF[16]Mild conditions, good functional group compatibilityRequires preparation of the active reagent
Acidic Hydrolysis
HBr/AcOH33% HBr in AcOH, phenol, 60-90 °C[9]Effective for robust substratesVery harsh, not suitable for acid-sensitive molecules
Photochemical Cleavage
PETElectron donor (e.g., PDMBI), reducing agent, light irradiation[20][21]Extremely mild, high selectivity, spatial/temporal controlRequires specialized equipment, may not be suitable for all substrates

Applications in Drug Development and Complex Molecule Synthesis

The robustness of the tosyl group makes it particularly valuable in lengthy synthetic sequences where intermediates are subjected to a variety of reaction conditions.[3] Its orthogonality to other protecting groups like Boc and Fmoc is a key advantage in peptide chemistry, where it is often used for the protection of reactive amino acid side chains, such as the guanidinium group of arginine.[6][7]

In the synthesis of complex natural products and active pharmaceutical ingredients (APIs), the tosyl group serves as a reliable protector of key amine functionalities, allowing for the selective manipulation of other parts of the molecule.[1] The expanding repertoire of mild deprotection methods has further solidified its position as a go-to protecting group for challenging synthetic targets.[3]

Conclusion

The p-toluenesulfonyl (tosyl) group is a powerful and versatile protecting group for amines, offering exceptional stability that is crucial for the successful execution of complex, multi-step syntheses in drug development and beyond.[3] While historically associated with harsh deprotection conditions, the advent of a wide array of milder reductive and photochemical cleavage methods has significantly broadened its applicability. A thorough understanding of the mechanistic principles and the careful selection of protection and deprotection strategies, as outlined in this guide, are paramount for leveraging the full potential of this enduring protecting group. As research continues to yield even more selective and efficient cleavage techniques, the utility of the tosyl group is poised to expand, reinforcing its role as a cornerstone of modern organic synthesis.[3]

References

  • Tosyl group - Grokipedia.
  • The Tosylate Group: A Cornerstone in Modern Organic Synthesis for Drug Development and Research - Benchchem.
  • A Comparative Guide to N-Tosyl-L-alanine and Boc-L-alanine in Peptide Synthesis - Benchchem.
  • Application Notes and Protocols for the Use of N-p-Tosylglycine in Solid-Phase Peptide Synthesis - Benchchem.
  • The Role of p-Toluenesulfonamides as Protecting Groups: An In-depth Technical Guide - Benchchem.
  • Application Notes and Protocols: Cleavage of the Tosyl Group from (1-Tosylpiperidin-2-yl)
  • Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water - ACS Public
  • Desulfonylation of tosyl amides through catalytic photoredox cleavage of N-S bond under visible-light irradi
  • An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis - Benchchem.
  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - ACS Public
  • p-Toluenesulfonamides - Organic Chemistry Portal.
  • Tosyl group - Wikipedia.
  • The Detosylation of Chiral 1,2-Bis(tosylamides) - ACS Publications, The Journal of Organic Chemistry.
  • Instantaneous deprotection of tosylamides and esters with SmI(2)
  • Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I.
  • Mild Deprotection of Primary N-(p-Toluenesulfonyl)
  • Photochemical Desulfonylation of N Tosyl Amides by 2Phenyl N , N ′-Dimethylbenzimidazoline (PDMBI)
  • What is Tosyl chloride and its applications in organic synthesis? - FAQ - Guidechem.
  • Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC - NIH.
  • A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents - Organic Chemistry Portal.
  • Photochemical deprotection of tosylamide using PDMBI.
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Introduction: The Architectural Versatility of Diethylenetriamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Diethylenetriamine (DETA) as a Pivotal Chemical Intermediate

In the landscape of industrial and research chemistry, Diethylenetriamine (DETA) stands out as a cornerstone chemical intermediate.[1] This organic compound, with the formula HN(CH₂CH₂NH₂)₂, is a colorless, hygroscopic liquid characterized by a distinct ammonia-like odor.[2][3][4] As a member of the ethyleneamine family, its molecular architecture, featuring two primary and one secondary amine group, imbues it with a high degree of reactivity and functionality.[5] This versatile reactivity allows DETA to serve as a foundational building block in a vast array of chemical syntheses, from high-performance polymers to specialized chelating agents and pharmaceutical precursors.[1][3][4]

Industrially, DETA is produced as a byproduct during the synthesis of ethylenediamine, typically through the reaction of 1,2-dichloroethane with ammonia under heat and pressure.[2][6] This process yields a mixture of ethyleneamines, which are then separated by fractional distillation.[6] Its solubility in water and polar organic solvents, combined with its role as a weak base, further broadens its utility in numerous applications.[2] This guide offers a technical exploration of DETA's core properties, its mechanistic roles in key chemical transformations, and its applications as a critical intermediate across diverse scientific fields.

Core Physicochemical Properties and Reactivity

The utility of Diethylenetriamine as a chemical intermediate is fundamentally derived from its molecular structure and the reactivity of its three amine nitrogen atoms. These functional groups act as nucleophilic sites, readily participating in a multitude of chemical reactions.

Key Properties Summary

PropertyValueSource
CAS Number 111-40-0[4][7]
Molecular Formula C₄H₁₃N₃[3][8]
Molecular Weight 103.17 g/mol [3][4]
Appearance Colorless to light yellow liquid[2][5]
Boiling Point Approx. 207°C (200-209°C range)[3][4]
Melting Point Approx. -35°C to -40°C[4]
Density Approx. 0.95 g/cm³[4]
Solubility Miscible with water and most organic solvents[2][3]

The presence of two primary amines and one secondary amine allows DETA to act as a potent tridentate ligand in coordination chemistry, forming stable complexes with various metal ions.[2][9] This chelating ability is a critical aspect of its function, enabling its use both directly and as a precursor to more complex chelating agents.[3][9]

G cluster_reactants Reactants cluster_process Process cluster_products Products cluster_final Final Products DCE 1,2-Dichloroethane Reactor High Temperature & Pressure Reactor DCE->Reactor Ammonia Ammonia (excess) Ammonia->Reactor Mix Mixture of Ethyleneamines & HCl Reactor->Mix Ammoniation Neutralization Neutralization (e.g., with NaOH) Mix->Neutralization Separation Fractional Distillation Neutralization->Separation Free Amines EDA Ethylenediamine (EDA) Separation->EDA DETA Diethylenetriamine (DETA) Separation->DETA TETA Triethylenetetramine (TETA) Separation->TETA PEPA Higher Polyamines Separation->PEPA

Caption: DETA cross-links epoxy resins via nucleophilic ring-opening reactions.

Precursor to Chelating Agents

DETA's ability to bind metal ions is leveraged in the synthesis of more powerful and specific chelating agents. [3][10]

  • Synthesis of DTPA: A prime example is the synthesis of Diethylenetriaminepentaacetic acid (DTPA). DETA serves as the backbone for this important chelating agent. It is converted to DTPA through reaction with reagents like bromoacetic acid or chloroacetic acid. [7]* Applications of Derivatives: DTPA and other polyaminocarboxylic acids derived from ethyleneamines are used extensively in applications where metal ion control is critical. [11]This includes water treatment to control hardness, industrial cleaning to remove scale and rust, the pulp and paper industry to prevent metal-catalyzed degradation of bleaching agents, and in agriculture as carriers for metal micronutrients. [10][11]

Synthesis of Polyamides, Corrosion Inhibitors, and Surfactants

DETA is a versatile building block for a variety of performance chemicals. [4]

  • Polyamide Resins: DETA reacts with dicarboxylic acids or fatty acids to form polyamide resins. [5][7]These resins are used as binders in printing inks, hot-melt adhesives, and surface coatings, providing good adhesion and flexibility. [7]* Corrosion Inhibitors: A major application is the synthesis of corrosion inhibitors, particularly for the oil and gas industry. [4][12]Reacting DETA with fatty acids (like tall oil fatty acid) produces amidoamines and imidazolines. [12][13]These molecules adsorb onto metal surfaces, forming a protective film that inhibits corrosion. [3][4]DETA-functionalized materials, such as modified graphene oxide, have also been researched for advanced corrosion protection. [14]* Asphalt Additives: The same imidazoline derivatives are used as anti-stripping agents or adhesion promoters in asphalt. [12][15]They improve the bond between the bitumen and aggregate materials, especially acidic aggregates like granite, which enhances the durability and water resistance of pavement. [13][16]* Surfactants and Fabric Softeners: DETA is a starting material for synthesizing certain surfactants and fabric softeners used in detergents and textile processing. [7][12]

Intermediate in Pharmaceutical and Agrochemical Synthesis

While less publicized than its industrial polymer applications, DETA's role in fine chemical synthesis is critical for specialized fields.

  • Scaffold for Complex Molecules: The reactive amine groups provide multiple points for chemical modification, making DETA a useful scaffold for building more complex organic molecules. [1]It serves as an intermediate in the synthesis of various pharmaceutical compounds, including active pharmaceutical ingredients (APIs). [4][17]For example, it is a key intermediate in the synthesis of some anthelmintic (anti-parasitic) drugs. [18]* Synthesis of Piperazine Derivatives: DETA can undergo intramolecular cyclization to produce piperazine, or it can be reacted with ethylene dichloride to yield N-aminoethylpiperazine (AEP). [19][20][21]Both piperazine and AEP are themselves important intermediates in drug development and other chemical industries.

Diagram 3: Synthesis of N-aminoethylpiperazine (AEP) from DETA

G DETA Diethylenetriamine (DETA) (Excess) AEP N-aminoethylpiperazine (AEP) DETA->AEP Reaction (50-150°C) EDC Ethylene Dichloride (EDC) EDC->AEP Salt DETA Hydrochloride Salt AEP->Salt Byproduct

Caption: Synthesis of AEP by reacting excess DETA with ethylene dichloride.

Exemplary Experimental Protocols

The following protocols are provided as illustrative examples of DETA's application in a laboratory setting. They are intended as a guide and should be adapted and performed with rigorous adherence to all relevant safety procedures.

Protocol 1: Laboratory Scale Curing of Epoxy Resin

This protocol describes the room-temperature curing of a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin using DETA.

1. Materials and Equipment:

  • DGEBA epoxy resin (known Epoxy Equivalent Weight, EEW)

  • Diethylenetriamine (DETA, Purity ≥ 99%)

  • Disposable mixing container and stirring rod

  • Digital balance (±0.01 g)

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat

2. Stoichiometry Calculation (Self-Validating System):

  • The key to a properly cured epoxy is the stoichiometric ratio of epoxy groups to amine hydrogen atoms.

  • Amine Hydrogen Equivalent Weight (AHEW): AHEW is the mass of the amine that contains one mole of reactive hydrogen. For DETA (C₄H₁₃N₃, M.W. = 103.17 g/mol ), there are 5 reactive hydrogens.

    • AHEW = Molecular Weight / Number of active hydrogens = 103.17 / 5 = 20.63 g/eq.

  • Parts per Hundred Resin (PHR): This determines the amount of curing agent needed for 100g of resin.

    • PHR = (AHEW / EEW) * 100

    • Causality: Using this formula ensures that for every epoxy group, there is a corresponding amine hydrogen available for reaction, leading to a complete and optimal cross-linked network. An incorrect ratio can lead to an incompletely cured, soft, or brittle material.

3. Procedure:

  • Place the mixing container on the digital balance within a fume hood and tare it.

  • Weigh out a precise amount of the DGEBA resin (e.g., 20.00 g).

  • Using the calculated PHR, determine the required mass of DETA. For example, if the resin's EEW is 190 g/eq, the PHR would be (20.63 / 190) * 100 ≈ 10.86. The required DETA for 20.00 g of resin would be 2.17 g.

  • Carefully add the calculated amount of DETA to the resin.

  • Thoroughly mix the two components with the stirring rod for 2-3 minutes, ensuring a homogenous mixture. Scrape the sides and bottom of the container to ensure all material is incorporated. The mixture may generate some exothermic heat.

  • Pour the mixture into a mold or onto a surface for curing.

  • Allow the mixture to cure at ambient temperature (e.g., 25°C) for 24 hours. Full mechanical properties may take up to 7 days to develop.

4. Validation:

  • The cured sample should be a hard, tack-free solid. Hardness can be qualitatively assessed with a fingernail or quantitatively with a Shore D durometer.

Protocol 2: Synthesis of an Imidazoline-Type Corrosion Inhibitor

This protocol outlines the synthesis of an imidazoline from DETA and a fatty acid, a common precursor for corrosion inhibitors.

1. Materials and Equipment:

  • Diethylenetriamine (DETA)

  • Tall Oil Fatty Acid (TOFA)

  • Xylene (as a solvent for azeotropic water removal)

  • Three-neck round-bottom flask

  • Heating mantle with magnetic stirrer

  • Dean-Stark trap and condenser

  • Nitrogen gas inlet

  • Thermometer

2. Procedure:

  • Set up the reaction apparatus (flask, stirrer, heating mantle, Dean-Stark trap, condenser) in a fume hood. Ensure a gentle flow of nitrogen through the system. Causality: The inert atmosphere prevents oxidation of the reactants and products at high temperatures.

  • Charge the flask with DETA and TOFA in a 1:1 molar ratio. For example, 0.5 mol of TOFA (approx. 141 g) and 0.5 mol of DETA (51.6 g).

  • Add xylene (approx. 50 mL) to the flask. Causality: Xylene forms an azeotrope with water, facilitating its removal via the Dean-Stark trap and driving the condensation reaction to completion.

  • Begin stirring and gently heat the mixture.

  • Gradually increase the temperature to reflux (approx. 140-160°C). The first condensation reaction forms an amidoamine and releases one equivalent of water.

  • Continue heating to a higher temperature (approx. 200-230°C) to promote the second condensation (cyclization) to form the imidazoline ring, releasing a second equivalent of water.

  • Monitor the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is considered complete when water evolution ceases (theoretical amount is 2 moles of water per mole of TOFA/DETA).

  • Once complete, turn off the heat and allow the mixture to cool under the nitrogen atmosphere.

  • The remaining xylene can be removed under reduced pressure (vacuum distillation) to yield the crude imidazoline product.

3. Validation:

  • The product can be characterized using techniques like Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of the imidazoline ring (C=N stretch) and the disappearance of the initial carboxylic acid peak.

Safety and Handling

As a reactive and corrosive chemical, the handling of DETA requires strict safety protocols.

  • Hazards: DETA is corrosive and can cause severe skin burns and eye damage. [22]It is harmful if swallowed or in contact with skin and can be fatal if inhaled at high concentrations. [22][23]It may also cause an allergic skin reaction and respiratory irritation. [22]* Personal Protective Equipment (PPE): Always handle DETA in a well-ventilated area, preferably a chemical fume hood. [23][24]Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), a lab coat or chemical suit, and splash-proof safety goggles or a face shield. [22][24][25]* Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area away from incompatible materials such as acids, oxidizing agents, and sources of ignition. [23][25]* Spill Response: In case of a spill, contain the material with an inert absorbent (sand, vermiculite). [23][25]Avoid breathing vapors. Ensure proper ventilation and wear full PPE during cleanup.

Conclusion

Diethylenetriamine is far more than a simple commodity chemical; it is a versatile and indispensable intermediate whose utility spans a vast range of chemical technologies. Its unique trifunctional amine structure provides a reactive platform for constructing everything from the robust cross-linked networks of epoxy adhesives to the sophisticated molecular architectures of pharmaceuticals and corrosion inhibitors. Understanding the fundamental reaction mechanisms and properties of DETA allows researchers and scientists to harness its potential, driving innovation in materials science, drug development, and industrial process chemistry. As research continues to explore new applications, the role of DETA as a pivotal building block in modern chemistry is set to endure and expand. [17]

References

  • Wikipedia. Diethylenetriamine.
  • Alpha Chemical Co. (2023-05-20). Diethylenetriamine (DETA): Properties, Uses, and Benefits.
  • Diethylenetriamine.
  • HUBEI BESTWAY TECHNOLOGY CO.,LTD. Epoxy Curing Agents & Resins | High-Performance Solutions.
  • BASF Product Finder. Diethylenetriamine (DETA) | CAS No. 111-40-0.
  • Dow Inc. Diethylenetriamine (DETA).
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  • Amin
  • (2024-02-02). Diethylenetriamine: A Chemical Powerhouse in Modern Industrial Solutions.
  • Vedantu.
  • Apollo Scientific. Diethylenetriamine.
  • Carl ROTH.
  • Chemarc. (2005-10-11).
  • Dhalop Chemicals. DIETHYLENETRIAMINE (D.E.T.A) at Attractive Prices, High Quality Industrial Grade.
  • The Role of Diethylenetriamine in Modern Chemical Synthesis.
  • Achilles Chemical. Diethylenetriamine (DETA) Manufacturer/Factory/Producer for Epoxy Curing & Corrosion Inhibitors.
  • ResearchGate. (2022-08-06). (PDF)
  • Delamine.
  • Guidechem. (2023-02-20).
  • NJ.gov. Common Name: DIETHYLENE TRIAMINE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WOR.
  • New Journal of Chemistry (RSC Publishing). Diethylenetriamine functionalized graphene oxide as a novel corrosion inhibitor for mild steel in hydrochloric acid solutions.
  • Sinobio Chemistry. (2024-12-19).
  • Sigma-Aldrich. (2022-08-06).
  • Google Patents. US3573311A - Method of producing n-aminoethyl-piperazine.
  • Justia Patents. (1998-04-09). Triethylenediamine and piperazine synthesis using zeolite catalysts modified with a silicon-containing compound.
  • SpecialChem. (2022-08-07). Diethylenetriamine (DETA) - Huntsman.
  • Taylor & Francis. Diethylenetriamine – Knowledge and References.
  • Verdant Specialty Solutions. Asphalt Additives - Construction Chemicals.
  • ProQuest.
  • Sinobio Chemistry. High Efficiency Water Treatment Corrosion Inhibitors Diethylenetriamine Penta Methylene Phosphonic Acid DTPMPA 50% CAS 15827-60-8.
  • ChemicalBook. Piperazine synthesis.
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  • Google Patents.
  • ResearchGate. (2022-08-09). Corrosion Inhibition by Sorbitol/Diethylenetriamine Condensation Product for Carbon Steel in 3.
  • PMC - NIH. (2024-03-04). Corrosion Behavior of Carbon Steel in Diethylenetriamine Solution for Post-combustion CO2 Capture.
  • ACS Publications. (2024-03-04). Corrosion Behavior of Carbon Steel in Diethylenetriamine Solution for Post-combustion CO2 Capture | ACS Omega.
  • ResearchGate. (2017-10). (PDF) Synergic Effect of Diethylenetriamine (DETA) and Stearic Acid on Improved Storage Stability of Crumb Rubber Modified Bitumen.

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An In-depth Technical Guide to the Safe Handling of N,N',N''-Tritosyldiethylenetriamine and its Disodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed examination of the safety protocols and handling considerations for N,N',N''-Tritosyldiethylenetriamine and its disodium salt, compounds integral to synthetic chemistry, particularly in the development of polyaza macrocycles.[1][2] This document is intended for researchers, scientists, and drug development professionals who may work with these substances. The information compiled herein is synthesized from available safety data sheets, supplier information, and toxicological data for structurally related compounds to provide a comprehensive safety framework.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of its safe handling. Below is a summary of the key identifiers for both N,N',N''-Tritosyldiethylenetriamine and its disodium salt.

PropertyN,N',N''-TritosyldiethylenetriamineN,N',N''-Tritosyldiethylenetriamine Disodium Salt
Synonyms N,N',N''-Tris(p-toluenesulfonyl)diethylenetriamine-
CAS Number 56187-04-3[1]52601-80-6[3]
Molecular Formula C25H31N3O6S3[1][4]C25H29N3Na2O6S3[3][5]
Molecular Weight 565.73 g/mol [1]609.69 g/mol [3][5]
Appearance White to almost white powder or crystal[4][6][7]-
Melting Point 172-176 °C[1][4][7]275 °C (decomposes)[5]
Purity Typically ≥98.0%[6]Typically ~97%[3]

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. While a complete, verified Safety Data Sheet (SDS) for the disodium salt is not widely available, information from suppliers allows for a preliminary hazard assessment.

N,N',N''-Tritosyldiethylenetriamine:

  • Hazard Statement: H413 - May cause long lasting harmful effects to aquatic life.[6]

  • Precautionary Statements:

    • P273 - Avoid release to the environment.[6]

    • P501 - Dispose of contents/container in accordance with local regulations.[1]

This compound:

  • Hazard Statements:

    • H315 - Causes skin irritation.[5]

    • H319 - Causes serious eye irritation.[5]

    • H335 - May cause respiratory irritation.[5]

It is crucial to note that the parent amine, diethylenetriamine, is classified as corrosive, causing severe skin burns and eye damage, and can be harmful if swallowed or in contact with skin.[8] While the tosyl groups in N,N',N''-Tritosyldiethylenetriamine significantly alter its chemical properties, a degree of caution appropriate for amine-containing compounds should be exercised.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential for ensuring laboratory safety. This involves a combination of engineering controls, administrative controls, and personal protective equipment.

Engineering Controls
  • Ventilation: All handling of these compounds, particularly when in powdered form, should be conducted in a well-ventilated area.[9] A certified chemical fume hood is recommended to minimize inhalation exposure.

  • Containment: For procedures with a higher risk of aerosolization, such as weighing or transferring large quantities, the use of a glove box or other containment solutions should be considered.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling N,N',N''-Tritosyldiethylenetriamine and its disodium salt:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to prevent eye contact.[1]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn at all times.[1] It is important to inspect gloves for any signs of degradation or puncture before use.

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[9]

  • Respiratory Protection: In situations where dust or aerosols may be generated and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[10]

PPE_Hierarchy cluster_controls Hierarchy of Controls Elimination Elimination Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) caption Hierarchy of Controls for Exposure Prevention

Caption: Hierarchy of Controls for Exposure Prevention.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to maintaining a safe laboratory environment.

Handling
  • Avoid breathing dust, vapor, mist, or gas.[9]

  • Wash hands thoroughly after handling.[6][10][11]

  • Avoid contact with skin and eyes.[9]

  • Use only in a well-ventilated area.[10][11]

  • Keep away from food, drink, and animal feeding stuffs.[11][12]

Storage
  • Store in a cool, dry, and well-ventilated place.[9][12]

  • Keep containers tightly closed when not in use.[9][12]

  • Store at room temperature.[2][3][7]

  • N,N',N''-Tritosyldiethylenetriamine is classified under Storage Class 11 - Combustible Solids.[1]

First-Aid Measures

In the event of accidental exposure, immediate and appropriate first-aid measures are critical.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[8][13]
Skin Contact Immediately wash the affected area with plenty of water.[6][8] Remove contaminated clothing.[8] If skin irritation occurs, seek medical advice.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8][12][13] Seek immediate medical attention.[12]
Ingestion Rinse mouth with water. Do NOT induce vomiting.[12][13] Seek immediate medical attention.[8]

Accidental Release Measures and Disposal

Prompt and correct response to a spill is crucial to prevent wider contamination and exposure.

Spill Response
  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure adequate ventilation of the spill area.

  • Contain: Use an absorbent material (e.g., sand, diatomaceous earth) to contain the spill.[8]

  • Collect: Carefully sweep or vacuum up the spilled material and place it into a suitable, labeled disposal container.[9]

  • Clean: Decontaminate the spill area with a suitable cleaning agent.

  • Dispose: Dispose of the waste material in accordance with local, state, and federal regulations.[13]

Spill_Response_Workflow Start Spill Occurs Evacuate Evacuate Area Start->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate Contain Contain Spill (Absorbent Material) Ventilate->Contain Collect Collect Material into Labeled Container Contain->Collect Clean Decontaminate Area Collect->Clean Dispose Dispose of Waste (Follow Regulations) Clean->Dispose End Spill Managed Dispose->End caption Workflow for Responding to a Chemical Spill

Caption: Workflow for Responding to a Chemical Spill.

Disposal
  • Chemical waste must be disposed of in accordance with national and local regulations.

  • Do not mix with other waste.

  • Handle uncleaned containers as you would the product itself.

Toxicological and Ecological Information

Toxicological Information:

  • The toxicological properties of N,N',N''-Tritosyldiethylenetriamine and its disodium salt have not been thoroughly investigated.

  • Based on the GHS classification for the disodium salt, it is presumed to cause skin, eye, and respiratory irritation.[5]

Ecological Information:

  • N,N',N''-Tritosyldiethylenetriamine may cause long-lasting harmful effects to aquatic life.[6]

  • Release into the environment should be avoided.[6]

Conclusion

N,N',N''-Tritosyldiethylenetriamine and its disodium salt are valuable reagents in synthetic chemistry. While comprehensive safety data is not fully available, the existing information, combined with an understanding of related chemical structures, allows for the establishment of robust safety protocols. Adherence to the guidelines outlined in this document, including the consistent use of appropriate engineering controls and personal protective equipment, is essential for the safe handling of these compounds. It is strongly recommended that researchers obtain a complete and verified Safety Data Sheet from their supplier before commencing work.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Diethylenetriamine. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1,4-Diaminobutane. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: Ethylenediaminetetraacetic acid disodium salt. Retrieved from [Link]

  • Buckman. (2020, October 1). Safety Data Sheet: BUSAN 30L. Retrieved from [Link]

  • C.P.A Chem Ltd. (2020, April 8). Safety data sheet: 1,4-Diaminobutane. Retrieved from [Link]

  • CP Lab Chemicals. (n.d.). N, N', N''-Tritosyldiethylenetriamine disodium salt, min 97%, 1 gram. Retrieved from [Link]

  • S R Drugs and Intermediates Pvt. Ltd. (n.d.). API Intermediate - 1-Bromo-3 5-Dimethoxy Benzene, CAS 20469-65-2 Service Provider from Hyderabad. Retrieved from [Link]

  • CHEMICAL POINT. (n.d.). N,N´,N´´-Tritosyldiethylenetriamine disodium salt. Retrieved from [Link]

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spectroscopic data (NMR, IR) for N,N',N''-Tritosyldiethylenetriamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of N,N',N''-Tritosyldiethylenetriamine

Introduction

N,N',N''-Tritosyldiethylenetriamine is a key organic intermediate, widely recognized for its role as a versatile building block in supramolecular chemistry and the synthesis of complex macrocycles.[1] Structurally, it consists of a diethylenetriamine backbone where each of the three nitrogen atoms is protected by a p-toluenesulfonyl (tosyl) group. This full protection of the amine functionalities renders the molecule stable and allows for precise chemical manipulations in subsequent synthetic steps. The tosyl groups not only serve as excellent protecting groups but also influence the molecule's solubility and crystalline nature.

A thorough understanding of its spectroscopic properties is paramount for researchers to verify its synthesis, assess its purity, and confirm its identity before use in further applications. This guide provides a detailed examination of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for N,N',N''-Tritosyldiethylenetriamine, grounded in established experimental protocols and data interpretation.

Synthesis and Preparation of N,N',N''-Tritosyldiethylenetriamine

The synthesis of N,N',N''-Tritosyldiethylenetriamine is typically achieved through the reaction of diethylenetriamine with p-toluenesulfonyl chloride in the presence of a base. The causality behind this choice of reagents lies in the high reactivity of the sulfonyl chloride towards the nucleophilic amine groups. The base is essential to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion.

Experimental Protocol: Synthesis

A common and effective method for the preparation of N,N',N''-Tritosyldiethylenetriamine is as follows[2]:

  • Reaction Setup: In a suitable reaction vessel, dissolve diethylenetriamine (38 ml) and sodium hydroxide (40 g) in water (250 ml). In a separate flask, prepare a solution of p-toluenesulfonyl chloride (191 g) in diethyl ether (500 ml).

  • Addition: While stirring the aqueous solution of diethylenetriamine and NaOH vigorously, add the p-toluenesulfonyl chloride solution dropwise. The dropwise addition is crucial to control the exothermic nature of the reaction.

  • Reaction: Continue stirring the mixture for one hour at room temperature. A white precipitate of N,N',N''-Tritosyldiethylenetriamine will form.

  • Isolation: Collect the white precipitate by filtration.

  • Purification: Wash the collected solid thoroughly with water to remove any remaining salts. Recrystallize the crude product from methanol or acetonitrile to obtain the pure compound.[2]

  • Drying: Dry the purified product under vacuum. The expected yield is typically high, often above 70-90%, with a melting point of 174-176 °C.[2]

The following diagram illustrates the synthesis workflow.

G cluster_reactants Reactants Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Diethylenetriamine + NaOH in Water C Dropwise Addition & Stirring at RT A->C B p-Toluenesulfonyl Chloride in Ether B->C D Filtration C->D E Washing with Water D->E F Recrystallization (Methanol/Acetonitrile) E->F G Vacuum Drying F->G H Pure N,N',N''-Tritosyldiethylenetriamine G->H

Caption: Synthesis Workflow for N,N',N''-Tritosyldiethylenetriamine.

Spectroscopic Characterization: Protocols and Data

Accurate spectroscopic analysis relies on standardized protocols to ensure reproducibility and data integrity. The following sections detail the methods for acquiring NMR and IR spectra for N,N',N''-Tritosyldiethylenetriamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of N,N',N''-Tritosyldiethylenetriamine in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. CDCl₃ is a common choice due to its ability to dissolve the compound and its single residual peak which does not interfere with the signals of interest.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[3]

  • ¹H NMR Acquisition: Obtain the proton spectrum using standard parameters. Typically, a spectral width of 12-16 ppm is sufficient. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • ¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to ensure that each unique carbon atom appears as a single line. A spectral width of 200-220 ppm is standard.

The structure of N,N',N''-Tritosyldiethylenetriamine gives rise to a set of characteristic signals in both ¹H and ¹³C NMR spectra.

G Molecular Structure of N,N',N''-Tritosyldiethylenetriamine structure

Caption: Molecular Structure of N,N',N''-Tritosyldiethylenetriamine.

¹H NMR Spectroscopic Data

The proton NMR spectrum is characterized by distinct regions corresponding to the aromatic protons of the tosyl groups, the methylene protons of the diethylenetriamine chain, and the methyl protons of the tosyl groups.[3]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~ 7.70Doublet6HAr-H (ortho to SO₂)Protons ortho to the electron-withdrawing sulfonyl group are deshielded and appear downfield.
~ 7.30Doublet6HAr-H (meta to SO₂)Protons meta to the sulfonyl group are less deshielded than the ortho protons.
~ 3.42Singlet/Multiplet8H-CH₂-CH₂-Methylene protons of the diethylenetriamine backbone. The exact multiplicity can vary.
~ 2.43Singlet9HAr-CHMethyl protons on the tosyl groups appear as a sharp singlet.

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Chemical Shift (δ) ppmAssignmentRationale
~ 144.0Ar-C (ipso to SO₂)Quaternary carbon directly attached to the sulfonyl group.
~ 134.7Ar-C (ipso to CH₃)Quaternary carbon of the aromatic ring attached to the methyl group.
~ 130.0Ar-C H (meta to SO₂)Aromatic methine carbons meta to the sulfonyl group.
~ 127.6Ar-C H (ortho to SO₂)Aromatic methine carbons ortho to the sulfonyl group.
~ 52.0-C H₂-N-C H₂-Aliphatic carbons of the diethylenetriamine backbone.
~ 21.7Ar-C H₃Carbon of the methyl group on the tosyl rings.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of N,N',N''-Tritosyldiethylenetriamine is dominated by strong absorptions from the sulfonamide groups.

  • Technique: Attenuated Total Reflectance (ATR) is a convenient and common technique that requires minimal sample preparation.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Sample Preparation: A small amount of the solid powder is placed directly on the ATR crystal.

  • Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

The key functional groups in N,N',N''-Tritosyldiethylenetriamine give rise to characteristic absorption bands.[4]

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3200-3300MediumN-H StretchSecondary Sulfonamide (R-SO₂-NH-R)
3000-3100MediumC-H StretchAromatic C-H
2850-2960MediumC-H StretchAliphatic C-H
1595-1605Medium-WeakC=C StretchAromatic Ring
~ 1330StrongS=O Asymmetric StretchSulfonamide (SO₂)
~ 1150StrongS=O Symmetric StretchSulfonamide (SO₂)

The presence of two very strong bands around 1330 cm⁻¹ and 1150 cm⁻¹ is a definitive indicator of the sulfonamide group and serves as a primary diagnostic tool for confirming the successful tosylation of the diethylenetriamine starting material.[4]

Conclusion

The spectroscopic characterization of N,N',N''-Tritosyldiethylenetriamine by NMR and IR is a straightforward yet critical process for ensuring the quality and identity of this important synthetic intermediate. The ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework, while the IR spectrum confirms the presence of the key sulfonamide functional groups. The data and protocols presented in this guide offer a reliable framework for researchers, scientists, and drug development professionals working with this compound, enabling them to proceed with confidence in their synthetic endeavors.

References

  • PubChem. (n.d.). 4-Methyl-N,N-bis(2-(((4-methylphenyl)sulfonyl)amino)ethyl)benzenesulfonamide. Retrieved from [Link]

  • Mäder, D., et al. (n.d.). Optimized Synthesis and Indium complex formation with the bifunctional chelator NODIA-Me. ZORA. Retrieved from [Link]

  • PrepChem.com. (n.d.). Step 1: Synthesis of N,N',N"-tri(p-toluenesulfonyl)diethylene-triamine. Retrieved from [Link]

  • SpectraBase. (n.d.). N,N',N''-Tritosyldiethylenetriamine. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR (400 MHz) and ¹³C-NMR (100 MHz) spectral data of compound 1 in CDCl₃. Retrieved from [Link]

  • Agaeva, M. U., et al. (2023). A convenient synthesis of N,N',N''-trisubstituted diethylenetriamines. ResearchGate. Retrieved from [Link]

  • TCU Digital Repository. (2021). Synthesis and characterization of an iodo-substituted macrocyclic. Retrieved from [Link]

  • Mäder, D., et al. (n.d.). Optimized Synthesis and Indium complex formation with the bifunctional chelator NODIA-Me. ZORA UZH. Retrieved from [Link]

  • ChemBK. (n.d.). N,N',N''-Tris(p-toluenesulfonyl)diethylenetriamine. Retrieved from [Link]

Sources

commercial suppliers of N,N',N''-Tritosyldiethylenetriamine disodium salt

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N,N',N''-Tritosyldiethylenetriamine Disodium Salt for Researchers and Drug Development Professionals

Introduction

N,N',N''-Tritosyldiethylenetriamine and its disodium salt are organic compounds of significant interest within the realms of chemical synthesis and pharmaceutical development. The parent compound, N,N',N''-Tritosyldiethylenetriamine, is a tosyl-protected derivative of diethylenetriamine. The tosyl groups serve as robust protecting groups for the amine functionalities, allowing for selective chemical transformations at other parts of a molecule. The deprotonation of the sulfonamide N-H bonds with a strong base yields the corresponding disodium salt, a nucleophilic reagent with distinct reactivity. This guide provides a comprehensive overview of the commercial availability, synthesis, characterization, and key applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

A clear understanding of the physicochemical properties of both N,N',N''-Tritosyldiethylenetriamine and its disodium salt is fundamental for their effective use in research and synthesis.

PropertyN,N',N''-TritosyldiethylenetriamineThis compound
CAS Number 56187-04-3[1][2][3][4]52601-80-6[5]
Molecular Formula C25H31N3O6S3[1][2]C25H29N3Na2O6S3[5]
Molecular Weight 565.73 g/mol [1][4]609.69 g/mol [5]
Appearance White to almost white powder or crystals[2][6]Not explicitly stated, likely a solid
Melting Point 172-176 °C[2][4]Not available
Purity Typically >98.0% (HPLC)[7]Typically ~97%[5]
Solubility Soluble in organic solvents[2]Soluble in 95% ethanol (25 mg/mL)[8]

Commercial Suppliers of this compound

While many suppliers offer the parent compound, N,N',N''-Tritosyldiethylenetriamine, the disodium salt is also commercially available, albeit from a more select group of vendors. Researchers should always verify the purity and specifications with the supplier before purchase.

SupplierProduct NamePurityCatalog Number (Example)
Aladdin ScientificThis compoundmin 97%N338619[5]
Amerigo ScientificThis compound (97%)97%CBB1122407[8]

It is important to note that the parent compound, N,N',N''-Tritosyldiethylenetriamine, is more widely available from suppliers such as Santa Cruz Biotechnology, TCI Chemicals, and various suppliers listed on platforms like Guidechem and ChemicalBook.[1][2][9] The disodium salt can often be prepared in situ from the parent compound for immediate use in a reaction.

Synthesis and Manufacturing

The synthesis of N,N',N''-Tritosyldiethylenetriamine is a well-established process, typically involving the reaction of diethylenetriamine with p-toluenesulfonyl chloride.[9] The subsequent formation of the disodium salt is achieved through deprotonation with a suitable sodium base.

Synthesis of N,N',N''-Tritosyldiethylenetriamine

A common laboratory-scale synthesis involves the slow, dropwise addition of a pyridine solution containing diethylenetriamine to a solution of p-toluenesulfonyl chloride in pyridine at room temperature.[9] The reaction mixture is then heated to drive the reaction to completion.[9] Following the reaction, the product is precipitated by the addition of water, collected by filtration, and washed.[9]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product A Diethylenetriamine D Mixing and Heating (e.g., 50°C for 90 min) A->D B p-Toluenesulfonyl Chloride B->D C Pyridine (Solvent/Base) C->D E Precipitation with Water D->E F Filtration E->F G Washing with Ethanol F->G H N,N',N''-Tritosyldiethylenetriamine G->H

Caption: Synthetic workflow for N,N',N''-Tritosyldiethylenetriamine.

Formation of the Disodium Salt

The disodium salt is prepared by treating N,N',N''-Tritosyldiethylenetriamine with two equivalents of a strong sodium base, such as sodium hydride or sodium hydroxide, in an appropriate solvent.

Analytical Characterization

The identity and purity of N,N',N''-Tritosyldiethylenetriamine and its disodium salt are typically confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the chemical structure of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of the compound.[7]

  • Mass Spectrometry (MS): MS is employed to verify the molecular weight of the synthesized compound.

  • Melting Point Analysis: The melting point is a useful indicator of the purity of the solid parent compound.[2][4]

Applications in Research and Drug Development

N,N',N''-Tritosyldiethylenetriamine and its disodium salt are valuable intermediates in the synthesis of more complex molecules, particularly in the fields of coordination chemistry and medicinal chemistry.

Synthesis of Polyaza Macrocycles

The disodium salt of N,N',N''-Tritosyldiethylenetriamine is a key building block for the synthesis of polyaza macrocycles.[4] These macrocyclic compounds are of great interest for their ability to form stable complexes with metal ions, which has applications in areas such as medical imaging contrast agents and radiopharmaceuticals.

Precursor to Chelating Agents

The parent compound and its salt are precursors to more complex chelating agents. For instance, they are used in the synthesis of ligands for various metal ions. The complexation of N,N',N''-Tritosyldiethylenetriamine with Ag(I) and Cu(II) has been reported.[8]

Intermediate in Pharmaceutical Synthesis

N,N',N''-Tritosyldiethylenetriamine is a known intermediate in the synthesis of gadobutrol, a gadolinium-based MRI contrast agent.[3] This underscores its importance in the pharmaceutical industry.

Applications cluster_applications Key Application Areas cluster_endproducts Examples of End Products/Uses A N,N',N''-Tritosyldiethylenetriamine Disodium Salt B Synthesis of Polyaza Macrocycles A->B C Precursor to Chelating Agents A->C D Intermediate for Pharmaceuticals A->D E Medical Imaging Contrast Agents B->E F Radiopharmaceuticals B->F G Gadobutrol (MRI Agent) D->G

Caption: Key applications of this compound.

Handling and Storage

Handling:

  • It is recommended to use personal protective equipment, including safety glasses and gloves, when handling N,N',N''-Tritosyldiethylenetriamine and its disodium salt.[4]

  • Handle in a well-ventilated area to avoid inhalation of dust.

Storage:

  • The parent compound should be stored at room temperature in a cool, dark place.[5]

  • The disodium salt should be stored under an inert atmosphere to prevent reaction with moisture and carbon dioxide.

  • Some suppliers recommend refrigeration (2-8°C) for the parent compound.[3]

References

  • Aladdin Scientific. This compound, min 97%. [Link]

  • Synthesis and Characterization of Sodium N,N'-dioctyl-ethylenediamine Diacyl Propionate.
  • CN110563591A - Environment-friendly synthesis method of N, N, N' -trimethylethylenediamine.
  • Optimized Synthesis and Indium complex formation with the bifunctional chelator NODIA-Me. ZORA (Zurich Open Repository and Archive).
  • Pharmaffiliates. N,N′,N′′-Tritosyldiethylenetriamine. [Link]

  • IndiaMART. N,N',N''-Tris(4-toluenesulfonyl)diethylenetriamine Cas No 56187-04-3. [Link]

  • SR Innovations India.
  • Nanoparticles in Drug Delivery: From History to Therapeutic Applic
  • Amerigo Scientific. N,N′,N′′-Tritosyldiethylenetriamine disodium salt (97%). [Link]

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Methodological & Application

Application Note: Synthesis of Polyaza Macrocycles Using N,N',N''-Tris(p-toluenesulfonyl)diethylenetriamine Disodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides researchers, chemists, and drug development professionals with a detailed methodology for the synthesis of polyaza macrocycles utilizing N,N',N''-Tris(p-toluenesulfonyl)diethylenetriamine disodium salt. This reagent is a cornerstone of the widely adopted Richman-Atkins methodology, which offers a high-yield and versatile route to a broad range of macrocyclic polyamines.[1][2] This document elucidates the core chemical principles, provides step-by-step, field-proven protocols for precursor synthesis, macrocyclization, and deprotection, and offers expert insights into potential challenges. The protocols are designed to be self-validating, with clear explanations for each experimental choice, ensuring both reproducibility and a deep understanding of the underlying chemistry.

Introduction: The Richman-Atkins Approach to Polyaza Macrocycles

Macrocyclic polyamines are a critical class of compounds in supramolecular chemistry, finding extensive application as metal ion chelators, catalysts, gene vectors, and therapeutic agents.[3][4] The synthesis of these structures, however, presents a significant challenge due to the entropic unfavorability of forming large rings. The Richman-Atkins synthesis, developed in the 1970s, remains one of the most robust and widely used methods to overcome this hurdle.[1][5]

The strategy is centered on two key principles:

  • Amine Protection and Activation: The nitrogen atoms of a linear polyamine, such as diethylenetriamine, are protected with p-toluenesulfonyl (tosyl, Ts) groups. This serves a dual purpose: it prevents unwanted side reactions of the amine nucleophiles and, more importantly, it significantly increases the acidity of the N-H protons of the resulting sulfonamides.[6]

  • Formation of a Potent Nucleophile: The acidified N-H protons can be readily removed by a strong base, such as sodium ethoxide, to generate a dianionic disodium salt.[7] This salt is a powerful, pre-organized nucleophile poised for cyclization.

  • High-Yield Cyclization: The reaction of this dianionic species with a suitable dielectrophile (e.g., a dihalide or a ditosylate) proceeds in high yield, often without the need for high-dilution conditions that are typically required to favor intramolecular cyclization over intermolecular polymerization.[1]

This application note will detail the three core stages of this synthetic sequence:

  • Synthesis of the Precursor: N,N',N''-Tris(p-toluenesulfonyl)diethylenetriamine (1 ).

  • Macrocyclization: Formation of the disodium salt (2 ) and its reaction with a dielectrophile to yield a protected macrocycle.

  • Deprotection: Removal of the tosyl groups to liberate the final polyaza macrocycle.

Overall Synthetic Workflow

The complete synthetic pathway from simple starting materials to the final macrocycle is a multi-step process. Each stage is critical for achieving a high overall yield and purity of the final product.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Macrocyclization cluster_2 Part 3: Deprotection A Diethylenetriamine + p-Toluenesulfonyl Chloride B N,N',N''-Tris(p-toluenesulfonyl) diethylenetriamine (1) A->B Pyridine C Formation of Disodium Salt (2) B->C NaOEt, EtOH E Protected Macrocycle C->E DMF, Heat D Dielectrophile (e.g., R-X2) D->E DMF, Heat F Final Polyaza Macrocycle E->F HBr/HOAc or Na/NH3 G reagent N,N',N''-Tritosyl- diethylenetriamine (1) N-Ts N-Ts N-Ts salt Disodium Salt (2) N⁻Na⁺ N-Ts N⁻Na⁺ reagent->salt 2 eq. NaH DMF electrophile Dielectrophile X-R-X salt:p1->electrophile SN2 Attack 1 salt:p3->electrophile SN2 Attack 2 product Protected Macrocycle Ring Formation electrophile->product Ring Closure

Sources

Application Notes & Protocols: N,N',N''-Tritosyldiethylenetriamine Disodium Salt as a Versatile Precursor for Polydentate Ligand Synthesis and Metal Complexation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic use of N,N',N''-Tritosyldiethylenetriamine and its disodium salt. While not typically employed as a terminal ligand in stable coordination complexes, this reagent is a cornerstone in the synthesis of sophisticated polyaza macrocycles, most notably 1,4,7-triazacyclononane (tacn). We will elucidate the underlying chemical principles, provide field-proven, step-by-step protocols for synthesis and complexation, and detail the necessary characterization methods to ensure success. The focus is on the causality behind the experimental design, empowering researchers to adapt these methods for their specific molecular targets.

Foundational Principles: The Strategic Role of Tosyl Protection

N,N',N''-Tritosyldiethylenetriamine is a derivative of diethylenetriamine where all three nitrogen atoms are protected by a p-toluenesulfonyl (tosyl) group. This protection strategy is fundamental to its utility for several key reasons:

  • Amine Reactivity Control: The tosyl groups convert the basic and nucleophilic secondary amines of the diethylenetriamine backbone into acidic sulfonamides. This transformation is crucial for preventing unwanted side reactions during subsequent alkylation steps.

  • Enhanced Acidity: The electron-withdrawing nature of the sulfonyl groups significantly increases the acidity of the N-H protons. This allows for facile deprotonation with moderately strong bases to form the highly nucleophilic disodium salt.

  • Template for Cyclization: The rigid structure imposed by the bulky tosyl groups helps pre-organize the molecule for high-yield cyclization reactions, a principle elegantly exploited in the Richman-Atkins synthesis.[1]

The disodium salt, N,N',N''-Tritosyldiethylenetriamine disodium salt (CAS 52601-80-6), is the activated, dianionic form of the molecule.[2] It serves as a potent bis-nucleophile, primed for reaction with di-electrophiles to construct larger, cyclic structures.

Experimental Workflows and Protocols

The overall workflow involves a multi-step process, beginning with the synthesis of the tosylated precursor, followed by its activation and use in macrocycle formation, deprotection, and final metal complexation.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Macrocycle Formation (Richman-Atkins) cluster_2 Part 3: Final Ligand & Complex A Diethylenetriamine + Tosyl Chloride B N,N',N''-Tritosyldiethylenetriamine A->B Tosylation C N,N',N''-Tritosyldiethylenetriamine Disodium Salt (Activated Precursor) B->C Deprotonation (e.g., NaH) E 1,4,7-Tritosyl-1,4,7-triazacyclononane (Protected Macrocycle) C->E Cyclization D 1,2-bis(tosyloxy)ethane D->E Cyclization F 1,4,7-Triazacyclononane (tacn) (Deprotected Ligand) E->F Detosylation (e.g., HBr/AcOH) H [M(tacn)] Complex F->H Complexation G Metal Salt (e.g., CuCl2) G->H Complexation

Figure 1: Overall synthetic workflow from starting materials to the final metal complex.

Protocol 1: Synthesis of N,N',N''-Tritosyldiethylenetriamine

This protocol details the initial protection of diethylenetriamine. The key is to manage the stoichiometry and reaction conditions to ensure complete tosylation.

Principle of Causality: The reaction is performed in the presence of a base (aqueous NaOH) which serves two purposes: it neutralizes the HCl byproduct generated during the reaction, preventing the protonation of the starting amine, and it helps to deprotonate the amine groups, maintaining their nucleophilicity.

Materials:

  • Diethylenetriamine (CAS 111-40-0)

  • p-Toluenesulfonyl chloride (Tosyl Chloride, TsCl) (CAS 98-59-9)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or similar organic solvent

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve diethylenetriamine (1 equivalent) in a 10% aqueous solution of NaOH.

  • Separately, dissolve p-toluenesulfonyl chloride (3.1 equivalents) in DCM.

  • Add the TsCl solution dropwise to the stirring amine solution over 1-2 hours, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir vigorously at room temperature overnight. A white precipitate will form.

  • Filter the crude product and wash it thoroughly with deionized water to remove excess NaOH and NaCl.

  • To remove any mono- or di-tosylated impurities, suspend the crude solid in water and acidify to pH ~1 with concentrated HCl. Stir for 30 minutes. The desired tritosylated product is stable in acid, while less-substituted byproducts will protonate and dissolve.

  • Filter the solid again, wash with copious amounts of water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the resulting white powder in vacuo. The product, N,N',N''-Tritosyldiethylenetriamine, should have a melting point in the range of 172-176 °C.[3]

Protocol 2: Synthesis of 1,4,7-Tritosyl-1,4,7-triazacyclononane via the Disodium Salt

This is the core application, demonstrating the Richman-Atkins cyclization.[1][4] The disodium salt is formed in situ and immediately reacted with the cyclizing agent.

Principle of Causality: Anhydrous dimethylformamide (DMF) is used as the solvent because it is polar and aprotic, effectively solvating the sodium salt without interfering with the nucleophilic attack. Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the sulfonamide N-H groups, driving the reaction forward. The dropwise addition of the dielectrophile minimizes polymerization side reactions.

Materials:

  • N,N',N''-Tritosyldiethylenetriamine (from Protocol 1)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1,2-bis(p-toluenesulfonyloxy)ethane (Ethylene glycol ditosylate)

  • Anhydrous Dimethylformamide (DMF)

  • Methanol

  • Deionized water

Procedure:

  • Safety First: Sodium hydride reacts violently with water. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).

  • Wash the NaH dispersion (2.1 equivalents) with anhydrous hexanes three times to remove the mineral oil, decanting the hexanes carefully each time under inert atmosphere.

  • Suspend the oil-free NaH in anhydrous DMF.

  • In a separate flask, dissolve N,N',N''-Tritosyldiethylenetriamine (1 equivalent) in anhydrous DMF. This may require gentle heating.

  • Slowly add the solution of the tritosyl precursor to the NaH suspension at room temperature. Hydrogen gas will evolve. Stir the mixture for at least 2 hours or until gas evolution ceases, indicating the complete formation of the disodium salt.

  • In a third flask, dissolve 1,2-bis(p-toluenesulfonyloxy)ethane (1 equivalent) in anhydrous DMF.

  • Add this ditosylate solution dropwise to the suspension of the disodium salt over 4-6 hours using a syringe pump. The reaction is typically run at an elevated temperature (e.g., 60-80 °C).

  • After addition, maintain the reaction at the elevated temperature and stir overnight.

  • Cool the reaction mixture to room temperature and cautiously quench it by the slow, dropwise addition of methanol to destroy any unreacted NaH.

  • Pour the reaction mixture into a large volume of ice-water. A precipitate will form.

  • Stir for 1 hour, then collect the solid by filtration. Wash thoroughly with water, followed by ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., chloroform/ethanol) to yield pure 1,4,7-Tritosyl-1,4,7-triazacyclononane.

Protocol 3: Deprotection to Yield 1,4,7-Triazacyclononane (tacn)

To make the macrocycle an effective ligand, the protecting tosyl groups must be removed.

Principle of Causality: Concentrated hydrobromic acid (HBr) in acetic acid at reflux provides the harsh conditions necessary to cleave the strong S-N sulfonamide bond. The amine products are protonated under these acidic conditions, protecting them from degradation and facilitating their isolation as hydrobromide salts.

Materials:

  • 1,4,7-Tritosyl-1,4,7-triazacyclononane (from Protocol 2)

  • Hydrobromic acid (HBr), 33% in acetic acid

  • Diethyl ether

  • Ethanol

  • Aqueous NaOH solution

Procedure:

  • Suspend the protected macrocycle in 33% HBr in acetic acid.

  • Heat the mixture to reflux (approx. 110-120 °C) for 48-72 hours under an inert atmosphere. The solid will gradually dissolve.

  • Cool the solution to room temperature. The product, tacn trihydrobromide salt, will precipitate.

  • Add diethyl ether to ensure complete precipitation.

  • Filter the white solid, wash with diethyl ether, and dry.

  • To obtain the free amine ligand, dissolve the trihydrobromide salt in a minimal amount of water and add a concentrated NaOH solution until the pH is >12.

  • Extract the free tacn ligand into an organic solvent like chloroform or dichloromethane.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 1,4,7-triazacyclononane as a hygroscopic solid.

Protocol 4: General Synthesis of a Metal-tacn Complex (Example: [Cu(tacn)₂]²⁺)

This protocol outlines the final step of coordinating a metal ion to the synthesized ligand.

Principle of Causality: The choice of solvent (e.g., methanol, water) depends on the solubility of the metal salt and the ligand. The 2:1 ligand-to-metal stoichiometry is used here to form the common sandwich complex with copper(II). The reaction is typically straightforward as the tacn ligand has a high affinity for many transition metals.[5]

Materials:

  • 1,4,7-Triazacyclononane (from Protocol 3)

  • Copper(II) perchlorate hexahydrate or Copper(II) chloride

  • Methanol or Ethanol

Procedure:

  • Dissolve the tacn ligand (2 equivalents) in methanol.

  • In a separate flask, dissolve the copper(II) salt (1 equivalent) in methanol.

  • Slowly add the metal salt solution to the stirring ligand solution. A distinct color change (e.g., to a deep blue or purple) should be observed, indicating complex formation.

  • Stir the solution at room temperature for 1-2 hours.

  • The complex can be isolated by slow evaporation of the solvent or by precipitation with a less polar solvent like diethyl ether.

  • Collect the crystalline product by filtration, wash with a small amount of cold solvent, and dry.

Characterization Data

Successful synthesis requires confirmation at each stage. The following table summarizes key expected analytical data.

Compound Technique Expected Key Features
N,N',N''-Tritosyldiethylenetriamine ¹H NMR (CDCl₃)Aromatic protons (tosyl): ~7.3-7.8 ppm. CH₂ protons: ~3.1-3.4 ppm. N-H protons: variable, broad singlet. Methyl protons (tosyl): ~2.4 ppm.
FT-IR (ATR)N-H stretch: ~3300 cm⁻¹. S=O stretches: ~1330 cm⁻¹ and ~1160 cm⁻¹.
1,4,7-Tritosyl-1,4,7-triazacyclononane ¹H NMR (CDCl₃)Absence of N-H proton signal. Aromatic protons (tosyl): ~7.3-7.8 ppm. Methylene protons (ring): complex multiplet, often a singlet around 3.5 ppm due to symmetry. Methyl protons (tosyl): ~2.4 ppm.[6]
Mass Spec (ESI+)Peak corresponding to [M+Na]⁺ or [M+H]⁺.
1,4,7-Triazacyclononane (tacn) ¹H NMR (D₂O)Single sharp singlet for all 12 equivalent methylene protons at ~2.7 ppm. Absence of tosyl group signals.
¹³C NMR (D₂O)Single peak for the equivalent methylene carbons at ~47 ppm.
UV-Vis (H₂O)Characteristic d-d transition absorption bands for the Cu(II) complex.
FT-IR (ATR)Presence of strong ClO₄⁻ anion stretch (~1100 cm⁻¹). Shift in N-H stretches upon coordination.

Visualization of the Complexation Process

The final step involves the coordination of the synthesized ligand to a metal center.

G cluster_0 Reactants cluster_1 Product L1 tacn C [Cu(tacn)₂]²⁺ Complex L1->C Coordination in Solution L2 tacn L2->C Coordination in Solution M Cu²⁺ M->C Coordination in Solution

Figure 2: Schematic of the coordination of two tacn ligands to a central Cu(II) ion.

Concluding Remarks

This compound is a powerful synthetic intermediate rather than a ligand in its own right. Its true value lies in enabling the high-yield synthesis of polyaza macrocycles, which are among the most important tripodal ligands in coordination chemistry. The protocols and principles outlined in this guide provide a robust foundation for researchers to produce these valuable ligands and their metal complexes for applications ranging from bioinorganic modeling and radiopharmaceuticals to catalysis and materials science.[4][7][8]

References

  • Title: 4,7-Diaza-1-azoniacyclonane bromide. Source: National Center for Biotechnology Information (PMC). URL: [Link]

  • Title: Preparation, Characterization, and Outer-Sphere Electron-Transfer Reactions of the [Co(tacn)2]3+/2+ and [Co(Me3tacn)2]3+/2+ Couples (tacn = 1,4,7-Triazacyclononane; Me3tacn = N,N',N''-Trimethyl-1,4,7-triazacyclononane). Source: ACS Publications. URL: [Link]

  • Title: Magnetic anisotropy transfer from mono‐ to poly‐metallic complexes. Source: Wiley Online Library. URL: [Link]

  • Title: Optimized Synthesis and Indium complex formation with the bifunctional chelator NODIA-Me. Source: ZORA (Zurich Open Repository and Archive). URL: [Link]

  • Title: N, N', N''-Tritosyldiethylenetriamine disodium salt, min 97%, 1 gram. Source: CP Lab Chemicals. URL: [Link]

  • Title: Application of first-row transition metal complexes bearing 1,2,3-triazolylidene ligands in catalysis and beyond. Source: National Center for Biotechnology Information (PMC). URL: [Link]

  • Title: Significance of Nano Transition Metal Complexes as Anticancer and Antibacterial Therapeutic Agents. Source: MDPI. URL: [Link]

  • Title: Synthesis, spectroscopic and thermal studies of transition metal complexes derived from benzil and diethylenetriamine. Source: PubMed. URL: [Link]

  • Title: Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction. Source: National Center for Biotechnology Information (PMC). URL: [Link]

  • Title: SYNTHESIS AND CHARACTERIZATION OF DIGLUCAMINE AND DI- SODIUM SALTS OF Sm (III) AND La (III) METAL COMPLEXES OF DIETHYLENETRIAMIN. Source: Tsi-journals.com. URL: [Link]

  • Title: Optimized Synthesis and Indium complex formation with the bifunctional chelator NODIA-Me. Source: ZORA (Zurich Open Repository and Archive). URL: [Link]

Sources

Application Notes & Protocols: Leveraging Tosylated Polyamine Complexes in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals on the catalytic applications of tosylated polyamine complexes.

Introduction: The Strategic Advantage of Tosylated Polyamines in Catalysis

Polyamines are ubiquitous organic molecules characterized by multiple amino groups. Their ability to act as multidentate ligands allows them to form stable and well-defined complexes with a variety of transition metals.[1] This inherent property has made them valuable scaffolds in the development of catalysts for a wide range of organic transformations.[1][2]

The strategic modification of the polyamine backbone with tosyl (p-toluenesulfonyl) groups introduces several key advantages:

  • Modulation of Electronic Properties: The electron-withdrawing nature of the tosyl group can significantly alter the electronic environment of the coordinating nitrogen atoms, thereby influencing the Lewis acidity and reactivity of the central metal ion.

  • Enhanced Steric Hindrance: The bulky tosyl groups provide a well-defined chiral pocket around the catalytic center. This steric control is crucial for achieving high levels of stereoselectivity in asymmetric reactions.[3]

  • Improved Solubility and Stability: Tosylation can enhance the solubility of the complex in common organic solvents and improve its thermal and chemical stability.

This guide will focus on the synthesis of a chiral tosylated polyamine ligand, its complexation with a metal precursor, and its application in a representative asymmetric catalytic reaction.

Synthesis of Chiral Tosylated Polyamine Ligands

The synthesis of a tosylated polyamine ligand is a multi-step process that requires careful control of reaction conditions to ensure regioselectivity and preserve stereochemical integrity. Here, we describe a general protocol for the mono-tosylation of a chiral diamine, a common building block for more complex polyamine ligands.

G cluster_0 PART A: Mono-Tosylation cluster_1 PART B: (Optional) Further Elaboration A Chiral Diamine Starting Material B Dissolve in DCM A->B C Cool to 0°C B->C D Add Pyridine/Triethylamine (Base) C->D E Slowly Add p-Toluenesulfonyl Chloride (TsCl) D->E F Stir and Monitor by TLC E->F G Aqueous Workup (Acid Wash) F->G H Purification (Column Chromatography) G->H I Characterize Mono-Tosylated Product H->I J Mono-Tosylated Intermediate I->J Proceed to Elaboration K Alkylation or Acylation at free NH2 J->K L Final Tosylated Polyamine Ligand K->L G Catalyst [L*-M]^n+ Catalyst Enolate Chiral Enolate Intermediate Catalyst->Enolate + Ketone - H+ Ketone Ketone Substrate TransitionState Diastereoselective Transition State Enolate->TransitionState + Aldehyde Aldehyde Aldehyde Electrophile Aldehyde->TransitionState ProductComplex Aldol Product-Catalyst Complex TransitionState->ProductComplex C-C Bond Formation ProductComplex->Catalyst + H+ - Product Product Chiral Aldol Product ProductComplex->Product

Sources

Introduction: The Strategic Importance of 1,4,7-Triazacyclononane and the Tosyl-Protected Synthetic Route

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 1,4,7-Triazacyclononane (TACN) via Tosylated Precursors

1,4,7-Triazacyclononane, commonly referred to as TACN, is a nine-membered aza-macrocycle that has established itself as a cornerstone ligand in coordination chemistry.[1] Its unique facial tridentate coordination mode allows for the formation of exceptionally stable and kinetically inert complexes with a wide range of transition metals and metalloids.[2] This stability has made TACN and its derivatives indispensable in fields as diverse as bioinorganic chemistry, where they are used to model metalloenzyme active sites, and in nuclear medicine, where they serve as robust chelators for radiopharmaceuticals.[2][3][4]

The synthesis of TACN, however, presents a classic chemical challenge: favoring an intramolecular ring-closing reaction to form a nine-membered ring over competing intermolecular polymerization. The most reliable and widely adopted solution to this challenge is the Richman-Atkins synthesis, a powerful strategy for preparing polyazamacrocycles.[5][6] This method hinges on the use of p-toluenesulfonyl (tosyl) groups to protect the amine functionalities of a linear precursor, diethylenetriamine.

This application note provides a detailed, field-proven protocol for the synthesis of 1,4,7-triazacyclononane, following the tosylated precursor route. We will dissect each of the three core stages—protection, cyclization, and deprotection—explaining the chemical principles and critical parameters that ensure a successful outcome.

Overall Synthetic Workflow

The synthesis is a three-stage process, beginning with the protection of a linear triamine, followed by a base-mediated cyclization, and concluding with the harsh, yet effective, removal of the protecting groups.

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Cyclization (Richman-Atkins) cluster_2 Stage 3: Deprotection A Diethylenetriamine C N,N',N''-Tris(p-toluenesulfonyl) diethylenetriamine (Ts3-DETA) A->C NaOH (aq) B p-Toluenesulfonyl Chloride (TsCl) B->C E 1,4,7-Tris(p-toluenesulfonyl) -1,4,7-triazacyclononane (Ts3-TACN) C->E K2CO3, DMF D Ethylene Glycol Ditosylate D->E F 1,4,7-Triazacyclononane (TACN) E->F Conc. H2SO4, Heat

Caption: Synthetic pathway for 1,4,7-Triazacyclononane (TACN).

Experimental Protocols

Part A: Synthesis of N,N',N''-Tris(p-toluenesulfonyl)diethylenetriamine (Ts₃-DETA)

Principle: The initial step involves the protection of the primary and secondary amines of diethylenetriamine via a Schotten-Baumann reaction with p-toluenesulfonyl chloride (tosyl chloride). The tosyl groups serve two critical functions: they prevent unwanted side reactions of the amines in the subsequent cyclization step, and the electron-withdrawing nature of the sulfonyl group renders the N-H protons of the secondary sulfonamides sufficiently acidic (pKa ≈ 10-11) to be deprotonated by a moderate base like potassium carbonate in the cyclization step.[5]

Materials & Reagents:

ReagentM.W.AmountMolesEquiv.
Diethylenetriamine103.1710.82 g0.1051.0
p-Toluenesulfonyl chloride190.6550.0 g0.2622.5
Sodium Hydroxide40.0012.0 g0.3002.85
Dichloromethane-100 mL--
Water-100 mL--
Methanol-80 mL--

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (12.0 g) in water (100 mL).

  • To this aqueous solution, add diethylenetriamine (10.82 g).

  • In a separate beaker, dissolve p-toluenesulfonyl chloride (50.0 g) in dichloromethane (100 mL).

  • Cool the amine solution in an ice bath to 0-5 °C. Add the p-toluenesulfonyl chloride solution dropwise over 1 hour, ensuring the temperature does not exceed 20 °C.[7]

  • After the addition is complete, remove the ice bath and stir the biphasic mixture vigorously at room temperature for an additional 4 hours.[7]

  • A white precipitate of the product will form. Collect the solid by vacuum filtration and wash it thoroughly with water (3 x 50 mL) to remove any remaining salts, followed by a small amount of cold methanol.

  • Recrystallize the crude product from boiling methanol (approx. 80 mL) to yield N,N',N''-tris(p-toluenesulfonyl)diethylenetriamine as a white, crystalline solid.[7]

  • Dry the product under vacuum. Expected yield: ~80%.[7]

Part B: Synthesis of 1,4,7-Tris(p-toluenesulfonyl)-1,4,7-triazacyclononane (Ts₃-TACN)

Principle: This step is the core Richman-Atkins macrocyclization.[5] The di-anion of Ts₃-DETA, formed in situ by the action of a base (potassium carbonate), acts as a nucleophile, attacking a dielectrophile (ethylene glycol ditosylate) in a double Sₙ2 reaction to form the nine-membered ring. The reaction is performed in a polar aprotic solvent like dimethylformamide (DMF) to effectively solvate the potassium cation and enhance the nucleophilicity of the sulfonamide anion. While not always strictly necessary for this specific cyclization, conducting the reaction under high-dilution conditions (i.e., slow addition of reactants) is a general strategy to favor intramolecular cyclization over intermolecular polymerization.[5][8]

Materials & Reagents:

ReagentM.W.AmountMolesEquiv.
Ts₃-DETA565.7317.0 g0.0301.0
Ethylene Glycol Ditosylate*370.4411.1 g0.0301.0
Anhydrous Potassium Carbonate138.218.3 g0.0602.0
Anhydrous Dimethylformamide (DMF)-500 mL--

*Ethylene glycol ditosylate can be prepared by reacting ethylene glycol with two equivalents of p-toluenesulfonyl chloride in the presence of a base like triethylamine.[9]

Procedure:

  • To a 1 L three-neck flask equipped with a mechanical stirrer and a reflux condenser, add anhydrous potassium carbonate (8.3 g) and anhydrous DMF (500 mL).

  • Heat the suspension to 90 °C with vigorous stirring.

  • In a separate flask, dissolve Ts₃-DETA (17.0 g) and ethylene glycol ditosylate (11.1 g) in 100 mL of warm DMF.

  • Add the solution of the tosylated precursors to the heated DMF/K₂CO₃ suspension dropwise via an addition funnel over a period of 6-8 hours. This slow addition is crucial for maximizing the yield of the cyclic product.[9]

  • After the addition is complete, continue heating the reaction mixture at 90 °C for an additional 4 hours.[9]

  • Allow the mixture to cool to room temperature while stirring overnight.

  • Pour the reaction mixture into 2 L of cold water. A white precipitate of Ts₃-TACN will form.

  • Stir the aqueous suspension for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid extensively with water (3 x 100 mL) and then with methanol (2 x 50 mL).

  • Dry the product under vacuum. The product is typically of high purity. Expected yield: ~75%.[9] Melting point: 205-211 °C.[9]

Part C: Deprotection to Yield 1,4,7-Triazacyclononane (TACN)

Principle: The removal of the highly stable N-tosyl groups is the most challenging step of the synthesis and requires harsh conditions.[5] The most common and effective method is hydrolysis in hot, concentrated sulfuric acid. The strong acid protonates the sulfonamide, and at high temperatures, the N-S bond is cleaved. It is imperative to exercise extreme caution during this step due to the use of hot, concentrated acid and the highly exothermic nature of the workup.

Materials & Reagents:

ReagentM.W.AmountMolesEquiv.
Ts₃-TACN593.7710.0 g0.01681.0
Concentrated Sulfuric Acid (98%)-100 mL--
50% Sodium Hydroxide (aq)-~300 mL--
Toluene or Hexane-100 mL--

Procedure:

  • CAUTION: This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (acid-resistant gloves, lab coat, face shield).

  • In a 500 mL flask, carefully add Ts₃-TACN (10.0 g) to concentrated sulfuric acid (100 mL).

  • Heat the mixture in an oil bath to 140 °C. Stir vigorously for 6 hours. The solid will initially float but should dissolve as the reaction proceeds.[9]

  • Workup (EXTREME CAUTION: Highly Exothermic): Prepare a 2 L beaker containing a vigorously stirred solution of 50% NaOH (300 mL) and water (125 mL), cooled in an ice-water bath.

  • Allow the hot acid mixture to cool slightly (to ~80-100 °C) and then very slowly and carefully add it via an addition funnel to the cold, vigorously stirred NaOH solution. The rate of addition must be controlled to manage the heat generated. The final pH should be >12.

  • A large amount of sodium sulfate will precipitate. The product, TACN, is soluble in the aqueous phase.

  • Filter the cold mixture to remove the bulk of the salts.

  • The free base TACN can be isolated by continuous liquid-liquid extraction with a solvent like toluene or by vacuum distillation. However, a common procedure is to convert it to its more stable trihydrochloride salt.

  • To form the salt, adjust the pH of the filtrate to ~1 with concentrated HCl. Evaporate the solution to dryness under reduced pressure. The resulting solid is a mixture of TACN·3HCl and NaCl.

  • Extract the TACN·3HCl from the solid mixture with hot absolute ethanol, filter off the insoluble NaCl, and crystallize the product from the ethanol.

Product Characterization

  • 1,4,7-Tris(p-toluenesulfonyl)-1,4,7-triazacyclononane (Ts₃-TACN):

    • Appearance: White, granular solid.[9]

    • Melting Point: 205–211 °C.[9]

    • ¹H NMR (CDCl₃): δ ~7.7 (d, 6H, Ar-H), ~7.3 (d, 6H, Ar-H), ~3.4 (s, 12H, -CH₂-CH₂-), ~2.4 (s, 9H, Ar-CH₃).[9]

  • 1,4,7-Triazacyclononane (TACN):

    • Appearance: White crystalline solid (as free base or hydrochloride salt).

    • ¹H NMR (D₂O, for TACN·3HCl): δ ~3.5 (s, 12H, -CH₂-CH₂-).[10]

Safety and Handling

  • Diethylenetriamine is corrosive and a sensitizer. Handle with care.

  • p-Toluenesulfonyl chloride is corrosive and a lachrymator.

  • Dimethylformamide (DMF) is a reproductive toxin. Avoid inhalation and skin contact.

  • Concentrated Sulfuric Acid is extremely corrosive. The deprotection step involves heating this acid to high temperatures and a highly exothermic workup. A blast shield is recommended, and the procedure must be performed with extreme caution in a certified chemical fume hood.

References

  • EP0648211A1 - Synthesis of 1,4,7-triazacyclononane derivatives - Google Patents. [URL: https://patents.google.
  • Synthesis and Characterization of 1,4,7-Triazacyclononane Derivatives with Methylphosphinate and Acetate Side Chains for Monitoring Free MgII by 31P and 1H NMR Spectroscopy - American Chemical Society. [URL: https://pubs.acs.org/doi/abs/10.1021/ja953771p]
  • US5284944A - Improved synthesis of 1,4,7-triazacyclononane - Google Patents. [URL: https://patents.google.
  • Harnessing the Coordination Chemistry of 1,4,7-Triazacyclononane for Biomimicry and Radiopharmaceutical Applications - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32918861/]
  • SYNTHESIS OF 1,4,7-TRIAZACYCLONONANE DERIVATIVES - European Patent Office - EP 0648211 B1. [URL: https://data.epo.org/publication-server/document?i=EP0648211B1.19980722&pn=EP0648211&ki=B1&cc=EP]
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  • 1,4,7-Triazacyclononane - Wikipedia. [URL: https://en.wikipedia.org/wiki/1,4,7-Triazacyclononane]
  • Synthesis of Macrocyclic Molecules​ (Macrocycles) - YouTube. [URL: https://www.youtube.
  • 1,4,7-Triazacyclononane-Based Chelators for the Complexation of [186Re]Re- and [99mTc]Tc-Tricarbonyl Cores - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10488052/]
  • A Practical Route for the Preparation of 1,4,7-Triazacyclononanyl Diacetates with a Hydroxypyridinonate Pendant Arm - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6473859/]
  • Synthesis and characterization of 1,4,7-triazacyclononane derivatives with methylphosphinate and acetate side chains for monitoring free Mg>II> by>31>P and>1>H NMR spectroscopy. [URL: https://agris.fao.org/agris-search/search.do?recordID=US9632863]
  • 1,4,7-Triazacyclononane-Based Chelators for the Complexation of [186Re]Re- and [99mTc]Tc-Tricarbonyl Cores | Inorganic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.inorgchem.3c01934]
  • CN104529922A - Preparation method of 1,4,7-triazacyclononane hydrochloride - Google Patents. [URL: https://patents.google.
  • Synthesis of Polyazamacrocyclic Compounds via Modified Richman−Atkins Cyclization of β-Trimethylsilylethanesulfonamides | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo00115a025]
  • The Detosylation of Chiral 1,2-Bis(tosylamides) | The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.6b01018]
  • DE2439275B2 - Process for the preparation of diethylenetriamine and triethylenetetramine from ethylenediamine - Google Patents. [URL: https://patents.google.
  • Synthesis of polyazamacrocyclic compounds via modified Richman-Atkins cyclization of beta-trimethylsilylethanesulfonamides - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11039867/]
  • WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents. [URL: https://patents.google.

Sources

Application Notes and Protocols for N,N',N''-Tritosyldiethylenetriamine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foundational Concepts: Understanding the N,N',N''-Tritosyldiethylenetriamine Ligand

N,N',N''-Tritosyldiethylenetriamine is a derivative of diethylenetriamine (dien), a classic tridentate ligand in coordination chemistry.[1] The introduction of three bulky p-toluenesulfonyl (tosyl) groups to the nitrogen atoms dramatically alters the ligand's properties and, consequently, its coordination behavior.[2][3]

The Pivotal Role of the Tosyl Group:

  • Steric Hindrance: The voluminous nature of the tosyl groups imposes significant steric constraints around the nitrogen donor atoms. This influences the geometry of the resulting metal complexes and can be leveraged to create specific coordination environments.

  • Electronic Effects: The electron-withdrawing nature of the sulfonyl group reduces the electron density on the nitrogen atoms, thereby modulating their donor strength. This electronic tuning can impact the stability and reactivity of the metal complexes.[4]

  • Protecting Group Functionality: In organic synthesis, the tosyl group is a well-established protecting group for amines due to the stability of the resulting sulfonamide.[2][3] This stability can be advantageous in multistep synthetic routes involving the ligand or its complexes. Deprotection can be achieved under specific reductive or strongly acidic conditions.[2][5][6]

  • Solubility: The presence of the aromatic tosyl groups generally imparts good solubility in common organic solvents, facilitating synthesis and purification.[7]

Structural and Physicochemical Properties:

PropertyValueSource
CAS Number 56187-04-3[7][8]
Molecular Formula C25H31N3O6S3[7][9]
Molecular Weight 565.72 g/mol [7][10]
Appearance White to off-white solid/powder[7][10]
Melting Point 172-176 °C[7][8]

Synthesis and Characterization of N,N',N''-Tritosyldiethylenetriamine

The synthesis of N,N',N''-tritosyldiethylenetriamine is a straightforward and high-yielding procedure. The protocol provided below is a robust method for obtaining the ligand in high purity.

Protocol 1: Synthesis of N,N',N''-Tritosyldiethylenetriamine

Materials:

  • Diethylenetriamine (dien)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Water

  • 95% Ethanol

Procedure:

  • In a well-ventilated fume hood, dissolve 115 g (0.6 mol) of p-toluenesulfonyl chloride in 250 ml of pyridine at room temperature.[8]

  • Slowly add a solution of 21.5 ml (0.2 mol) of diethylenetriamine in 30 ml of pyridine dropwise to the p-toluenesulfonyl chloride solution.[8]

  • Stir the reaction mixture continuously at 50°C for 90 minutes.[8]

  • Transfer the warm reaction mixture to a conical flask and allow it to cool to room temperature.

  • Add 200 ml of water to the cooled mixture and stir overnight at room temperature. This step is crucial for the precipitation of the product.

  • Cool the mixture in an ice bath for 2 hours to maximize precipitation.[8]

  • Collect the resulting orange solid by filtration and wash it with pre-cooled (0°C) 95% ethanol.[8]

  • Dry the product under vacuum using a rotary evaporator at 40°C to yield N,N',N''-tritosyldiethylenetriamine as a light yellow solid (yield: ~81%).[8]

Characterization:

  • ¹H NMR Spectroscopy: To confirm the structure and purity of the synthesized ligand.[11]

  • Melting Point Analysis: Comparison with the literature value (172-176 °C) provides a good indication of purity.[7][8]

  • Elemental Analysis: To determine the elemental composition (C, H, N, S) and confirm the molecular formula.

Synthesis_Workflow dien Diethylenetriamine (in Pyridine) reaction Reaction (50°C, 90 min) dien->reaction tscl p-Toluenesulfonyl Chloride (in Pyridine) tscl->reaction precipitation Precipitation (Water, overnight) reaction->precipitation filtration Filtration & Washing (Cold Ethanol) precipitation->filtration drying Drying (Vacuum, 40°C) filtration->drying product N,N',N''-Tritosyldiethylenetriamine drying->product

Caption: Synthetic workflow for N,N',N''-Tritosyldiethylenetriamine.

Coordination Chemistry and Complex Formation

The coordination behavior of N,N',N''-tritosyldiethylenetriamine is primarily dictated by the steric bulk of the tosyl groups. While diethylenetriamine readily forms facial (fac) and meridional (mer) isomers with octahedral metals, the tritosylated derivative's coordination is more constrained. Polyamines, in general, are excellent chelating agents for a variety of metal ions.[12][13][14]

Coordination Modes:

Due to the steric hindrance from the tosyl groups, the simultaneous coordination of all three nitrogen atoms to a single metal center can be challenging, particularly for smaller metal ions. This can lead to:

  • Bidentate Coordination: Two of the three nitrogen atoms coordinate to the metal center, leaving one tosylated amine arm uncoordinated.

  • Monodentate Coordination: Only one nitrogen atom binds to the metal, which is less common but possible with very large metal ions or in the presence of other competing ligands.

  • Bridging Ligand: The ligand can bridge two metal centers, with one or two nitrogen atoms coordinating to each metal.

The specific coordination mode will depend on the metal ion's size, its preferred coordination geometry, and the reaction conditions.

Protocol 2: General Synthesis of a Metal Complex with N,N',N''-Tritosyldiethylenetriamine

This protocol provides a general framework for the synthesis of a metal complex. The choice of metal salt and solvent will need to be optimized for the specific system of interest.

Materials:

  • N,N',N''-Tritosyldiethylenetriamine

  • A suitable metal salt (e.g., ZnCl₂, Cu(OAc)₂, etc.)

  • An appropriate solvent (e.g., Methanol, Ethanol, Acetonitrile)

Procedure:

  • Dissolve N,N',N''-tritosyldiethylenetriamine in the chosen solvent with gentle heating if necessary.

  • In a separate flask, dissolve the metal salt in the same solvent.

  • Slowly add the metal salt solution to the ligand solution while stirring.

  • The reaction mixture may be stirred at room temperature or heated under reflux, depending on the desired kinetics of complex formation. Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the metal complex may precipitate out of the solution upon cooling or may require the addition of a less polar solvent.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Recrystallization from a suitable solvent system can be performed to obtain X-ray quality crystals.

Characterization of the Metal Complex:

  • X-ray Crystallography: Provides definitive structural information, including bond lengths, bond angles, and the coordination geometry of the metal center.

  • Infrared (IR) Spectroscopy: Changes in the S=O and C-N stretching frequencies upon coordination can provide evidence of complex formation.

  • UV-Vis Spectroscopy: For transition metal complexes, changes in the d-d transitions can be observed.

  • Elemental Analysis: To confirm the stoichiometry of the metal complex.

Coordination_Logic cluster_outcomes Potential Coordination Modes ligand Tosyl-dien Ligand bidentate Bidentate ligand->bidentate monodentate Monodentate ligand->monodentate bridging Bridging ligand->bridging metal Metal Ion metal->bidentate metal->monodentate metal->bridging conditions Reaction Conditions (Solvent, Temperature) conditions->bidentate conditions->monodentate conditions->bridging

Caption: Factors influencing the coordination modes of tosyl-dien.

Applications in Catalysis and Medicinal Chemistry

The unique steric and electronic properties of N,N',N''-tritosyldiethylenetriamine and its metal complexes open up possibilities for various applications.

Catalytic Applications

The steric bulk of the tosyl groups can create a specific chiral environment around a metal center, making these complexes potential candidates for asymmetric catalysis. While specific catalytic applications of N,N',N''-tritosyldiethylenetriamine complexes are an emerging area of research, related tosylated amine and sulfonamide complexes have shown promise in various catalytic transformations. For instance, titanium complexes have been mentioned as vulcanization catalysts.[8] Cobalt-catalyzed reactions have been used for the stereospecific synthesis of amides from alkyl tosylates.[15] Palladium-catalyzed three-component reactions involving N-tosyl hydrazones have been developed for the synthesis of amidines.[16] Furthermore, vanadoxaziridine catalysis has been employed for the synthesis of N-tosyl allylic amines.[17][18]

Medicinal and Drug Development Applications

Coordination complexes are increasingly being investigated for their therapeutic potential.[19][20][21][22] Metal complexes of tosyl sulfonamides have been shown to possess biological activities, including as carbonic anhydrase inhibitors and anticancer agents.[23] The N,N',N''-tritosyldiethylenetriamine ligand could serve as a scaffold for the development of novel therapeutic agents. For example, it has been used as a starting material in the synthesis of bifunctional chelators for radiopharmaceutical applications.[24] The ability of polyamines to chelate metal ions is also relevant in the context of mitigating metal-induced stress in biological systems.[13][14]

Protocol 3: Screening for Catalytic Activity in a Model Reaction (e.g., Aldol Condensation)

This protocol outlines a general procedure to screen the catalytic activity of a newly synthesized metal complex of N,N',N''-tritosyldiethylenetriamine.

Materials:

  • Synthesized metal complex

  • Benzaldehyde

  • Acetone

  • A suitable solvent (e.g., Toluene)

  • Internal standard for GC analysis (e.g., Dodecane)

Procedure:

  • To a reaction vial, add the metal complex (e.g., 1-5 mol%).

  • Add the solvent, followed by benzaldehyde and the internal standard.

  • Add an excess of acetone to initiate the reaction.

  • Stir the reaction mixture at a constant temperature (e.g., room temperature or 50°C).

  • Take aliquots of the reaction mixture at regular intervals and quench them with a small amount of dilute acid.

  • Analyze the quenched aliquots by Gas Chromatography (GC) to determine the conversion of benzaldehyde and the yield of the aldol product.

  • Plot the concentration of the product versus time to determine the initial reaction rate.

Application_Workflow ligand_synth Synthesize Tosyl-dien complex_synth Synthesize Metal Complex ligand_synth->complex_synth medicinal Medicinal Chemistry (e.g., Radiopharmaceuticals) ligand_synth->medicinal catalysis Catalysis (e.g., Asymmetric Synthesis) complex_synth->catalysis Chiral Environment Chiral Environment catalysis->Chiral Environment Substrate Selectivity Substrate Selectivity catalysis->Substrate Selectivity Bifunctional Chelators Bifunctional Chelators medicinal->Bifunctional Chelators Drug Delivery Drug Delivery medicinal->Drug Delivery

Caption: Potential application pathways for tosyl-dien and its complexes.

Conclusion and Future Outlook

N,N',N''-Tritosyldiethylenetriamine is a ligand with significant untapped potential in coordination chemistry. Its unique combination of steric bulk and tunable electronic properties makes it a valuable tool for the design of novel metal complexes. Future research in this area could focus on the systematic exploration of its coordination chemistry with a wider range of transition metals and lanthanides, the development of chiral versions of the ligand for enantioselective catalysis, and the synthesis and biological evaluation of its metal complexes for medicinal applications. The protocols and insights provided in this guide serve as a foundational resource for researchers embarking on the exciting journey of exploring the rich and varied chemistry of N,N',N''-tritosyldiethylenetriamine.

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  • Coordination chemistry of polyamines and their interactions in ternary systems including metal ions, nucleosides and nucleotides . ResearchGate. [Link]

  • Medicinal Applications of Coordination Complexes . GeeksforGeeks. [Link]

  • Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I . CiteSeerX. [Link]

  • Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications . NIH National Library of Medicine. [Link]

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  • Metal Complexes in the Synthesis of Biodegradable Polymers: Achievements and Prospects . MDPI. [Link]

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Application Note & Protocol: Synthesis of 1,4,7-Tritosyl-1,4,7-triazacyclononane via Richman-Atkins Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of the protected macrocycle 1,4,7-Tritosyl-1,4,7-triazacyclononane, a key precursor to 1,4,7-triazacyclononane (TACN). The protocol is centered on the reaction between N,N',N''-Tritosyldiethylenetriamine disodium salt and 1,2-dibromoethane. This reaction is a cornerstone example of the Richman-Atkins macrocyclization, a powerful and widely adopted method for preparing cyclic polyamines.[1][2][3] We will delve into the underlying reaction mechanism, provide detailed, step-by-step protocols for the synthesis of the starting material, the cyclization reaction, and the subsequent deprotection to yield the final macrocycle. This guide is intended for researchers in organic synthesis, coordination chemistry, and drug development who require a robust and well-validated procedure for accessing this important molecular scaffold.

Introduction and Scientific Rationale

Macrocyclic polyamines, such as 1,4,7-triazacyclononane (TACN), are fundamental building blocks in supramolecular chemistry and medicinal applications. Their ability to form highly stable complexes with a variety of metal ions makes them indispensable ligands for applications ranging from MRI contrast agents to catalysts and therapeutic radiopharmaceuticals.[4]

The synthesis of these macrocycles, however, is non-trivial. The primary challenge is to favor the desired intramolecular cyclization over competing intermolecular polymerization. The Richman-Atkins synthesis elegantly overcomes this hurdle by employing sulfonamide chemistry.[3][5] In this specific application, the key precursor, N,N',N''-Tritosyldiethylenetriamine, incorporates tosyl (Ts) groups for several critical reasons:

  • Acidity Enhancement: The electron-withdrawing nature of the tosyl groups significantly increases the acidity of the N-H protons, facilitating their removal by a moderately strong base to form the nucleophilic disodium salt.

  • Prevention of Side Reactions: The bulky tosyl groups provide steric hindrance that disfavors intermolecular reactions, thereby promoting the desired intramolecular ring closure.

  • Chemical Stability: The resulting tosylamides are robust and stable, allowing for purification and handling before the final deprotection step.[6]

This protocol details a reliable pathway to synthesize the protected TACN ring system, a versatile intermediate for further functionalization.

Reaction Mechanism and Workflow

The core of the synthesis is a double intramolecular nucleophilic substitution (SN2) reaction. The disodium salt of N,N',N''-Tritosyldiethylenetriamine acts as a dianionic nucleophile, attacking the electrophilic carbon atoms of 1,2-dibromoethane in a stepwise fashion to form the nine-membered ring.

Reaction Mechanism Diagram

Caption: Mechanism of the Richman-Atkins cyclization.

Overall Experimental Workflow

The entire process, from common starting materials to the final deprotected macrocycle, is outlined below.

Caption: Overall workflow from starting materials to final product.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. 1,2-dibromoethane is a toxic and carcinogenic substance and must be handled with extreme care.

Part I: Synthesis of N,N',N''-Tritosyldiethylenetriamine

This protocol is adapted from established procedures for the tosylation of polyamines.[7]

Materials and Reagents:

  • Diethylenetriamine (CAS: 111-40-0)

  • p-Toluenesulfonyl chloride (TsCl) (CAS: 98-59-9)

  • Sodium hydroxide (NaOH) (CAS: 1310-73-2)

  • Diethyl ether

  • Methanol

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and filtration flask

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of diethylenetriamine (0.37 mol) and sodium hydroxide (0.99 mol) in 250 mL of water.

  • Cool the stirred solution in an ice bath.

  • Separately, dissolve p-toluenesulfonyl chloride (1.0 mol) in 500 mL of diethyl ether.

  • Add the p-toluenesulfonyl chloride solution dropwise to the cooled aqueous amine solution over 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the mixture vigorously for an additional 2 hours at room temperature.

  • A white precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel and wash it thoroughly with deionized water to remove inorganic salts.

  • Recrystallize the crude product from hot methanol to yield pure N,N',N''-Tritosyldiethylenetriamine as a white crystalline solid.

  • Dry the product under vacuum. The expected yield is typically above 80%.

Part II: Cyclization to form 1,4,7-Tritosyl-1,4,7-triazacyclononane

This procedure is based on the classic Richman-Atkins conditions.[2][8][9]

Materials and Reagents:

  • N,N',N''-Tritosyldiethylenetriamine (from Part I) (CAS: 56187-04-3)

  • Sodium ethoxide (NaOEt) (CAS: 141-52-6) or Sodium Hydride (NaH, 60% dispersion in oil) (CAS: 7646-69-7)

  • 1,2-Dibromoethane (CAS: 106-93-4)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Toluene

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask with reflux condenser and nitrogen inlet

  • Heating mantle with stirrer

  • Syringes for liquid transfer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a three-necked flask under a nitrogen atmosphere. Ensure all glassware is oven-dried to be completely moisture-free.

  • Place N,N',N''-Tritosyldiethylenetriamine (1 equivalent) into the flask and add anhydrous DMF to create a ~0.1 M solution.

  • To this stirred solution, add sodium ethoxide (2.1 equivalents) portion-wise at room temperature. (Alternatively, if using NaH, wash the dispersion with anhydrous hexane to remove mineral oil, then add the NaH (2.1 equivalents) carefully to the DMF solution. Hydrogen gas will evolve).

  • Stir the mixture at room temperature for 1 hour to ensure complete formation of the disodium salt.

  • Add 1,2-dibromoethane (1.1 equivalents) dropwise via syringe to the reaction mixture.

  • Heat the mixture to 100-110 °C and maintain this temperature with stirring for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a larger volume of cold water. A precipitate may form.

  • Extract the aqueous mixture three times with toluene or ethyl acetate.

  • Combine the organic extracts and wash them twice with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/acetone) to yield 1,4,7-Tritosyl-1,4,7-triazacyclononane.

Part III: Deprotection to 1,4,7-Triazacyclononane

The removal of tosyl groups from amines requires harsh acidic conditions.[6][10]

Materials and Reagents:

  • 1,4,7-Tritosyl-1,4,7-triazacyclononane (from Part II)

  • Concentrated sulfuric acid (H₂SO₄, 98%) or Hydrobromic acid (HBr, 48%)

  • Diethyl ether

  • Sodium hydroxide (NaOH) solution (e.g., 40% w/v)

  • Chloroform or Dichloromethane

Procedure:

  • Place the purified 1,4,7-Tritosyl-1,4,7-triazacyclononane into a round-bottom flask.

  • Carefully add concentrated sulfuric acid (a significant excess, e.g., 20-30 equivalents) at 0 °C.

  • Heat the mixture to 100 °C and stir for 48-72 hours. The mixture will become a dark, viscous solution.

  • Cool the reaction mixture in an ice bath and very cautiously quench it by slowly adding it to a large volume of ice/water.

  • Wash the acidic aqueous solution with diethyl ether to remove the p-toluenesulfonic acid byproduct.

  • Again, cool the aqueous layer in a large ice bath and slowly add a concentrated NaOH solution until the pH is >12 to neutralize the acid and deprotonate the amine. This step is highly exothermic and must be done with extreme care.

  • Extract the basic aqueous solution multiple times with chloroform or dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield 1,4,7-triazacyclononane, typically as a white solid.

Data Summary and Expected Results

The following table summarizes key quantitative data for the cyclization step.

ParameterValueRationale / Notes
Solvent Anhydrous DMFAprotic, high boiling point, effectively solvates ions.
Concentration ~0.1 MBalances reaction rate and the risk of polymerization.
Base NaOEt or NaHStrong enough to deprotonate the tosylamide. NaH is preferred for strictly anhydrous conditions.
Stoichiometry (Base) 2.1 eqA slight excess ensures complete formation of the dianion.
Stoichiometry (Electrophile) 1.1 eqA slight excess of 1,2-dibromoethane drives the reaction to completion.
Temperature 100-110 °CProvides sufficient thermal energy for the SN2 reactions.
Reaction Time 12-24 hoursVaries based on scale and specific conditions; should be monitored by TLC.
Expected Yield (Cyclization) 50-70%Yields can vary; careful purification is key.
Expected Yield (Deprotection) >80%Typically a high-yielding but technically demanding step.

References

  • Organic Syntheses Procedure: 1,4,7,10-tetraazacyclododecane.
  • Cohen, S. M., et al. (2001). Synthesis of polyazamacrocyclic compounds via modified Richman-Atkins cyclization of beta-trimethylsilylethanesulfonamides. The Journal of Organic Chemistry, 66(8), 2722–2725. Available from: [Link]

  • Chemeurope.com. Cyclen. Available from: [Link]

  • Cohen, S. M., et al. (2001). Synthesis of Polyazamacrocyclic Compounds via Modified Richman−Atkins Cyclization of β-Trimethylsilylethanesulfonamides. The Journal of Organic Chemistry, 66(8), 2722-2725. Available from: [Link]

  • Kovacs, Z., et al. (2011). Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging. Journal of Medicinal Chemistry, 54(19), 6785–6799. Available from: [Link]

  • Khairy, H. A. M. (2014). Synthesis of 1,4,7,10-tetraazacyclododecane (cyclen) compound for molecular study purposes. UiTM IR. Available from: [Link]

  • Lindner, S., et al. (2017). Carbohydrate-based aza-macrocycles by Richman-Atkins cyclization of glucopyranose precursors. Beilstein Journal of Organic Chemistry, 13, 88–95. Available from: [Link]

  • ResearchGate. Scheme 1. Synthesis of cyclen. 2HBr (2): (a) MW irradiation, dry DMF,... Available from: [Link]

  • Google Patents. Process for preparing 1,4,7,10-tetraazacyclododecane and its derivatives.
  • Google Patents. WO2022207425A1 - Process for the preparation of cyclen.
  • Google Patents. WO2000053588A1 - A process for the preparation of 1,4,7,10-tetraazacyclododecane.
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  • Hoye, T. R., et al. (2019). Silyl Tosylate Precursors to Cyclohexyne, 1,2-Cyclohexadiene, and 1,2-Cycloheptadiene. Organic Letters, 21(16), 6333–6336. Available from: [Link]

  • Wikipedia. Tosyl group. Available from: [Link]

  • Google Patents. CN113072514A - Preparation method of cycleanine and intermediate thereof.
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  • Chemical Science. Macrocycle synthesis strategy based on step-wise “adding and reacting” three components enables screening of large combinatorial libraries. Available from: [Link]

  • RSC Publishing. Synthesis of triethoxysilylated cyclen derivatives, grafting on magnetic mesoporous silica nanoparticles and application to metal ion adsorption. Available from: [Link]

  • ResearchGate. Chemoselective and Scalable Preparation of Alkyl Tosylates under Solvent-Free Conditions. Available from: [Link]

  • Google Patents. CN104529922A - Preparation method of 1,4,7-triazacyclononane hydrochloride.
  • Lewandowska, E., et al. (1994). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. Journal of Organic Chemistry, 59(21), 6295–6299. Available from: [Link]

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  • National Institutes of Health. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. Available from: [Link]

  • CEM Corporation. Protection and Deprotection. Available from: [Link]

  • ResearchGate. Reaction of 1,2-dibromoethane with primary amines: formation of N, N′-disubstituted ethylenediamines RNH–CH 2CH 2–NHR and homologous polyamines RNH–[CH 2CH 2NR] n –H. Available from: [Link]

  • ResearchGate. Can any one know the procedure of reaction 1,2 Dibromoethane with primary amine? Available from: [Link]

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The Cyclopropyl Moiety: A Strained Ring as a Versatile Asset in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cyclopropyl group, the smallest of the carbocycles, has transcended its initial perception as a mere structural curiosity to become a cornerstone in the edifice of modern organic synthesis. Its inherent ring strain, a consequence of severe bond angle distortion from the ideal sp³ hybridization, imbues it with unique electronic properties and a high propensity for controlled ring-opening reactions.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the cyclopropyl moiety as a versatile building block. We will delve into the fundamental principles governing its reactivity, explore key synthetic transformations, provide detailed experimental protocols for its introduction and manipulation, and highlight its strategic application in the synthesis of complex natural products and medicinally relevant compounds.

The Unique Nature of the Cyclopropyl Ring: A Chemist's Spring-Loaded Tool

The synthetic utility of cyclopropane is intrinsically linked to its high ring strain, estimated to be around 27 kcal/mol.[1] This strain arises from the compressed C-C-C bond angles of 60°, a significant deviation from the ideal 109.5° for tetrahedral carbon.[1] This geometric constraint leads to a rehybridization of the carbon orbitals, resulting in "bent" or "banana" bonds with increased p-character. This unique electronic structure confers upon the cyclopropane ring a degree of unsaturation, allowing it to participate in reactions typically associated with alkenes, such as additions and ring-opening, often under mild conditions.[3]

Furthermore, the cyclopropyl group is a rigid and compact structural motif. In medicinal chemistry, its incorporation into a drug candidate can have profound effects on the molecule's pharmacological profile.[4] It can act as a bioisostere for a gem-dimethyl group or a vinyl substituent, imparting conformational rigidity that can enhance binding to a biological target.[4] Moreover, the introduction of a cyclopropyl ring can improve metabolic stability, modulate lipophilicity, and enhance membrane permeability, making it a valuable tool for lead optimization in drug discovery.[4][5]

Constructing the Three-Membered Ring: Key Cyclopropanation Strategies

The efficient synthesis of cyclopropane-containing molecules is paramount to their application. A variety of reliable methods have been developed, broadly categorized as [2+1] cycloadditions and intramolecular cyclizations.[6]

Simmons-Smith Cyclopropanation

One of the most classic and reliable methods for the cyclopropanation of alkenes is the Simmons-Smith reaction.[7] This reaction typically involves the use of diiodomethane and a zinc-copper couple to generate a zinc carbenoid species, which then adds to an alkene in a concerted and stereospecific manner.[1][7]

Experimental Protocol: Simmons-Smith Cyclopropanation of (E)-Stilbene

Materials:

  • (E)-Stilbene

  • Diiodomethane (CH₂I₂)

  • Zinc-copper couple (Zn-Cu)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a reflux condenser and a magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Preparation of the Zinc-Copper Couple: In a dry flask, add zinc dust and a small amount of copper(I) chloride. Heat the mixture gently under vacuum to activate the zinc.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the activated zinc-copper couple (1.5 eq) and anhydrous diethyl ether.

  • Substrate Addition: Dissolve (E)-stilbene (1.0 eq) in anhydrous diethyl ether and add it to the reaction flask.

  • Carbenoid Generation and Reaction: Add a solution of diiodomethane (1.2 eq) in anhydrous diethyl ether dropwise to the stirred suspension at room temperature. An exothermic reaction should be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or gentle reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired trans-1,2-diphenylcyclopropane.

Table 1: Representative Simmons-Smith Cyclopropanation Reactions

Alkene SubstrateProductYield (%)Diastereoselectivity
CyclohexeneBicyclo[4.1.0]heptane>90N/A
(Z)-Stilbenecis-1,2-Diphenylcyclopropane>85>95:5 cis:trans
Geraniol(2R,3R)-2-((E)-4,8-Dimethylnona-3,7-dien-1-yl)-3-methyloxiraneVariableDirected by hydroxyl group
Michael-Initiated Ring Closure (MIRC)

The Michael-Initiated Ring Closure (MIRC) reaction is a powerful domino process for the synthesis of functionalized cyclopropanes.[8] It involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization via nucleophilic substitution.[8] Sulfur ylides are commonly employed nucleophiles in what is known as the Corey-Chaykovsky reaction.[8]

Experimental Protocol: Corey-Chaykovsky Cyclopropanation of Chalcone

Materials:

  • Chalcone

  • Trimethylsulfoxonium iodide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Formation: In a flame-dried flask under an inert atmosphere, wash sodium hydride (1.1 eq) with anhydrous hexanes to remove the mineral oil. Add anhydrous DMSO and heat the suspension to 70-80 °C until the evolution of hydrogen ceases. Cool the resulting solution of the dimsyl anion to room temperature.

  • Sulfur Ylide Generation: Add trimethylsulfoxonium iodide (1.1 eq) portionwise to the dimsyl anion solution at room temperature. Stir the mixture for 10-15 minutes to form the sulfur ylide.

  • Reaction with Electrophile: Dissolve chalcone (1.0 eq) in anhydrous THF and add it dropwise to the solution of the sulfur ylide at room temperature.

  • Reaction Monitoring and Quenching: Stir the reaction mixture at room temperature and monitor by TLC. Upon completion, pour the reaction mixture into ice-cold water.

  • Extraction and Purification: Extract the aqueous mixture with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by chromatography to yield the corresponding cyclopropyl ketone.

The Cyclopropyl Group as a Synthetic Linchpin: Ring-Opening and Rearrangement Reactions

The strain energy of the cyclopropane ring can be harnessed to drive a variety of synthetic transformations, making it a valuable three-carbon building block. These reactions often proceed with high regio- and stereoselectivity, providing access to complex molecular architectures.

Transition Metal-Catalyzed Ring-Opening and Cycloadditions

Transition metals can activate the C-C bonds of cyclopropanes through oxidative addition, forming metallacyclobutane intermediates.[9] These intermediates can then undergo a variety of transformations, including cycloadditions with other unsaturated partners.

  • [3+2] Cycloadditions: Donor-acceptor (D-A) cyclopropanes are particularly adept at undergoing Lewis acid-catalyzed [3+2] cycloaddition reactions with various dipolarophiles, leading to the formation of five-membered rings.[10][11] The donor and acceptor groups polarize the C-C bond, facilitating its cleavage.[10]

  • [5+2] Cycloadditions: Vinylcyclopropanes can act as five-carbon building blocks in transition metal-catalyzed [5+2] cycloadditions with alkynes, alkenes, or allenes, providing a powerful method for the synthesis of seven-membered rings.[12]

Diagram 1: Transition Metal-Catalyzed [5+2] Cycloaddition of a Vinylcyclopropane

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product VCP Vinylcyclopropane Metallacycle Rhodacyclooctadiene VCP->Metallacycle Oxidative Addition Alkyne Alkyne Alkyne->Metallacycle Rh_cat [Rh(I)] Catalyst Cycloheptadiene Cycloheptadiene Metallacycle->Cycloheptadiene Reductive Elimination

Caption: Rhodium-catalyzed [5+2] cycloaddition.

Applications in Drug Discovery and Natural Product Synthesis

The unique properties of the cyclopropyl group have made it a prevalent motif in both natural products and pharmaceuticals.[6][13] Its presence can significantly influence the biological activity of a molecule.

  • Medicinal Chemistry: The cyclopropyl group is often introduced to enhance metabolic stability by blocking sites of oxidation.[5] Its rigid nature can also pre-organize a molecule for optimal binding to its target, thereby increasing potency.[5] A notable example is the inclusion of a cyclopropyl group in the structure of several quinolone antibiotics, such as ciprofloxacin.[14]

  • Natural Product Synthesis: Many natural products feature a cyclopropane ring as a key structural element.[6][8] The development of stereoselective cyclopropanation methods has been crucial for the total synthesis of these complex molecules.[8] For instance, the synthesis of (+)-trans-chrysanthemic acid, a component of the natural insecticide pyrethrin, relies on the stereocontrolled formation of a cyclopropane ring.[8]

Diagram 2: Workflow for Incorporating a Cyclopropyl Moiety in Drug Discovery

G A Lead Compound Identification B SAR Exploration: Introduce Cyclopropyl Group A->B C Synthesis of Cyclopropyl Analogs B->C D Evaluation of Physicochemical Properties (Solubility, Permeability) C->D E Assessment of Pharmacokinetic Properties (Metabolic Stability) C->E F In Vitro & In Vivo Biological Testing D->F E->F F->B Iterative Optimization G Optimized Lead Candidate F->G

Caption: Strategic use of cyclopropane in lead optimization.

Conclusion

The cyclopropyl group is a powerful and versatile building block in the arsenal of the modern organic chemist. Its unique combination of strain-induced reactivity and conformational rigidity allows for the construction of complex molecular architectures and the fine-tuning of pharmacological properties. A thorough understanding of the methods for its synthesis and the principles governing its reactivity is essential for researchers aiming to innovate in the fields of organic synthesis, natural product chemistry, and drug discovery. The protocols and strategies outlined in this application note provide a solid foundation for harnessing the synthetic potential of this remarkable three-membered ring.

References

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  • The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. PubMed. Retrieved from [Link]

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  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • Recent advances in asymmetric synthesis via cyclopropanol intermediates. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

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  • Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. ACS Publications. Retrieved from [Link]

  • a) (3+2)‐Cycloaddition reactions of D–A cyclopropanes and... ResearchGate. Retrieved from [Link]

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Application Notes & Protocols: Complexation of N,N',N''-Tritosyldiethylenetriamine with Copper (II) and Silver (I)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the complexation of the versatile ligand N,N',N''-Tritosyldiethylenetriamine (TsDien) with copper (II) and silver (I) ions. It is designed to serve as a practical resource for researchers in coordination chemistry, materials science, and medicinal chemistry, particularly those involved in drug development where metal complexes are of increasing interest. This guide offers detailed, step-by-step protocols for the synthesis of the TsDien ligand and its subsequent complexation with Cu(II) and Ag(I). Beyond procedural instructions, it delves into the causality behind experimental choices, principles of characterization, and the interpretation of analytical data. The protocols are supported by in-text citations to authoritative scientific literature, ensuring a foundation of established knowledge. Visual aids in the form of diagrams and data summary tables are included to enhance understanding and facilitate the application of these methods in a laboratory setting.

Introduction: The Significance of Sulfonamide Ligands and their Metal Complexes

N,N',N''-Tritosyldiethylenetriamine (TsDien) is a multidentate ligand featuring three sulfonamide moieties. The presence of the tosyl (p-toluenesulfonyl) groups significantly influences the electronic properties and coordination behavior of the diethylenetriamine backbone. Sulfonamide-containing ligands and their metal complexes are a subject of intense research due to their diverse applications.[1] The coordination of metal ions with sulfonamides can enhance their biological activity, leading to potential therapeutic agents with anticancer, antibacterial, and antifungal properties.[1][2]

Copper (II) complexes, in particular, are of great interest due to their roles in biological systems and their potential as catalysts and therapeutic agents.[2][3] The d⁹ electronic configuration of Cu(II) makes its complexes paramagnetic and thus amenable to study by techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy, which provides valuable insights into their electronic structure and geometry.[4][5] Silver (I) complexes, while diamagnetic, are well-known for their potent antimicrobial properties.[6][7] The coordination chemistry of Ag(I) with sulfonamides has been explored for the development of new antibacterial agents.[8][9]

This guide will focus on the practical aspects of synthesizing and characterizing the Cu(II) and Ag(I) complexes of TsDien, providing a solid foundation for further research and development in this promising area.

Synthesis of the Ligand: N,N',N''-Tritosyldiethylenetriamine (TsDien)

The synthesis of TsDien is a crucial first step and is typically achieved through the reaction of diethylenetriamine with p-toluenesulfonyl chloride. Several procedures exist, and a reliable method is presented below.[10][11]

Underlying Principles

This synthesis is a nucleophilic substitution reaction where the amine groups of diethylenetriamine act as nucleophiles, attacking the electrophilic sulfur atom of the p-toluenesulfonyl chloride. A base, such as pyridine or sodium hydroxide, is used to neutralize the HCl generated during the reaction, driving the reaction to completion. The choice of base and solvent can influence the reaction rate and yield.

Experimental Protocol: Synthesis of TsDien

Materials:

  • Diethylenetriamine

  • p-Toluenesulfonyl chloride

  • Pyridine (anhydrous)

  • Deionized water

  • 95% Ethanol (pre-cooled to 0°C)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Dropping funnel

  • Conical flask

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 115 g (0.6 mol) of p-toluenesulfonyl chloride in 250 ml of anhydrous pyridine at room temperature.[10]

  • In a separate beaker, prepare a solution of 21.5 ml (0.2 mol) of diethylenetriamine in 30 ml of pyridine.[10]

  • Slowly add the diethylenetriamine solution dropwise to the p-toluenesulfonyl chloride solution while stirring continuously.[10]

  • After the addition is complete, heat the reaction mixture to 50°C and stir for 90 minutes.[10]

  • Transfer the warm reaction mixture to a conical flask and allow it to cool to room temperature.

  • Add 200 ml of deionized water to the mixture and stir overnight at room temperature. This will precipitate the product.[10]

  • Cool the mixture in an ice bath for 2 hours to ensure complete precipitation.[10]

  • Collect the orange solid by vacuum filtration using a Buchner funnel.[10]

  • Wash the solid with pre-cooled 95% ethanol.[10]

  • Dry the product under vacuum using a rotary evaporator at 40°C to yield N,N',N''-Tritosyldiethylenetriamine as a light yellow solid.[10] The expected yield is approximately 81%.[10]

Characterization: The identity and purity of the synthesized TsDien can be confirmed by:

  • Melting Point: Expected to be in the range of 172-176 °C.[12]

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify characteristic functional group vibrations.

Complexation with Copper (II)

The complexation of TsDien with Cu(II) ions results in the formation of a paramagnetic complex. The coordination environment around the Cu(II) center can be investigated using various spectroscopic techniques.

Coordination Chemistry Insights

Copper(II) typically forms square planar or distorted octahedral complexes.[13][14] With a pentadentate ligand like TsDien, a distorted square pyramidal or trigonal bipyramidal geometry is likely. The sulfonamide groups can coordinate through either the nitrogen or oxygen atoms, and the flexible diethylenetriamine backbone allows the ligand to wrap around the metal center.

Experimental Protocol: Synthesis of [Cu(TsDien)]²⁺ Complex

Materials:

  • N,N',N''-Tritosyldiethylenetriamine (TsDien)

  • Copper(II) chloride (CuCl₂) or Copper(II) perchlorate (Cu(ClO₄)₂)

  • Methanol or Acetonitrile

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve one molar equivalent of TsDien in a suitable solvent like methanol or acetonitrile.

  • In a separate flask, dissolve one molar equivalent of the copper(II) salt in the same solvent.

  • Slowly add the copper(II) solution to the ligand solution with continuous stirring.

  • A color change should be observed, indicating complex formation.

  • Allow the reaction to stir at room temperature for several hours to ensure completion.

  • The resulting complex can be isolated by slow evaporation of the solvent or by precipitation with a less polar solvent.

  • The solid product should be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Characterization of the Copper (II) Complex
  • UV-Vis Spectroscopy: The formation of the complex can be monitored by observing the appearance of d-d transitions in the visible region of the spectrum.[15][16] A titration experiment can be performed by incrementally adding the Cu(II) solution to the ligand solution and recording the UV-Vis spectrum at each step to determine the stoichiometry of the complex.[17]

  • FT-IR Spectroscopy: Changes in the vibrational frequencies of the S=O and N-H bonds upon coordination can provide evidence of complex formation.

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: As a paramagnetic d⁹ system, the Cu(II) complex will exhibit a characteristic EPR spectrum.[4][18] The g-tensor values and any hyperfine coupling patterns can provide detailed information about the geometry and electronic environment of the copper center.[14][19][20]

Complexation with Silver (I)

The complexation of TsDien with Ag(I) ions leads to the formation of a diamagnetic complex. Silver(I) typically exhibits linear, trigonal planar, or tetrahedral coordination geometries.[8][9]

Coordination Chemistry Insights

With a flexible ligand like TsDien, various coordination modes are possible, including the formation of mononuclear or polynuclear complexes. The sulfonamide groups are known to coordinate to silver(I) through the deprotonated nitrogen atom.[7] The nature of the counter-ion and the solvent can also play a significant role in the final structure of the complex.[8][9]

Experimental Protocol: Synthesis of [Ag(TsDien)]⁺ Complex

Materials:

  • N,N',N''-Tritosyldiethylenetriamine (TsDien)

  • Silver(I) nitrate (AgNO₃) or Silver(I) triflate (AgOTf)

  • Acetonitrile or a suitable organic solvent

  • Schlenk flask (wrapped in aluminum foil to protect from light)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask protected from light, dissolve one molar equivalent of TsDien in acetonitrile.

  • In a separate light-protected flask, dissolve one molar equivalent of the silver(I) salt in acetonitrile.

  • Slowly add the silver(I) solution to the ligand solution with continuous stirring under an inert atmosphere.

  • The reaction mixture may become cloudy, indicating the formation of the complex.

  • Allow the reaction to stir at room temperature for several hours.

  • The complex can be isolated by filtration if it precipitates, or by slow evaporation of the solvent.

  • The solid product should be washed with a small amount of cold solvent and dried under vacuum in the dark.

Characterization of the Silver (I) Complex
  • NMR Spectroscopy (¹H, ¹³C, and ¹⁰⁹Ag): Since the Ag(I) complex is diamagnetic, NMR is a powerful tool for its characterization.[21] Changes in the chemical shifts of the ligand's protons and carbons upon coordination can be observed. ¹⁰⁹Ag NMR, although having low sensitivity, can provide direct information about the silver's coordination environment.[22][23][24]

  • FT-IR Spectroscopy: Similar to the copper complex, shifts in the S=O and N-H vibrational frequencies can confirm coordination.

  • X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of the complex, revealing bond lengths, bond angles, and the overall coordination geometry.[6]

Data Presentation and Interpretation

Summary of Expected Spectroscopic Data
Technique Copper (II) Complex Silver (I) Complex Interpretation
UV-Vis Broad absorption band in the visible region (d-d transitions).[15]Typically no absorption in the visible region. Ligand-based absorptions in the UV.Confirms complex formation and provides information on the electronic structure of the Cu(II) center.
FT-IR Shifts in S=O and N-H stretching frequencies compared to the free ligand.Shifts in S=O and N-H stretching frequencies compared to the free ligand.Indicates coordination of the sulfonamide groups to the metal center.
EPR Anisotropic signal with g-values characteristic of a Cu(II) center.[4]EPR silent (diamagnetic).Provides detailed information on the geometry and electronic environment of the Cu(II) ion.
NMR Broadened or unobservable signals due to paramagnetism.[25]Sharp signals in ¹H and ¹³C NMR. A signal in ¹⁰⁹Ag NMR.[21]Confirms the diamagnetic nature and allows for detailed structural elucidation in solution.

Visualizing the Workflow and Structures

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complexation Complexation cluster_characterization Characterization Diethylenetriamine Diethylenetriamine Reaction1 Reaction in Pyridine Diethylenetriamine->Reaction1 p-Toluenesulfonyl chloride p-Toluenesulfonyl chloride p-Toluenesulfonyl chloride->Reaction1 TsDien N,N',N''-Tritosyldiethylenetriamine Reaction1->TsDien Reaction_Cu Reaction with Cu(II) TsDien->Reaction_Cu Reaction_Ag Reaction with Ag(I) TsDien->Reaction_Ag Cu(II) salt Cu(II) salt Cu(II) salt->Reaction_Cu Ag(I) salt Ag(I) salt Ag(I) salt->Reaction_Ag Cu_Complex [Cu(TsDien)]^2+ Reaction_Cu->Cu_Complex Ag_Complex [Ag(TsDien)]^+ Reaction_Ag->Ag_Complex UV-Vis UV-Vis Cu_Complex->UV-Vis FT-IR FT-IR Cu_Complex->FT-IR EPR EPR Cu_Complex->EPR Ag_Complex->FT-IR NMR NMR Ag_Complex->NMR X-ray X-ray Ag_Complex->X-ray

Caption: Workflow for the synthesis and characterization of TsDien and its metal complexes.

Proposed Coordination Modes

Caption: Generalized coordination geometries for the Cu(II) and Ag(I) complexes.

Conclusion

This application note has provided a detailed and practical guide for the synthesis and characterization of N,N',N''-Tritosyldiethylenetriamine and its complexes with copper(II) and silver(I). By following the outlined protocols and understanding the underlying chemical principles, researchers can confidently prepare these compounds for further investigation. The characterization techniques described are essential for elucidating the structural and electronic properties of these complexes, which is a critical step in the development of new materials and therapeutic agents. The provided references offer a starting point for a deeper exploration of the rich coordination chemistry of sulfonamide ligands.

References

  • Casas, J. S., et al. (2005). Electrochemical Synthesis and Structural Characterization of Silver(I) Complexes of N-2-Pyridyl Sulfonamide Ligands with Different Nuclearity. Inorganic Chemistry, 44(2), 336-351. [Link]

  • Castellano, E. E., et al. (2005). Electrochemical synthesis and structural characterization of silver(I) complexes of N-2-pyridyl sulfonamide ligands with different nuclearity. PubMed, 44(2), 336-51. [Link]

  • Păunescu, V., et al. (2020). New Cu+2 Complexes with N-Sulfonamide Ligands: Potential Antitumor, Antibacterial, and Antioxidant Agents. Molecules, 25(23), 5697. [Link]

  • Gersmann, H. R., & Swalen, J. D. (1962). Electron Paramagnetic Resonance Spectra of Copper Complexes. The Journal of Chemical Physics, 36(12), 3221-3233. [Link]

  • da Silva, J. G., et al. (2021). Sulfonamide-containing copper(II) complexes: New insights on biophysical interactions and antibacterial activities. Dalton Transactions, 50(33), 11485-11497. [Link]

  • Rozbicki, P., & Branowska, D. (2023). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. International Journal of Molecular Sciences, 24(18), 14216. [Link]

  • Neese, F. (2022). EPR Spectroscopy of Cu(II) Complexes: Prediction of g-Tensors Using Double-Hybrid Density Functional Theory. Magnetochemistry, 8(4), 37. [Link]

  • Garribba, E., & Micera, G. (2006). The Determination of the Geometry of Cu(II) Complexes: An EPR Spectroscopy Experiment. Journal of Chemical Education, 83(8), 1229. [Link]

  • LibreTexts. (2022). 4.8: EPR Spectroscopy. Chemistry LibreTexts. [Link]

  • Garribba, E., & Micera, G. (2006). The Determination of the Geometry of Cu(II) Complexes: An EPR Spectroscopy Experiment. Journal of Chemical Education, 83(8), 1229. [Link]

  • Leite, C. A., et al. (2014). DNA interaction of new copper(II) complexes with sulfonamides as ligands. Journal of the Brazilian Chemical Society, 25(3), 549-556. [Link]

  • Rahardjo, S. B., et al. (2020). SYNTHESIS AND STRUCTURAL CHARACTERIZATION OF COPPER COMPLEXES BASED ON SULFONAMIDES. Indonesian Journal of Chemistry, 20(2), 374-381. [Link]

  • Macías, B., et al. (2001). Copper complexes with heterocyclic sulfonamides: Synthesis, spectroscopic characterization, microbiological and SOD-like activities: Crystal structure of [Cu(sulfisoxazole)2(H2O)4] · 2H2O. Journal of Inorganic Biochemistry, 86(4), 629-638. [Link]

  • Ben-Gaied, N., et al. (2019). Two copper(II) coordination complexes based on sulfanilamide ligand: Synthesis, structure, thermal analyzes, electrochemical properties and biological activities. Journal of Molecular Structure, 1179, 731-740. [Link]

  • da Silva, J. G., et al. (2021). Sulfonamide-containing copper(ii) complexes: new insights on biophysical interactions and antibacterial activities. Dalton Transactions, 50(33), 11485-11497. [Link]

  • Pavan, F. R., et al. (2010). Crystal structure, spectroscopic characterization and antibacterial activities of a silver complex with sulfameter. Journal of Inorganic Biochemistry, 104(12), 1237-1243. [Link]

  • Hadjiliadis, N., & Pneumatikakis, G. (1978). Structures of silver sulfonamides. Journal of Pharmaceutical Sciences, 67(2), 284-287. [Link]

  • Müller, C., et al. (2018). Optimized Synthesis and Indium complex formation with the bifunctional chelator NODIA-Me. ZORA (Zurich Open Repository and Archive). [Link]

  • PrepChem. (2023). Step 1: Synthesis of N,N',N"-tri(p-toluenesulfonyl)diethylene-triamine. [Link]

  • Casas, J. S., et al. (2005). Electrochemical Synthesis and Structural Characterization of Silver(I) Complexes of N-2-Pyridyl Sulfonamide Ligands with Different Nuclearity. Inorganic Chemistry, 44(2), 336-351. [Link]

  • Agaeva, M. U., et al. (2023). A convenient synthesis of N,N',N''-trisubstituted diethylenetriamines. ResearchGate. [Link]

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  • Yilmaz, U. T., & Seferoglu, Z. (2019). Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd(II), Mg(II), Zn(II) and Bupropion Hydrochloride. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 447-464. [Link]

  • Rozbicki, P., & Branowska, D. (2023). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. PMC - PubMed Central. [Link]

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The Synthesis of Amine-Reactive Bifunctional Chelators: A Guide to DOTA-NHS Ester and DTPA-Dianhydride for Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the fields of radiopharmaceuticals, targeted therapeutics, and molecular imaging.

Introduction: The Crucial Role of Bifunctional Chelators

In the landscape of modern medicine, particularly in oncology and diagnostics, the ability to selectively deliver a payload—be it a therapeutic radionuclide, a contrast agent for imaging, or a potent cytotoxic drug—to a specific biological target is paramount. This targeted delivery is often achieved by conjugating the payload to a biomolecule, such as an antibody or peptide, that has a high affinity for the target cells. Bifunctional chelators (BFCs) are the linchpin in this molecular architecture, serving as a stable bridge between a metallic payload and the targeting biomolecule.[1]

A BFC possesses two key functional domains: a multidentate chelating moiety that securely sequesters a metal ion, and a reactive functional group for covalent attachment to a biological vector.[2] The choice of chelator is dictated by the coordination chemistry of the metal ion, with the goal of forming a complex that is thermodynamically stable and kinetically inert in vivo to prevent the release of the free metal.[3]

This guide provides a detailed examination and step-by-step protocols for the synthesis of two widely utilized, amine-reactive bifunctional chelators:

  • DOTA-NHS Ester: A macrocyclic chelator derivative, valued for the high kinetic inertness of its metal complexes.[2]

  • DTPA-Dianhydride: An acyclic chelator derivative, often favored for its rapid complexation kinetics.[4]

Understanding the synthesis of these activated chelators is critical for researchers developing novel radiopharmaceuticals and other targeted agents, as it provides control over the purity and quality of the final conjugate.

Scientific Principles: Causality in Chelator Synthesis

The synthesis of an activated, amine-reactive chelator from its parent carboxylic acid (like DOTA or DTPA) is a foundational step in bioconjugation. The core principle is the conversion of a relatively unreactive carboxyl group into a highly reactive group that readily forms a stable amide bond with primary amines (e.g., the lysine residues on a protein) under mild conditions.

  • Activation of Carboxylic Acids: Direct amide formation between a carboxylic acid and an amine is generally unfavorable and requires harsh conditions that would denature most biomolecules. Therefore, the carboxyl group must be "activated." In the synthesis of DOTA-NHS ester , one of the four carboxyl groups of DOTA is reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).[5] DCC facilitates the formation of a highly reactive O-acylisourea intermediate, which is then attacked by NHS to form the stable, yet amine-reactive, NHS ester. The NHS ester is a good leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by an amine.

  • Intramolecular Dehydration: For DTPA-dianhydride , the activation strategy involves intramolecular dehydration of two pairs of adjacent carboxylic acid groups. Heating DTPA in the presence of acetic anhydride and a base like pyridine facilitates the removal of water molecules, leading to the formation of two five-membered anhydride rings.[2][6] Anhydrides are highly effective acylating agents, and the ring strain makes them particularly reactive towards nucleophiles like amines. This reaction opens the ring to form a stable amide bond and regenerates a carboxylic acid.

The choice between a macrocyclic (DOTA) and an acyclic (DTPA) system often involves a trade-off. Macrocyclic chelators like DOTA pre-organize their donor atoms for metal binding, leading to complexes with superior kinetic inertness, which is crucial for preventing metal release in vivo.[2] Acyclic chelators like DTPA, while sometimes forming less inert complexes, typically exhibit faster metal complexation kinetics, which can be advantageous when working with short-lived radionuclides.[4]

Protocol 1: Synthesis of DOTA-mono-NHS Ester

This protocol describes the activation of one of DOTA's four carboxylic acids to an N-hydroxysuccinimide ester, a form primed for reaction with primary amines.

Materials and Reagents
  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)

  • N-hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Anhydrous Diethyl Ether

  • Argon or Nitrogen gas supply

  • Standard glassware (round-bottom flask, condenser, dropping funnel)

  • Stir plate and magnetic stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Step-by-Step Methodology
  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve DOTA (1 molar equivalent) in anhydrous DMF.

  • Addition of Reagents: To this solution, add N-hydroxysuccinimide (1 molar equivalent). In a separate flask, dissolve dicyclohexylcarbodiimide (DCC) (1.1 molar equivalents) in a minimal amount of anhydrous DMF.

  • Coupling Reaction: Slowly add the DCC solution dropwise to the DOTA/NHS mixture at 0°C (ice bath). After the addition is complete, allow the reaction to warm to room temperature and stir for 15-24 hours.[5][7] The formation of a white precipitate (dicyclohexylurea, DCU) is expected.

  • Workup - Removal of DCU: After the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the precipitate with a small amount of anhydrous DMF to recover any product.

  • Precipitation of Product: Transfer the filtrate to a larger beaker or flask. Slowly add a large excess of cold, anhydrous diethyl ether while stirring vigorously. The DOTA-NHS ester will precipitate out of the solution as a white solid.

  • Isolation and Drying: Collect the white precipitate by filtration. Wash the solid thoroughly with several portions of anhydrous diethyl ether to remove any residual DMF and unreacted starting materials. Dry the product under high vacuum to yield DOTA-NHS ester. Store the final product under argon or nitrogen at -20°C, as it is moisture-sensitive.[3]

Protocol 2: Synthesis of DTPA-Dianhydride

This protocol details the formation of the cyclic dianhydride of DTPA, a highly reactive bifunctional chelator for acylating amine-containing molecules.

Materials and Reagents
  • Diethylenetriaminepentaacetic acid (DTPA)

  • Acetic Anhydride

  • Pyridine

  • Anhydrous Diethyl Ether

  • Standard glassware (three-neck round-bottom flask, condenser, thermometer)

  • Heating mantle and stir plate

  • Filtration apparatus

Step-by-Step Methodology
  • Reaction Setup: Place dry, ground DTPA (1 molar equivalent) into a three-neck round-bottom flask equipped with a condenser, magnetic stirrer, and thermometer.[6]

  • Addition of Reagents: Under a fume hood, add acetic anhydride (8 molar equivalents) and pyridine (approx. 6.4 molar equivalents) to the flask.[6]

  • Heating and Reaction: Stir the mixture and heat to 65 ± 5°C. Maintain this temperature and continue stirring for 24 hours. The DTPA will slowly dissolve as the reaction proceeds.

  • Cooling and Precipitation: After 24 hours, remove the heat source and allow the reaction mixture to cool to room temperature. The product may begin to crystallize. The mixture can be further cooled in an ice bath to maximize precipitation.

  • Isolation and Washing: Collect the resulting cream-colored powder by filtration. It is crucial to wash the product thoroughly to remove impurities. Perform successive washes on the filter with acetic anhydride, followed by several washes with anhydrous diethyl ether.[2]

  • Drying: Dry the final product, DTPA-dianhydride, under high vacuum. The product should be stored in a desiccator at -20°C due to its high sensitivity to moisture.[8]

Characterization and Quality Control

Proper characterization is a self-validating step to ensure the successful synthesis of the activated chelator before proceeding to bioconjugation.

Parameter DOTA-NHS Ester DTPA-Dianhydride Rationale & Method
Purity & Identity HPLC-MSElemental AnalysisHPLC-MS is ideal for DOTA-NHS ester, confirming its molecular weight (Expected [M+H]⁺) and purity in a single run.[9] Elemental Analysis provides the empirical formula for DTPA-dianhydride, confirming the successful dehydration.[6]
Structural Confirmation ¹H NMR, ¹³C NMRFTIR SpectroscopyNMR confirms the structure of DOTA-NHS ester, showing characteristic shifts for the succinimide protons and changes in the DOTA backbone signals.[10][11] FTIR is definitive for the dianhydride, showing characteristic carbonyl stretching vibrations for the anhydride group at approximately 1825 and 1780 cm⁻¹.[6][12]
Physical Properties -Melting PointThe melting point of DTPA-dianhydride is a key indicator of purity. The reported range is approximately 179-185°C.[6][8] A broad or depressed melting point suggests impurities.

Application: Conjugation to Biomolecules

The synthesized activated chelators are now ready for conjugation to amine-containing biomolecules. The following is a general protocol for conjugating an NHS-ester to a protein (e.g., an antibody).

General Protocol for Antibody Conjugation with DOTA-NHS Ester
  • Buffer Preparation: Prepare a conjugation buffer such as 0.1 M sodium bicarbonate or phosphate buffer with a pH of 8.2-8.5. It is critical to use an amine-free buffer (e.g., avoid Tris) to prevent quenching the reaction.[13][14]

  • Antibody Preparation: If necessary, exchange the antibody into the conjugation buffer using a desalting column (e.g., PD-10) or ultrafiltration. Adjust the antibody concentration (e.g., 5-10 mg/mL).[15]

  • Chelator Preparation: Immediately before use, dissolve the DOTA-NHS ester in anhydrous DMSO or DMF to a known concentration (e.g., 10 mg/mL).[13]

  • Conjugation Reaction: Add a calculated molar excess of the DOTA-NHS ester solution to the antibody solution. Common molar ratios of chelator-to-antibody range from 10:1 to 100:1.[15][16] Incubate the reaction mixture for 1 to 4 hours at room temperature or overnight at 4°C with gentle stirring.[13]

  • Purification: Remove the unreacted chelator and byproducts from the immunoconjugate. This is typically achieved using size-exclusion chromatography (e.g., a PD-10 column) or ultrafiltration, exchanging the final product into a suitable storage buffer (e.g., 0.25 M ammonium acetate, pH 5.5).[2]

The same principles apply to conjugating DTPA-dianhydride, though the reaction is often faster due to the anhydride's high reactivity. The pH of the reaction is also a critical parameter, with higher pH favoring the conjugation reaction.[14]

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
Low or No Product Yield Reagents (solvents, etc.) were not anhydrous.Use freshly opened anhydrous solvents. Flame-dry glassware and run the reaction under an inert atmosphere.
Incomplete reaction.Extend reaction time or slightly increase temperature (monitor for side products). Confirm the activity of the coupling agent (e.g., DCC).
Product is an oil or difficult to precipitate Impurities are present.Ensure thorough washing of the crude product. Try a different solvent/anti-solvent system for precipitation.
Poor Conjugation Efficiency Hydrolysis of the activated chelator.Prepare the activated chelator solution immediately before use. Ensure the biomolecule solution is at the correct pH and free of amine-containing buffers.[13]
Incorrect molar ratio.Optimize the molar excess of the chelator. Too low may result in incomplete conjugation; too high may lead to protein modification and loss of activity.[14]
Loss of Biomolecule Activity Post-Conjugation Over-conjugation (modification of critical amine residues).Reduce the molar ratio of chelator to biomolecule. Shorten the reaction time.
Harsh reaction conditions.Ensure the reaction is performed at the recommended temperature and pH to maintain the integrity of the biomolecule.

Visualizing the Workflow

Synthesis and Activation Workflow

Synthesis_Workflow cluster_dota DOTA-NHS Ester Synthesis cluster_dtpa DTPA-Dianhydride Synthesis DOTA DOTA Mix_DOTA Dissolve DOTA & NHS in Anhydrous DMF DOTA->Mix_DOTA React_DCC Add DCC Stir 15-24h @ RT Mix_DOTA->React_DCC Filter_DCU Filter to Remove Precipitated DCU React_DCC->Filter_DCU Precipitate_DOTA Precipitate Product with Diethyl Ether Filter_DCU->Precipitate_DOTA Final_DOTA DOTA-NHS Ester (White Solid) Precipitate_DOTA->Final_DOTA DTPA DTPA Mix_DTPA Combine DTPA, Acetic Anhydride & Pyridine DTPA->Mix_DTPA React_Heat Heat to 65°C Stir for 24h Mix_DTPA->React_Heat Cool Cool to RT to Crystallize React_Heat->Cool Filter_Wash Filter and Wash with Ether Cool->Filter_Wash Final_DTPA DTPA-Dianhydride (Cream Powder) Filter_Wash->Final_DTPA

Caption: Synthetic workflows for DOTA-NHS Ester and DTPA-Dianhydride.

Bioconjugation and Purification Logic

Conjugation_Logic cluster_conjugation Bioconjugation Process cluster_purification Purification Biomolecule Amine-Containing Biomolecule (e.g., Antibody) in pH 8.2-8.5 Buffer Reaction Combine and React (1-4h @ RT or 4°C O/N) Biomolecule->Reaction Activated_Chelator Activated Chelator (DOTA-NHS or DTPA-DA) in Anhydrous Solvent Activated_Chelator->Reaction Crude_Product Crude Conjugate Mixture (Conjugate, Free Chelator, Byproducts) Reaction->Crude_Product Purify Purification Step Crude_Product->Purify SEC Size-Exclusion Chromatography (e.g., PD-10) Purify->SEC Separates by size UF Ultrafiltration Purify->UF Separates by MWCO Final_Conjugate Purified Bifunctional Chelator Conjugate SEC->Final_Conjugate UF->Final_Conjugate

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Troubleshooting & Optimization

Technical Support Center: Tosylation of Diethylenetriamine (DETA)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the tosylation of diethylenetriamine (DETA). This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to ensure the success of your experiments. The tosylation of DETA is a powerful tool for introducing a versatile functional group, but its success hinges on controlling the inherent reactivity of the starting material. This guide will equip you with the knowledge to anticipate and mitigate common side reactions, leading to higher yields and purer products.

The Core Challenge: Managing Nucleophilicity

Diethylenetriamine, with its two primary and one secondary amine groups, presents a significant challenge in achieving selective tosylation. All three nitrogen atoms are nucleophilic and can react with tosyl chloride. The primary amines are generally more reactive than the secondary amine due to less steric hindrance. However, controlling the reaction to favor mono-tosylation at a specific site requires careful optimization of reaction conditions. Without this control, a complex mixture of products is almost inevitable.

Common Side Reactions and Their Mechanisms

The primary obstacle in the tosylation of DETA is the lack of selectivity, which leads to several common side reactions. Understanding these pathways is the first step toward preventing them.

Polytosylation: The Most Prevalent Side Reaction

The most common side reaction is the addition of multiple tosyl groups to the DETA molecule. This occurs when the initially formed mono-tosylated product reacts further with the remaining tosyl chloride in the reaction mixture.

  • Di-tosylation: Two tosyl groups can be added, either to both primary amines or to one primary and the secondary amine.

  • Tri-tosylation: In the presence of sufficient tosyl chloride, all three amine groups can be tosylated.

The extent of polytosylation is primarily influenced by the stoichiometry of the reactants. Using an excess of tosyl chloride will invariably lead to a higher degree of tosylation.

Formation of Piperazine Derivatives

While less common, intramolecular cyclization can occur, particularly if the reaction conditions are not carefully controlled. This can lead to the formation of tosylated piperazine derivatives. This is more likely to happen if the secondary amine is tosylated, and a primary amine on the same molecule acts as an intramolecular nucleophile.

Reaction with Solvent and Base

The choice of solvent and base is critical. Pyridine, a common base and solvent for tosylation reactions, can form an insoluble pyridinium salt, which can complicate the reaction and its work-up.[1]

Hydrolysis of Tosyl Chloride

Tosyl chloride is sensitive to moisture and can be hydrolyzed to p-toluenesulfonic acid.[2] This not only consumes the reagent but also introduces an acid into the reaction mixture, which can protonate the amine groups of DETA, rendering them non-nucleophilic and halting the reaction. It is crucial to use anhydrous conditions for this reaction.[3]

Visualizing the Reaction Pathways

The following diagram illustrates the desired mono-tosylation pathway versus the competing polytosylation side reactions.

Tosylation_Pathways cluster_main Desired Reaction cluster_side Side Reactions (Polytosylation) DETA Diethylenetriamine (DETA) MonoTs Mono-tosylated DETA (Desired Product) DETA->MonoTs + TsCl TsCl Tosyl Chloride (TsCl) DiTs Di-tosylated DETA (Side Product) MonoTs->DiTs + TsCl TriTs Tri-tosylated DETA (Side Product) DiTs->TriTs + TsCl

Caption: Desired vs. side reaction pathways in DETA tosylation.

Troubleshooting Guide

This table provides solutions to common problems encountered during the tosylation of DETA.

Observed Problem Probable Cause (Side Reaction) Recommended Solution
Low yield of desired product; multiple spots on TLC close to the baseline. Polytosylation leading to di- and tri-tosylated products.Control Stoichiometry: Use a significant excess of DETA relative to tosyl chloride (e.g., 5-10 equivalents). This increases the statistical probability that a tosyl chloride molecule will react with an unreacted DETA molecule rather than a mono-tosylated one.Slow Addition: Add the tosyl chloride solution dropwise to the DETA solution at a low temperature (e.g., 0 °C) to maintain a low concentration of the electrophile.
Formation of a thick, unmanageable precipitate during the reaction. Formation of an insoluble pyridinium salt if pyridine is used as the base.[1]Change the Base: Switch to a non-nucleophilic, sterically hindered base like triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA).Change the Solvent: Use a solvent like dichloromethane (DCM) or acetonitrile in which the resulting ammonium salt is more soluble.[4]
Reaction is sluggish or does not proceed to completion. Hydrolysis of tosyl chloride due to moisture.Insufficient base to neutralize the generated HCl.Poor quality of tosyl chloride.Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents.[3]Use Fresh Reagents: Use freshly opened or purified tosyl chloride. Impure tosyl chloride may contain p-toluenesulfonic acid, which will quench the reaction.[5]Ensure Sufficient Base: Use at least one equivalent of base for each equivalent of tosyl chloride.
Complex product mixture that is difficult to purify. Multiple side reactions occurring simultaneously.Optimize Reaction Conditions: Systematically vary temperature, solvent, and base to find the optimal conditions for your specific desired product.Consider a Protecting Group Strategy: For highly selective tosylation, consider protecting two of the three amine groups before tosylation, followed by deprotection.

Frequently Asked Questions (FAQs)

Q1: How can I achieve selective mono-tosylation of a primary amine in DETA?

Achieving selective mono-tosylation is challenging but possible. The most effective strategy involves using a large excess of DETA compared to tosyl chloride and maintaining a low reaction temperature (e.g., 0 °C to -10 °C). This kinetically favors the reaction at the more accessible primary amines and minimizes the chance of a second tosylation event. For higher selectivity, a protecting group strategy is recommended, though it adds steps to the synthesis.

Q2: What is the optimal solvent and base combination for this reaction?

A common and effective combination is dichloromethane (DCM) as the solvent and triethylamine (Et3N) as the base.[4] DCM is a good solvent for both the reactants and the product, while triethylamine is a non-nucleophilic base that effectively scavenges the HCl byproduct without forming highly insoluble salts in DCM.

Q3: How should I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes, often with a small amount of triethylamine to reduce streaking of the amines). The starting material (DETA) will likely remain at the baseline, while the tosylated products will have higher Rf values.

Q4: What is the best method for purifying the mono-tosylated product?

Flash column chromatography on silica gel is typically the most effective method for separating the mono-tosylated product from unreacted DETA, polytosylated byproducts, and any other impurities.[3] An eluent system similar to that used for TLC, with a gradient of increasing polarity, will likely provide good separation.

Q5: My reaction mixture turned dark brown. Is this normal?

While some color change can be expected, a dark brown or black color often indicates decomposition or significant side reactions. This can be caused by elevated temperatures, reactive impurities, or exposure to air and light. It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and at a controlled low temperature.

Experimental Protocols

Protocol 1: Selective Mono-tosylation of Diethylenetriamine

This protocol is optimized for the synthesis of N-(2-(aminoethyl))-N'-(tosyl)ethane-1,2-diamine.

Materials:

  • Diethylenetriamine (DETA), freshly distilled

  • p-Toluenesulfonyl chloride (TsCl), recrystallized

  • Triethylamine (Et3N), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon gas

  • Standard glassware, flame-dried

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reactant Preparation: In the flask, dissolve diethylenetriamine (5.0 eq.) in anhydrous DCM (appropriate volume to ensure stirring). Cool the solution to 0 °C in an ice bath. Add triethylamine (1.1 eq.).

  • TsCl Solution: In a separate flask, dissolve p-toluenesulfonyl chloride (1.0 eq.) in anhydrous DCM.

  • Slow Addition: Transfer the TsCl solution to the dropping funnel and add it dropwise to the stirred DETA solution over 2-3 hours, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours, then let it slowly warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by TLC.

Protocol 2: Work-up and Purification
  • Quenching: Cool the reaction mixture to 0 °C and slowly add water to quench any remaining tosyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer successively with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient elution (e.g., starting with 100% DCM and gradually increasing the percentage of methanol containing 1% triethylamine) to isolate the desired mono-tosylated product.

References

  • Organic Syntheses Procedure. (n.d.).
  • The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION.
  • Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. (2016). Tetrahedron.
  • Kazemi, F., et al. (2007). Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions. Sciencemadness.org.
  • discard. (2014). post tosylation purification. Sciencemadness Discussion Board.
  • Le-Inverse. (2025). Tosylation protocol? r/Chempros - Reddit.
  • Alcohol to Tosylate using Tosyl Cl, base. (n.d.). Organic Synthesis.

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stability of N,N',N''-Tritosyldiethylenetriamine disodium salt in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Introduction: Understanding the Stability of Your N-Tosylated Polyamine

Welcome to the technical support guide for N,N',N''-Tritosyldiethylenetriamine disodium salt. This document is designed for researchers, scientists, and drug development professionals who utilize this and structurally similar compounds. Given the specific nature of this molecule, publicly available stability data is limited. Therefore, this guide is built upon established principles of organic chemistry, focusing on the known reactivity and stability of its core functional groups: the N-tosylamides (a class of sulfonamides) and the diethylenetriamine backbone.

The stability of your compound in solution is paramount for generating reliable and reproducible experimental data. Degradation can lead to decreased potency, altered biological activity, and the formation of potentially confounding impurities. This guide provides a framework for selecting appropriate solvents, troubleshooting common stability issues, and designing robust experimental protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: As a disodium salt, the compound is expected to have its highest solubility in polar protic solvents. It is soluble in 95% ethanol at a concentration of 25 mg/mL.[1][2] Its solubility in purely aqueous solutions may be pH-dependent. In organic solvents, solubility is generally lower; for the non-salt form (N,N',N''-Tritosyldiethylenetriamine), it is noted to have good solubility in various organic solvents.[3] We recommend starting with solvents like water (with pH adjustment), ethanol, methanol, or DMSO for stock solutions.

Q2: What are the primary degradation pathways I should be concerned about?

A2: The most probable degradation pathway is the hydrolysis of the sulfonamide (N-S) bond.[4] This reaction is catalyzed by acidic or, in some cases, strongly basic conditions and would lead to the cleavage of one or more tosyl groups, releasing p-toluenesulfonic acid and the corresponding partially or fully deprotected diethylenetriamine. Oxidation of the amine backbone is another potential, though likely slower, degradation route.

Q3: What are the recommended storage conditions for the solid compound and solutions?

A3: The solid disodium salt should be stored at 2-8°C. For solutions, long-term storage should be at -20°C or -80°C, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. Aliquoting stock solutions is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.[5]

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: Sulfonamides are generally most stable under neutral to alkaline conditions.[4] Acidic conditions can catalyze the hydrolysis of the N-S bond. We strongly recommend buffering aqueous solutions to a pH between 7 and 9 for maximum stability. Avoid highly acidic conditions (pH < 4) for prolonged periods.

Q5: Is the compound sensitive to light?

A5: Aromatic sulfonamides can be susceptible to photodegradation upon exposure to UV light.[4] While specific data for this compound is unavailable, it is best practice to protect solutions from light by using amber vials or wrapping containers in aluminum foil, especially during long-term storage or extended experiments.[5]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Problem Potential Cause Recommended Solution
Loss of compound potency or concentration over time in an acidic aqueous buffer (e.g., pH 5 acetate). Acid-Catalyzed Hydrolysis: The sulfonamide (N-S) bond is likely being cleaved under acidic conditions.[4]1. Change Buffer: Switch to a neutral or slightly alkaline buffer system (e.g., phosphate or borate buffer, pH 7.0-8.5).2. Limit Exposure Time: If acidic conditions are required for your assay, prepare the solution immediately before use and minimize the incubation time.3. Lower Temperature: Perform the experiment at a lower temperature to reduce the rate of hydrolysis.
Appearance of a new peak in HPLC analysis, corresponding to p-toluenesulfonic acid or a de-tosylated amine. Compound Degradation: This is direct evidence of the cleavage of the tosyl group(s).1. Confirm Identity: Use LC-MS to confirm the mass of the new peak and verify it as a degradant.2. Review Conditions: Analyze your solvent, pH, temperature, and light exposure conditions as per the recommendations in this guide.3. Perform a Forced Degradation Study: Intentionally stress the compound under various conditions (acid, base, heat, light, oxidation) to definitively identify degradation products and establish a stability-indicating analytical method.[6][7]
Precipitation of the compound from an aqueous solution. pH-Dependent Solubility or "Salting Out": The protonated (non-salt) form of the compound is less water-soluble. High concentrations of other salts in your buffer could also reduce solubility.1. Check pH: Ensure the pH of your solution is neutral to alkaline to maintain the deprotonated, more soluble salt form.2. Use a Co-solvent: Add a small percentage of a water-miscible organic solvent like DMSO or ethanol to the aqueous buffer to increase solubility.3. Reduce Buffer Concentration: If possible, lower the ionic strength of your buffer.
Inconsistent results between experiments run on different days. Stock Solution Instability: The compound may be degrading in your stock solution during storage or due to repeated freeze-thaw cycles.1. Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid freeze-thaw cycles.[5]2. Verify Storage Conditions: Ensure stock solutions are stored at ≤ -20°C and protected from light.3. Re-qualify Stock: For long-term projects, periodically re-test the concentration of your stock solution against a freshly prepared standard.[8]

Visualizing the Molecule and Its Potential Degradation

To better understand the compound's structure and its primary vulnerability, refer to the diagrams below.

Caption: Chemical structure of N,N',N''-Tritosyldiethylenetriamine.

The most probable degradation involves the breaking of the bond between a sulfur atom of a tosyl group and a nitrogen atom of the diethylenetriamine backbone.

DegradationPathway Parent N,N',N''-Tritosyldiethylenetriamine Disodium Salt Stress Acidic Conditions (H+ / H2O) Parent->Stress Product1 Partially De-tosylated Amine Stress->Product1 Product2 p-Toluenesulfonic Acid Stress->Product2

Caption: Primary hydrolytic degradation pathway under acidic conditions.

Experimental Protocol: Solution Stability Assessment

This protocol outlines a general procedure for conducting a forced degradation study to determine the stability of this compound in a chosen solvent system.[9][10] Such studies are essential for developing stability-indicating analytical methods.[6]

Objective: To evaluate the stability of the compound under various stress conditions (acid, base, oxidative, thermal, and photolytic) and to identify potential degradation products.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water)

  • Buffers (e.g., pH 2.0 HCl, pH 7.0 Phosphate, pH 10.0 Borate)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

  • Calibrated oven and photostability chamber

Workflow Diagram:

Stability_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_eval 4. Evaluation P1 Prepare Stock Solution (e.g., 1 mg/mL in Methanol) P2 Prepare Stress Samples (Dilute stock into stress agents) P1->P2 S1 Acid Hydrolysis (0.1 M HCl, 60°C) S2 Base Hydrolysis (0.1 M NaOH, 60°C) S3 Oxidation (3% H2O2, RT) S4 Thermal (Solvent, 60°C) S5 Photolytic (ICH Q1B light exposure) A1 Take Time Points (e.g., 0, 2, 4, 8, 24 hr) S1->A1 S2->A1 S3->A1 S4->A1 S5->A1 A2 Neutralize & Dilute Samples A1->A2 A3 Analyze by HPLC-UV/MS A2->A3 E1 Calculate % Degradation A3->E1 E2 Identify Degradants (Mass Spec, RRT) A3->E2 E3 Determine Stability Profile E1->E3 E2->E3

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Technical Support Center: Navigating the Challenges of N-Tosyl Deprotection in Polyamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for polyamine synthesis. As a Senior Application Scientist, I understand that the removal of p-toluenesulfonyl (tosyl) groups from polyamine backbones is a notoriously challenging yet critical step in the synthesis of polyamine analogs, conjugates, and other derivatives. The exceptional stability of the N-Tosyl sulfonamide bond necessitates forceful conditions, which can be fraught with complications, especially when dealing with the unique structural features of polyamines.[1][2]

This guide is designed to provide in-depth, practical solutions to the common problems encountered during this crucial deprotection step. We will move beyond simple protocols to explore the underlying chemistry, enabling you to troubleshoot effectively and optimize your reactions for success.

Section 1: Troubleshooting Guide - Common Experimental Failures

This section addresses the most frequent issues encountered during N-Tosyl polyamine deprotection in a question-and-answer format.

Q1: My deprotection reaction is incomplete or has stalled. What are the likely causes and how can I fix it?

An incomplete reaction is the most common hurdle. The stability of the sulfonamide bond, particularly on sterically hindered secondary amines within a polyamine chain, is the primary reason for this difficulty.[1]

Immediate Diagnostic Checks:

  • Reagent Quality: Are your reagents fresh? HBr in acetic acid can degrade, and reductive agents like sodium naphthalenide are sensitive to air and moisture.[3]

  • Temperature and Time: Are you using sufficiently high temperatures and long enough reaction times? N-Tosyl deprotection is often slow and requires heat to overcome the high activation energy. For HBr/AcOH methods, temperatures of 70-90°C for 12-48 hours are common.[2]

  • Monitoring the Reaction: How are you tracking progress? Standard silica TLC can be challenging for highly polar free polyamines. Consider using a derivatizing stain (e.g., ninhydrin) or specific TLC plates (e.g., CaSO₄) for better visualization of the polar product.[2][4] Alternatively, LC-MS is an excellent tool to monitor the disappearance of starting material and the appearance of partially and fully deprotected intermediates.

Troubleshooting Workflow:

Below is a decision-making workflow to address stalled reactions.

G start Incomplete Deprotection reagent_check Verify Reagent Quality & Stoichiometry (e.g., Fresh HBr/AcOH, Active Na/Naphthalene) start->reagent_check conditions_check Increase Reaction Time and/or Temperature reagent_check->conditions_check Reagents OK success Reaction Complete reagent_check->success Problem Solved scavenger_issue Assess Scavenger Role (Is phenol present and sufficient?) conditions_check->scavenger_issue Still Incomplete conditions_check->success Problem Solved method_switch Consider Alternative Deprotection Method scavenger_issue->method_switch Still Incomplete scavenger_issue->success Problem Solved reductive_cleavage Switch to Reductive Cleavage (e.g., Na/Naphthalene, Mg/MeOH) method_switch->reductive_cleavage Acid-labile groups present harsher_acid Use Harsher Acidic Conditions (e.g., HBr/Phenol @ >90°C) method_switch->harsher_acid Substrate is acid-stable reductive_cleavage->success harsher_acid->success

Caption: Troubleshooting workflow for incomplete N-Tosyl deprotection.

In-Depth Solutions:

  • For Acidic Hydrolysis (HBr/AcOH, HBr/Phenol):

    • The Role of a Scavenger: Phenol is often added not just as a solvent but as a crucial scavenger for the brominating species that can be generated, preventing unwanted side reactions on electron-rich moieties.[5] Ensure you are using a sufficient excess.

    • Driving the Equilibrium: If the reaction stalls, it may be due to the precipitation of partially deprotected polyamine hydrobromide salts. Adding a co-solvent like trifluoroacetic acid (TFA) can sometimes improve solubility and drive the reaction to completion.

  • For Reductive Cleavage (e.g., Sodium Naphthalenide):

    • Mechanism: This method relies on a single electron transfer (SET) from the naphthalene radical anion to the tosyl group, leading to cleavage of the S-N bond.[3]

    • Troubleshooting: The deep green color of the sodium naphthalenide solution is an indicator of its activity. If this color fades rapidly upon addition to your substrate without evidence of reaction, it suggests consumption by trace water, oxygen, or another reducible functional group. Ensure your solvent (typically THF) is rigorously anhydrous and the reaction is performed under a strict inert atmosphere (Argon or Nitrogen).

Q2: I'm observing significant side products. What are they and how can I prevent them?

The harsh conditions required for deprotection are a fertile ground for side reactions.

Common Side Reactions:

  • Intramolecular Cyclization: The flexible backbone of polyamines like spermidine and spermine is prone to cyclization. A partially deprotected secondary amine can act as a nucleophile, displacing a neighboring tosyl group (which acts as a leaving group) to form cyclic polyamines (e.g., piperazines, diazepanes).

  • Alkylation/Rearrangement: Carbocations formed during acidic cleavage (especially from other protecting groups on the molecule) can alkylate the newly freed, nucleophilic amine centers.[6][7]

  • Substrate Degradation: For complex molecules with sensitive functional groups, the harsh acidic or strongly reducing conditions can simply lead to decomposition.

Prevention Strategies:

  • Choose the Right Method: If your substrate contains acid-labile groups, avoid HBr/AcOH. A reductive method like Magnesium in Methanol (Mg/MeOH) or Samarium Iodide (SmI₂) might be a milder alternative.[2][8]

  • Control the Temperature: While heat is necessary, excessive temperatures can accelerate side reactions. Find the minimum temperature required for a reasonable reaction rate.

  • Optimize Scavengers: In acidic methods, using effective scavengers like phenol or thioanisole is critical to trap reactive electrophilic species that could otherwise lead to unwanted alkylation.[5]

Q3: My product is difficult to isolate and purify. What is the best workup and purification strategy?

Free polyamines are highly polar, often non-volatile, and can be challenging to separate from reaction byproducts and salts. The final product is typically isolated as a hydrochloride or hydrobromide salt to ensure stability and ease of handling.[9][10]

Recommended Purification Workflow:

G start Crude Reaction Mixture quench Quench Reaction (e.g., Cool and dilute with ether) start->quench precipitate Precipitate/Filter Crude Product Salt quench->precipitate wash Wash with Organic Solvent (to remove nonpolar impurities like phenol, naphthalene) precipitate->wash recrystallize Recrystallize Polyamine Salt (e.g., from EtOH/Water or MeOH/Ether) wash->recrystallize If solid ion_exchange Alternative: Ion-Exchange Chromatography wash->ion_exchange If oily or impure pure_product Pure Polyamine Salt (e.g., Spermine·4HCl) recrystallize->pure_product ion_exchange->pure_product

Caption: Purification workflow for polyamine salts post-deprotection.

Step-by-Step Guidance:

  • Initial Isolation: After the reaction is complete, cool the mixture and precipitate the crude polyamine hydrohalide salt by adding a large volume of a nonpolar solvent like diethyl ether or MTBE. The product should crash out as a solid or a viscous oil.

  • Removal of Nonpolar Impurities:

    • Thoroughly wash the collected crude product with diethyl ether or dichloromethane. This is highly effective for removing residual phenol, thioanisole, or naphthalene.[11]

  • Purification of the Polyamine Salt:

    • Recrystallization: This is the most effective method for obtaining high-purity material. A common solvent system is ethanol/water. Dissolve the crude salt in a minimal amount of hot water, then slowly add ethanol until the solution becomes cloudy. Upon cooling, the pure polyamine salt should crystallize.[9]

    • Ion-Exchange Chromatography: For particularly stubborn purifications, using a strong cation exchange resin (e.g., Dowex) can be very effective. The polyamine binds to the resin, allowing impurities to be washed away. The product is then eluted with a strong acid or high salt concentration buffer.

Section 2: Comparative Protocols & Method Selection

The choice of deprotection method is the single most important factor determining the success of your synthesis. This section compares the most common methods and provides detailed protocols.

Comparison of N-Tosyl Deprotection Methods for Polyamines
MethodReagentsProsConsBest For
Acidic Hydrolysis 33-48% HBr in Acetic Acid, PhenolPotent, well-established, inexpensive reagents.Harsh conditions (high temp), not suitable for acid-labile groups, potential for side reactions.Robust molecules without other sensitive functional groups.
Reductive Cleavage Sodium Naphthalenide in THFMilder conditions (low temp), avoids strong acid.Requires strictly anhydrous/anaerobic conditions, reagent preparation needed.Substrates with acid-sensitive functionalities.[3]
Reductive Cleavage Magnesium turnings in MethanolEconomical, relatively mild, avoids strong acids and bases.Can be slow, may require sonication to activate Mg surface, potential for byproduct formation from methanol.General purpose reductive cleavage when stronger reductants are not desired.
Detailed Experimental Protocols

Protocol 1: Deprotection of N,N',N'',N'''-Tetra-p-tosylspermine using HBr/Phenol

This protocol is a robust, classical method suitable for the complete deprotection of fully tosylated spermine.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine N,N',N'',N'''-tetra-p-tosylspermine (1.0 eq), phenol (10-20 eq), and a 48% aqueous HBr solution (20-30 eq).

    • Rationale: Phenol acts as both a solvent and a cation scavenger. A large excess of strong acid is required to protonate all four sulfonamide groups and drive the hydrolysis.

  • Heating: Heat the mixture to 100-110 °C with vigorous stirring. The mixture will become a dark, homogenous solution.

    • Rationale: High temperature is necessary to overcome the kinetic stability of the N-S bond.

  • Monitoring: Monitor the reaction by LC-MS over 24-48 hours until all starting material and partially deprotected intermediates are consumed.

  • Workup and Isolation: a. Cool the reaction mixture to room temperature. b. Slowly pour the dark mixture into a large beaker of rapidly stirring diethyl ether (at least 20x the reaction volume). A beige or brown solid, the crude spermine tetrahydrobromide, will precipitate. c. Filter the solid precipitate and wash it extensively with fresh diethyl ether to remove all traces of phenol. This is a critical step.

    • Rationale: The polyamine salt is insoluble in ether, while the organic byproducts (phenol, tosyl fragments) are highly soluble.

  • Purification: a. Dissolve the crude solid in a minimum amount of hot water. b. Add absolute ethanol until the solution becomes persistently cloudy. c. Allow the solution to cool slowly to room temperature, then to 4 °C to complete crystallization. d. Filter the white crystalline product, wash with cold ethanol, and dry under vacuum to yield pure spermine tetrahydrobromide. The corresponding tetrahydrochloride can be obtained by treating an aqueous solution of the product with an anion exchange resin or by dissolving in HCl and recrystallizing.[10][12]

Protocol 2: Deprotection using Sodium Naphthalenide

This protocol is advantageous for substrates that cannot tolerate strong, hot acid.

  • Reagent Preparation: In a flame-dried, two-neck flask under an argon atmosphere, add anhydrous THF. Add fresh, clean sodium metal (1.2 eq per tosyl group) and naphthalene (1.1 eq per tosyl group). Stir the mixture at room temperature until a deep green solution of the sodium naphthalenide radical anion forms (approx. 2-4 hours).[3]

  • Reaction: a. In a separate flame-dried flask under argon, dissolve the tosylated polyamine (1.0 eq) in anhydrous THF. b. Cool the substrate solution to -78 °C (dry ice/acetone bath). c. Slowly transfer the sodium naphthalenide solution via cannula into the substrate solution. The green color should persist briefly before reacting. Continue adding until a faint, persistent green color remains, indicating a slight excess of the reagent.

    • Rationale: The low temperature controls the reactivity and minimizes side reactions. The persistence of the green color indicates the reaction endpoint.

  • Workup and Isolation: a. Quench the reaction by the slow addition of water or saturated aqueous ammonium chloride until the green color disappears. b. Warm the mixture to room temperature and partition between water and an organic solvent like dichloromethane. c. Separate the layers. The polyamine product will be in the aqueous layer. d. Wash the aqueous layer several times with dichloromethane to remove naphthalene and other organic byproducts. e. Acidify the aqueous layer with concentrated HCl, then concentrate under reduced pressure to obtain the crude polyamine hydrochloride salt.

  • Purification: Proceed with recrystallization as described in Protocol 1.

Section 3: Frequently Asked Questions (FAQs)

  • Q: Why is the N-Tosyl group so stable and difficult to remove?

    • A: The stability arises from the strong sulfur-nitrogen bond. The electron-withdrawing nature of the sulfonyl group delocalizes the nitrogen's lone pair, making it less basic and less available for the protonation required for acid-catalyzed cleavage. This delocalization creates a very stable sulfonamide linkage that requires significant energy to break.[1][2]

  • Q: Can I selectively deprotect one tosyl group on a polyamine?

    • A: Achieving selectivity is extremely challenging with standard methods. Generally, primary N-tosyl groups are slightly more labile than secondary ones, but obtaining clean, selective deprotection is difficult. For selective modification, it is far more effective to use an orthogonal protecting group strategy during the synthesis, for example, using a combination of Boc, Cbz, and Tosyl groups, which can be removed under different conditions.

  • Q: How do I confirm the final product is the correct polyamine salt?

    • A: A combination of techniques is recommended. ¹H and ¹³C NMR spectroscopy will show characteristic shifts for the polyamine backbone protons and carbons.[1][13] Mass spectrometry (ESI-MS) should show the correct molecular ion for the free polyamine. Finally, melting point determination of the hydrochloride or hydrobromide salt can be compared to literature values.[10]

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Lewandowska, E., et al. (n.d.). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. Retrieved from [Link]

  • Shaik, F., et al. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. Retrieved from [Link]

  • D'Agostino, L., & Di Luccia, A. (2002). NMR spectra of polyamines. ResearchGate. Retrieved from [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]

  • PubMed. (n.d.). Quantitation of polyamines using thin-layer chromatography and image analysis. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Thin-Layer Chromatographic Method for Assaying Polyamines. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). The interaction of polyamines with DNA: a 23Na NMR study. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). TLC Determination of Aliphatic Polyamines on Calcium Sulfate Layers. Retrieved from [Link]

  • MDPI. (2023). Polyamine-Derived Aminoaldehydes and Acrolein: Cytotoxicity, Reactivity and Analysis of the Induced Protein Modifications. Retrieved from [Link]

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Technical Support Center: Expert Guidance on Handling Hygroscopic Diethylenetriamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support center for researchers, scientists, and drug development professionals working with diethylenetriamine (DETA) and its derivatives. The inherent hygroscopicity of these valuable compounds can present significant challenges in experimental accuracy and product stability. This guide provides in-depth, field-proven insights and troubleshooting protocols to ensure the integrity of your research and development processes.

Understanding the Challenge: The Hygroscopic Nature of Diethylenetriamine and Its Derivatives

Diethylenetriamine (DETA), a colorless and viscous liquid, is well-documented as a hygroscopic substance, readily absorbing moisture from the atmosphere.[1][2] This property is primarily due to the presence of amine functional groups, which can form hydrogen bonds with water molecules. Many derivatives of DETA, which find wide applications as epoxy curing agents, chelating agents, and in the synthesis of pharmaceuticals and polyamides, share this characteristic.[2]

The absorption of water can lead to a cascade of issues, including:

  • Inaccurate Measurements: The measured weight of a hygroscopic compound will be inflated by the absorbed water, leading to errors in concentration calculations and stoichiometry.[3]

  • Altered Physical Properties: Solid derivatives can become clumpy or even deliquesce (dissolve in the absorbed water), making them difficult to handle and dispense accurately.[4] For liquid derivatives, the viscosity and density can change.

  • Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, reducing the purity and potency of the compound.[4]

  • Inconsistent Reaction Kinetics: Water can act as a catalyst or an inhibitor in certain reactions, leading to variability in reaction rates and product yields.[5]

This guide will equip you with the knowledge and techniques to mitigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What makes diethylenetriamine and its derivatives hygroscopic?

A1: The primary reason for the hygroscopicity of diethylenetriamine and its derivatives is the presence of primary and secondary amine groups in their molecular structure. These amine groups contain nitrogen atoms with lone pairs of electrons and hydrogen atoms capable of participating in hydrogen bonding with water molecules from the surrounding air. This strong intermolecular attraction leads to the absorption and retention of moisture.

Q2: How can I tell if my sample of a diethylenetriamine derivative has absorbed a significant amount of water?

A2: For solid samples, visual signs of moisture absorption include clumping, caking, or a change in texture from a free-flowing powder to a sticky or pasty consistency. In severe cases, the solid may completely dissolve in the absorbed water, a phenomenon known as deliquescence. For liquid samples, a decrease in viscosity or a change in color might be observed. The most accurate way to determine the water content is through analytical methods like Karl Fischer titration.

Q3: What are the primary consequences of using a "wet" hygroscopic reagent in my experiment?

A3: Using a hygroscopic reagent with an unknown water content can have several detrimental effects on your experiment. Firstly, it leads to inaccurate weighing, which will affect the molar ratios of your reactants and can lead to incomplete reactions or the formation of impurities. Secondly, the absorbed water can participate in the reaction, leading to unwanted side products or altering the reaction kinetics. Finally, for applications where the final product's physical properties are critical, the presence of excess water can negatively impact performance.

Q4: Are there any formulation strategies to reduce the hygroscopicity of a final product containing a DETA derivative?

A4: Yes, in pharmaceutical and materials science, several strategies are employed to mitigate the hygroscopicity of the final product. These include film coating, where a non-hygroscopic polymer layer is applied to a solid dosage form, and encapsulation, where the active ingredient is enclosed within a protective shell.[6] Co-processing with hydrophobic excipients can also help to repel moisture.[4] The choice of strategy depends on the specific application and the properties of the derivative.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with diethylenetriamine derivatives and provides actionable solutions.

Issue 1: Inconsistent or inaccurate weighing of the compound.
  • Symptom: The weight reading on the analytical balance continuously increases, or you suspect the measured weight is higher than the actual amount of the compound.

  • Cause: The compound is rapidly absorbing moisture from the ambient air during the weighing process.

  • Solutions:

    • Work Quickly and Efficiently: Minimize the time the container is open to the atmosphere. Have all necessary tools and equipment ready before you start weighing.[7]

    • Use a Suitable Weighing Vessel: A narrow-necked container like a flask is preferable to a wide-mouthed weighing boat as it minimizes the surface area exposed to the air.

    • Weighing in an Inert Atmosphere: For highly sensitive compounds, weighing inside a glovebox with a controlled, low-humidity inert atmosphere (e.g., nitrogen or argon) is the most reliable method.

    • Weigh by Difference: For liquids, draw the compound into a syringe, weigh the syringe, dispense the required amount into your reaction vessel, and then re-weigh the syringe. The difference in weight is the amount of compound transferred.

    • "Just-in-Time" Weighing: Weigh the compound immediately before it is needed in the reaction to minimize the time it is exposed to the atmosphere.[8]

Issue 2: The solid diethylenetriamine derivative has become clumpy and is difficult to handle.
  • Symptom: The once free-flowing powder is now a solid mass or consists of large, hard-to-break clumps.

  • Cause: The compound has absorbed a significant amount of moisture during storage.

  • Solutions:

    • Drying the Compound: If the compound is thermally stable, it can be dried under vacuum at an appropriate temperature. It is crucial to consult the compound's technical data sheet for its decomposition temperature. After drying, the compound should be stored in a desiccator over a strong drying agent (e.g., phosphorus pentoxide or fresh silica gel) and allowed to cool to room temperature before use.

    • Proper Storage: Prevention is key. Always store hygroscopic solids in tightly sealed containers. Using containers with liners or seals that provide a good moisture barrier is recommended.[4] For long-term storage, placing the primary container inside a secondary container with a desiccant is a good practice.

    • Portioning: When you receive a new batch of a hygroscopic solid, consider aliquoting it into smaller, single-use containers in a dry environment (like a glovebox). This avoids repeatedly exposing the entire stock to ambient moisture.

Issue 3: Unexpected side reactions or poor yield in a synthesis involving a DETA derivative.
  • Symptom: The reaction produces a mixture of products, or the yield of the desired product is lower than expected.

  • Cause: The absorbed water in the hygroscopic DETA derivative is interfering with the reaction chemistry. Water can act as a nucleophile, a base, or a proton source, leading to unintended reaction pathways.

  • Solutions:

    • Quantify Water Content: Before running the reaction, determine the water content of your DETA derivative using Karl Fischer titration. This will allow you to calculate the true amount of the active reagent and adjust the stoichiometry accordingly.

    • Use Anhydrous Solvents and Reagents: Ensure that all other reagents and solvents used in the reaction are rigorously dried to minimize the total amount of water in the system.

    • Reaction "On Water": In some specific cases, water can actually be a beneficial reaction medium for certain organic reactions.[9][10] However, this is highly reaction-dependent and should be a deliberate choice based on established literature, not an accidental consequence of using a wet reagent.

Experimental Protocols

Protocol 1: Best Practices for Weighing a Hygroscopic Solid Diethylenetriamine Derivative

This protocol outlines a standard procedure for accurately weighing a hygroscopic solid on an analytical balance.

  • Preparation:

    • Ensure the analytical balance is calibrated and located in a draft-free area.

    • Place a container of fresh desiccant inside the balance chamber to maintain a low-humidity microenvironment.

    • Have your clean and dry weighing vessel (e.g., a small flask with a stopper) and a spatula ready.

  • Taring:

    • Place the weighing vessel on the balance pan and close the doors.

    • Allow the reading to stabilize and then tare the balance.

  • Weighing:

    • Remove the weighing vessel from the balance.

    • Quickly open the container of the hygroscopic compound and transfer an approximate amount of the solid into the weighing vessel.

    • Immediately close the container of the hygroscopic compound.

    • Place the weighing vessel back on the balance, close the doors, and record the weight as soon as the reading stabilizes.

    • If the weight is not within the desired range, it is better to record the exact weight and adjust the amounts of other reagents accordingly, rather than repeatedly opening and closing the container to add or remove small amounts of the solid.

  • Transfer:

    • Stopper the weighing vessel immediately after weighing.

    • If the compound needs to be dissolved before being added to the reaction, add the solvent to the weighing vessel to dissolve it and then transfer the solution.

Protocol 2: Determination of Water Content by Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for accurately determining the water content of a substance.[11] For amines, certain precautions are necessary to avoid side reactions that can lead to inaccurate results.[12][13]

  • Reagent and Instrument Preparation:

    • Use a Karl Fischer titrator (volumetric or coulometric, depending on the expected water content).

    • For strongly basic amines, the pH of the KF reagent can increase, leading to side reactions. To counteract this, add a weak acid like benzoic or salicylic acid to the KF solvent before the titration to buffer the solution.[12][14][15]

  • Titrator Conditioning:

    • Fill the titration cell with the appropriate KF solvent.

    • Run a pre-titration to neutralize any residual water in the solvent until a stable, low drift is achieved.

  • Sample Introduction:

    • Accurately weigh the diethylenetriamine derivative sample.

    • For liquids, use a gas-tight syringe to inject the sample directly into the titration cell through a septum. Weigh the syringe before and after injection to determine the exact sample weight.

    • For solids, quickly transfer the weighed sample into the titration cell.

  • Titration and Calculation:

    • Start the titration. The instrument will automatically add the KF reagent until all the water in the sample has reacted.

    • The instrument will calculate the water content based on the amount of KF reagent consumed and the weight of the sample. The result is typically expressed as a percentage or in parts per million (ppm).

Visualizations

Diagram 1: Decision-Making Workflow for Handling a New Hygroscopic Compound

G A Receive New Diethylenetriamine Derivative B Consult Safety Data Sheet (SDS) and Technical Data A->B C Hygroscopic? B->C D Store in Tightly Sealed Container in a Dry Place C->D No E Store in a Desiccator or Glovebox C->E Yes F Plan Experiment D->F E->F G Weighing Procedure F->G H Standard Weighing Protocol G->H Moderately Hygroscopic I Inert Atmosphere Weighing (Glovebox) G->I Highly Hygroscopic J Consider Water Content in Calculations? H->J I->J K Perform Karl Fischer Titration J->K High Accuracy Required L Proceed with Experiment J->L Low Accuracy Sufficient K->L

Caption: Decision workflow for handling new hygroscopic compounds.

Diagram 2: Interaction of a Diethylenetriamine Derivative with Water

G cluster_amine Diethylenetriamine Derivative cluster_water Water Molecule N1 N H1 H N1->H1 R1 R N1->R1 R2 R' N1->R2 O1 O H1->O1 Hydrogen Bond H2 H O1->H2 H3 H O1->H3

Caption: Hydrogen bonding between an amine group and a water molecule.

Summary Table: Properties and Handling of Diethylenetriamine Derivatives

Property Diethylenetriamine (Liquid) Solid Amine Salt Derivative (e.g., Hydrochloride) Polymeric Derivative (e.g., Polyamidoamine)
Physical State Viscous LiquidCrystalline SolidSolid or Viscous Liquid
Hygroscopicity HighHigh to Very HighModerate to High
Primary Issue Change in concentration and viscosityClumping, caking, deliquescenceAltered physical properties, inaccurate weighing
Storage Tightly sealed container, inert atmosphere for long-termTightly sealed container in a desiccatorTightly sealed container, protect from moisture
Weighing By difference using a syringeRapidly in a low-humidity environment or gloveboxDepends on physical form; glovebox for high accuracy
Water Analysis Karl Fischer TitrationKarl Fischer TitrationKarl Fischer Titration

References

  • PubChem. Diethylenetriamine. National Center for Biotechnology Information. [Link][1]

  • Quveon. The Basics of Karl Fischer Titration. [Link][14]

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  • Labcompare. The Do's and Don'ts of Laboratory Balances. [Link][3]

  • ACS Publications. Organic Synthesis “On Water”. [Link][9]

  • ResearchGate. Preparation and characterization diethylenetriamine/formaldehyde modified lignin amine. [Link][17]

  • PubChem. N-(2-aminoethyl)acetamide. National Center for Biotechnology Information. [Link][18]

  • Chemistry Stack Exchange. Storage of air and temperature sensitive reagents. [Link][19]

  • National Center for Biotechnology Information. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link][4]

  • ResearchGate. Potentiometric Response Characteristics of Polycation-Sensitive Membrane Electrodes toward Poly(amidoamine) and Poly(propylenimine) Dendrimers. [Link][20]

  • NTNU Open. Characterization of diethylenetriamine (DETA) as absorbent for CO2. [Link][21]

  • MDPI. Enhancing Polyantimonic-Based Materials’ Moisture Response with Binder Content Tuning. [Link][22]

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  • University of Rochester Department of Chemistry. Tips & Tricks: Weighing. [Link][7]

  • ResearchGate. Diethylenetriamine/diamines/copper (II) complexes [Cu(dien)(NN)]Br2: Synthesis, solvatochromism, thermal, electrochemistry, single crystal, Hirshfeld surface analysis and antibacterial activity. [Link][26]

  • CCS Chemistry. “On Water” Effect for Green Click Reaction: Spontaneous Polymerization of Activated Alkyne with “Inert” Aromatic Amine in Aqueous Media. [Link][5]

  • Vesta Nutra. 3 Ways to Handle Hygroscopic Material Challenges. [Link][27]

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  • PowderProcess.net. Effective Solutions for Solids Batch Weighing: Troubleshooting Guide. [Link][29]

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  • Google Patents. Method of synthesis of diethylenetriamine. [30]

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  • A3P. Packaging - How to store highly sensitive drugs? Functional coatings. [Link][31]

  • ResearchGate. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link][6]

  • OSHA. Ethylenediamine (EDA) - Diethylenetriamine (DETA) - Triethylenetetramine (TETA). [Link][32]

  • Cheméo. Chemical Properties of Acetamide, N-(2-hydroxyethyl)- (CAS 142-26-7). [Link][33]

  • National Center for Biotechnology Information. Polyamidoamine Dendrimers Functionalized Water-Stable Metal–Organic Frameworks for Sensitive Fluorescent Detection of Heavy Metal Ions in Aqueous Solution. [Link][34]

  • National Center for Biotechnology Information. Polyamidoamine dendrimers as off-column binding agent and in-column pseudostationary phase for efficient and sensitive capillary electrophoretic analysis of fluoroquinolones in chicken muscles. [Link][35]

  • ResearchGate. Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. [Link][36]

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Technical Support Center: Selective N-Tosylation of Polyamines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the selective N-tosylation of polyamines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of polyamine modification. Over-tosylation is a frequent challenge that can lead to undesired product mixtures, complicating purification and compromising yields. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve controlled and selective tosylation of polyamines such as spermine and spermidine.

I. Understanding the Challenge: The Reactivity of Polyamines

Polyamines, like spermine and spermidine, possess multiple nucleophilic amino groups.[1] The primary amines are generally more reactive than the secondary amines due to reduced steric hindrance. However, under typical tosylation conditions, the high reactivity of these sites often leads to a statistical mixture of mono-, di-, tri-, and even fully tosylated products. Controlling the reaction to favor a specific degree of substitution, particularly mono-tosylation, requires a nuanced understanding of reaction kinetics and the strategic use of protecting groups.[2]

II. Troubleshooting Guide: Common Issues in Polyamine Tosylation

This section addresses specific problems you may encounter during your experiments.

Problem 1: My reaction yields primarily poly-tosylated products, with very little mono-tosylated polyamine.

Possible Causes:

  • Incorrect Stoichiometry: Using an excess of tosyl chloride (TsCl) will inevitably drive the reaction towards multiple substitutions.

  • Rapid Addition of Tosyl Chloride: Adding the full amount of TsCl at once creates a high local concentration, favoring reaction at multiple amine sites on the same polyamine molecule.

  • Reaction Temperature is Too High: Elevated temperatures can increase the reaction rate indiscriminately, reducing selectivity.

  • Inappropriate Base: A strong, non-hindered base can deprotonate multiple amino groups, making them all available for tosylation.

Solutions & Experimental Steps:

  • Control Stoichiometry:

    • Action: Use a substoichiometric amount of tosyl chloride relative to the polyamine. A good starting point for mono-tosylation is 0.8-0.9 equivalents of TsCl per equivalent of polyamine.

    • Rationale: By making tosyl chloride the limiting reagent, you increase the statistical probability that each TsCl molecule will react with a different polyamine molecule before a second tosylation occurs on any given molecule.

  • Slow Addition Protocol:

    • Action: Dissolve the tosyl chloride in the reaction solvent and add it dropwise to the solution of the polyamine and base over a prolonged period (e.g., 4-8 hours) using a syringe pump.

    • Rationale: This maintains a very low concentration of TsCl in the reaction mixture at all times, favoring the more reactive primary amines and minimizing the chance of multiple tosylations on a single polyamine molecule.

  • Optimize Reaction Temperature:

    • Action: Perform the reaction at a reduced temperature, typically between 0°C and room temperature.[3]

    • Rationale: Lowering the temperature slows down the overall reaction rate, which can enhance the selectivity for the most nucleophilic amine.

  • Choice of Base:

    • Action: Use a hindered or mild base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[4]

    • Rationale: These bases are sufficient to scavenge the HCl byproduct without excessively deprotonating the less reactive secondary amines.

Problem 2: My reaction is very slow and I have a large amount of unreacted starting material.

Possible Causes:

  • Poor Quality Reagents: Old or improperly stored tosyl chloride may have hydrolyzed to p-toluenesulfonic acid. Hygroscopic bases and solvents can introduce water, which consumes the tosyl chloride.[4]

  • Insufficient Base: An inadequate amount of base will not effectively neutralize the HCl generated, leading to protonation of the polyamine and a halt in the reaction.

  • Low Reaction Temperature: While beneficial for selectivity, excessively low temperatures may stall the reaction.

Solutions & Experimental Steps:

  • Verify Reagent Quality:

    • Action: Use a fresh bottle of tosyl chloride or purify it by recrystallization. Ensure that the base is freshly distilled and the solvent is anhydrous.

    • Rationale: High-purity, anhydrous reagents are critical for successful tosylation.

  • Adjust Base Stoichiometry:

    • Action: Use at least one equivalent of base for each equivalent of tosyl chloride used. A slight excess (e.g., 1.2 equivalents) is often beneficial.

    • Rationale: This ensures that the generated HCl is effectively neutralized, preventing the protonation and deactivation of the nucleophilic amine groups.

  • Gradual Temperature Increase:

    • Action: Start the reaction at 0°C for initial selective tosylation, then allow it to slowly warm to room temperature and stir for an extended period (e.g., 12-24 hours).

    • Rationale: This approach balances selectivity with achieving a reasonable reaction rate.

Problem 3: I am unable to separate the different tosylated products.

Possible Causes:

  • Similar Polarity: Mono-, di-, and tri-tosylated polyamines can have very similar polarities, making separation by standard silica gel chromatography challenging.

  • Product Streaking on Silica Gel: The basic nature of the unreacted amine groups can cause the compounds to streak on the acidic silica gel.

Solutions & Experimental Steps:

  • Modified Column Chromatography:

    • Action: Deactivate the silica gel by pre-treating it with a solvent system containing a small percentage of a base like triethylamine (e.g., 1-2% TEA in your eluent).

    • Rationale: The triethylamine neutralizes the acidic sites on the silica, reducing tailing and improving the separation of the basic tosylated polyamines.

  • Alternative Purification Techniques:

    • Action: Consider ion-exchange chromatography or reversed-phase HPLC for more challenging separations.

    • Rationale: These methods separate compounds based on charge or hydrophobicity, respectively, which can provide better resolution for closely related tosylated polyamines.

  • Derivatization for Separation:

    • Action: Protect the remaining free amino groups with a highly lipophilic protecting group (e.g., Boc) after the tosylation reaction. This will create a significant difference in polarity between the mono-tosylated/poly-Boc-protected species and the di-tosylated/partially-Boc-protected species, facilitating easier separation. The Boc groups can then be removed under acidic conditions.[5]

    • Rationale: This strategy exaggerates the physical differences between the products, making chromatographic separation more straightforward.

III. Frequently Asked Questions (FAQs)

Q1: What is the order of reactivity for the amino groups in spermine?

The primary amines (N1 and N10) are more nucleophilic and less sterically hindered than the secondary amines (N5), making them the preferred sites for initial tosylation.

Q2: How can I confirm the degree of tosylation in my product mixture?

  • NMR Spectroscopy: ¹H NMR is a powerful tool. The aromatic protons of the tosyl group typically appear as two distinct doublets around 7.4-7.8 ppm. By integrating these signals relative to the methylene protons of the polyamine backbone, you can determine the average degree of substitution.[6][7]

  • Mass Spectrometry: Techniques like ESI-MS can be used to identify the molecular weights of the different tosylated species in your mixture.

  • HPLC: A calibrated HPLC method can be used to quantify the relative amounts of each product.[8][9]

Q3: Are there alternatives to tosyl groups for selective functionalization?

Yes, nosyl (2-nitrobenzenesulfonyl) and brosyl (4-bromobenzenesulfonyl) groups are also effective. Additionally, orthogonal protecting group strategies using Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) groups are commonly employed to achieve high regioselectivity.[5][10][11]

Q4: Can I achieve selective tosylation of the secondary amines?

Direct selective tosylation of the secondary amines in the presence of unprotected primary amines is extremely challenging. A more reliable approach is to first protect the primary amines with a suitable protecting group (e.g., Boc), then tosylate the exposed secondary amines, and finally deprotect the primary amines.[12]

IV. Experimental Protocols & Methodologies

Protocol 1: Selective Mono-Tosylation of Spermine

This protocol is designed to favor the formation of N¹-tosylspermine.

Materials:

  • Spermine

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Syringe pump

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve spermine (1.0 eq.) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Base Addition: Add triethylamine (1.2 eq.) to the spermine solution and stir for 10 minutes.

  • Tosyl Chloride Preparation: In a separate flask, dissolve tosyl chloride (0.9 eq.) in anhydrous DCM.

  • Slow Addition: Using a syringe pump, add the tosyl chloride solution to the spermine solution dropwise over 6 hours.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

  • Workup: Quench the reaction by adding a small amount of water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a DCM/Methanol gradient containing 1% triethylamine.

Data Presentation: Expected Product Distribution
TsCl Equivalents Expected Major Product Expected Minor Products
0.9Mono-tosylated spermineUnreacted spermine, Di-tosylated spermine
2.2Di-tosylated spermineMono- and Tri-tosylated spermine
4.0+Tetra-tosylated sperminePartially tosylated spermine

V. Visualization of Key Concepts

Diagram 1: Reaction Scheme for Selective Mono-Tosylation

G Spermine Spermine (Multiple Nucleophilic Sites) Product Product Mixture (Primarily Mono-tosylated Spermine) Spermine->Product Reaction in DCM TsCl Tosyl Chloride (0.9 eq) Slow Addition @ 0°C TsCl->Product TEA Triethylamine (Base) TEA->Product Purification Column Chromatography (Silica + 1% TEA) Product->Purification Final Isolated N¹-Tosylspermine Purification->Final

Caption: Workflow for achieving selective mono-tosylation of spermine.

Diagram 2: Troubleshooting Logic Flow

G Start Reaction Outcome Unsatisfactory Problem1 High Poly-tosylation? Start->Problem1 Problem2 Incomplete Reaction? Start->Problem2 Solution1a Decrease TsCl Stoichiometry Problem1->Solution1a Yes Solution1b Use Slow Addition Problem1->Solution1b Yes Solution1c Lower Temperature Problem1->Solution1c Yes Solution2a Check Reagent Purity Problem2->Solution2a Yes Solution2b Increase Base Amount Problem2->Solution2b Yes

Caption: Decision tree for troubleshooting common tosylation issues.

VI. References

Sources

Technical Support Center: Alternative Solvents for Reactions Involving N,N',N''-Tritosyldiethylenetriamine Disodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N,N',N''-Tritosyldiethylenetriamine disodium salt. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the use of alternative and greener solvents in your synthetic protocols. As your Senior Application Scientist, my goal is to empower you with the knowledge to not only solve immediate experimental challenges but also to innovate within the principles of sustainable chemistry.

Introduction: Moving Beyond Traditional Solvents

This compound is a valuable intermediate in the synthesis of polyamine derivatives and macrocycles. Traditionally, reactions involving this salt, such as N-alkylations, are performed in polar aprotic solvents like N,N-Dimethylformamide (DMF) or alcohols such as ethanol. While effective, these solvents are facing increasing scrutiny due to environmental, health, and safety concerns. This guide provides a framework for identifying and implementing safer, more sustainable solvent alternatives without compromising reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: Why should I consider switching from DMF or ethanol for my reaction with this compound?

A1: While DMF and ethanol are effective solvents for reactions with this salt, there are compelling reasons to explore alternatives:

  • Regulatory Scrutiny: Solvents like DMF are classified as carcinogenic, mutagenic, or toxic for reproduction (CMR substances), leading to increased regulation and restrictions on their use.

  • Environmental Impact: Many traditional solvents are derived from petrochemical sources and are not readily biodegradable, contributing to environmental pollution.

  • Process Safety: Some solvents, like DMF, can have thermal stability issues, especially in the presence of bases.

  • Downstream Processing: The high boiling point of solvents like DMF can make product isolation and purification energy-intensive. Greener alternatives can simplify workup procedures.

Q2: What are the most promising greener alternative solvents for reactions with this disodium salt?

A2: Based on the principles of green chemistry and solvent selection guides, several classes of solvents are worth considering. A ranked list of potential candidates is provided in the "Solvent Screening and Selection" section below. Promising alternatives include:

  • Bio-derived Solvents: Cyrene™, γ-Valerolactone (GVL)

  • Carbonates: Propylene carbonate, Dimethyl carbonate

  • Ethers: 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME)

  • Binary Mixtures: DMSO/EtOAc, which allows for tunable polarity.

Q3: My reaction is sluggish in the new solvent. What could be the cause?

A3: Low reactivity in an alternative solvent is a common challenge and can often be attributed to:

  • Poor Solubility: The disodium salt may have limited solubility in the new solvent, reducing the concentration of the nucleophile in the solution. Refer to the "Protocol 1: Solubility Assessment of this compound" to systematically evaluate this.

  • Solvent Polarity and Protic/Aprotic Nature: The solvent's properties directly influence the reactivity of the nucleophile. Polar aprotic solvents are generally preferred for SN2 reactions as they solvate the cation but leave the anion (the nucleophile) relatively free and reactive.[1]

  • Reaction Temperature: The optimal temperature for a reaction can be highly solvent-dependent. Consider carefully adjusting the reaction temperature.

Q4: I'm observing unexpected byproducts. What are the likely side reactions?

A4: The most common side reactions in the N-alkylation of tosylated polyamines are:

  • Over-alkylation: The mono-alkylated product can react further with the alkylating agent to yield di- or even tri-alkylated species. This is because the newly formed amine can be more nucleophilic than the starting material.[2]

  • O-alkylation: If the reaction conditions are not carefully controlled, alkylation can occur on the oxygen atoms of the tosyl groups, although this is generally less favorable than N-alkylation.

  • Hydrolysis of the Alkylating Agent: If there is residual water in the reaction, the alkylating agent can be hydrolyzed, reducing the yield of the desired product.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered when using alternative solvents for reactions with this compound.

Issue 1: Low or No Conversion of Starting Material

Caption: Troubleshooting workflow for low or no reaction conversion.

Issue 2: Formation of Multiple Products (Low Selectivity)

Caption: Troubleshooting workflow for low reaction selectivity.

Solvent Screening and Selection: A Data-Driven Approach

Table 1: Potential Alternative Solvents and Their Properties

Solvent ClassExample SolventBoiling Point (°C)Key Properties & Considerations
Bio-derived Cyrene™ (Dihydrolevoglucosenone)227Biodegradable, high polarity. Can be prone to polymerization under basic conditions, so reaction time should be minimized.[3]
γ-Valerolactone (GVL)207Biodegradable, low toxicity.
Carbonates Propylene Carbonate242High boiling point, low toxicity.
Ethers 2-Methyltetrahydrofuran (2-MeTHF)80Bio-derived, lower boiling point than THF, forms an azeotrope with water.
Cyclopentyl methyl ether (CPME)106Hydrophobic, stable to peroxide formation.
Binary Mixtures DMSO / Ethyl AcetateVariablePolarity can be tuned by adjusting the ratio of the two solvents.[4]

Experimental Protocols

Protocol 1: Solubility Assessment of this compound

This protocol provides a straightforward method to qualitatively and quantitatively assess the solubility of the disodium salt in a range of candidate solvents.[3][5]

Materials:

  • This compound

  • Candidate solvents (see Table 1)

  • Small vials or test tubes

  • Magnetic stirrer and stir bars

  • Analytical balance

  • HPLC or other suitable analytical method for quantification

Procedure:

  • Qualitative Assessment: a. To a series of labeled vials, add approximately 10 mg of the disodium salt. b. Add 1 mL of each candidate solvent to the respective vials. c. Vigorously stir the mixtures at room temperature for at least 1 hour. d. Visually inspect for complete dissolution. Rank the solvents from "fully soluble" to "insoluble".

  • Quantitative Assessment (for promising solvents): a. Prepare a saturated solution by adding an excess of the disodium salt to a known volume of the solvent in a vial with a stir bar. b. Stir the mixture at a constant temperature (e.g., room temperature) for at least 20 hours to ensure equilibrium is reached.[5] c. Allow the undissolved solid to settle. d. Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. e. Dilute the aliquot with a suitable solvent (in which the salt is highly soluble) to a known final volume. f. Analyze the concentration of the disodium salt in the diluted sample using a pre-calibrated analytical method (e.g., HPLC). g. Calculate the solubility in mg/mL or mol/L.

Protocol 2: Small-Scale Parallel Solvent Screening for N-Alkylation

This protocol allows for the rapid evaluation of promising solvents for your specific N-alkylation reaction.

Materials:

  • This compound

  • Alkylating agent (e.g., alkyl halide)

  • Promising solvents identified in Protocol 1

  • Small reaction vials with caps

  • Heating block or oil bath

  • TLC plates and developing chamber

  • LC-MS for product confirmation

Procedure:

  • In a series of labeled reaction vials, add this compound (e.g., 0.1 mmol).

  • To each vial, add a different candidate solvent (e.g., 1 mL).

  • Add the alkylating agent (e.g., 0.2 mmol, 2 equivalents).

  • Seal the vials and heat the reactions to a consistent temperature (e.g., 60 °C).

  • Monitor the progress of each reaction by TLC at regular intervals (e.g., 1, 4, 8, and 24 hours).

  • Compare the rate of formation of the desired product and the appearance of any byproducts across the different solvents.

  • For the most promising solvent(s), confirm the identity of the product by LC-MS.

Advanced Topic: Phase Transfer Catalysis (PTC) as a Greener Alternative

Phase Transfer Catalysis (PTC) is a powerful technique that can facilitate reactions between reactants in immiscible phases, often allowing for the use of greener solvents and milder reaction conditions.[4][6]

How it works: A phase-transfer catalyst, typically a quaternary ammonium salt, transports the anionic nucleophile (in this case, the deprotonated sulfonamide) from the aqueous or solid phase into the organic phase where the alkylating agent resides.

Caption: Simplified workflow of Phase Transfer Catalysis for N-alkylation.

Advantages of PTC for this system:

  • Wider Solvent Choice: Allows the use of less polar, greener solvents like toluene or MTBE.[4]

  • Milder Conditions: Reactions can often be run at lower temperatures.

  • Simplified Workup: The catalyst and inorganic byproducts can be easily removed by an aqueous wash.

Potential Issue:

  • Catalyst Poisoning: Quaternary ammonium catalysts can sometimes form tight ion pairs with tosylate leaving groups, which can inhibit the catalytic cycle. If you are using a substrate with a tosylate leaving group, consider using a mesylate or a halide instead.[4]

Purification and Characterization

Purification Strategies:

  • Extraction: After the reaction, a standard aqueous workup can be used to remove any water-soluble byproducts or unreacted starting salt.

  • Column Chromatography: Silica gel chromatography is a common method for purifying N-alkylated tosylated polyamines. A gradient of ethyl acetate in a non-polar solvent like hexanes is often effective.[2]

  • Crystallization: If the product is a solid, recrystallization can be an effective purification method.

Characterization:

  • TLC: Thin-layer chromatography is an essential tool for monitoring the reaction progress and assessing the purity of the final product.[7][8]

  • NMR Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the N-alkylated product. Key indicators of successful alkylation include the appearance of new signals corresponding to the protons and carbons of the added alkyl group and a shift in the signals of the protons adjacent to the nitrogen atoms.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the desired product.

References

  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. [Link]

  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. ACS Publications. [Link]

  • Top 10 Opportunities - Phase Transfer Catalysis. PTC Organics. [Link]

  • Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene. ResearchGate. [Link]

  • Molecular Solvents – Replacements for DMF, DMAC, NMP. WordPress. [Link]

  • Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions. Gyros Protein Technologies. [Link]

  • Quantitation of polyamines using thin-layer chromatography and image analysis. PubMed. [Link]

  • Preparation, Characterization, and Outer-Sphere Electron-Transfer ... University of Arizona. [Link]

  • Polyamines determination by TLC and HPLC. ResearchGate. [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]

  • (PDF) Investigation of solvent effect on photophysical properties of some sulfonamides derivatives. ResearchGate. [Link]

  • This compound, min 97%, 1 gram. Stellux. [Link]

  • Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. National Institutes of Health. [Link]

  • METABOLISM OF N-ALKYLATED SPERMINE ANALOGUES BY POLYAMINE AND SPERMINE OXIDASES. National Institutes of Health. [Link]

  • 56187-04-3 | N,N′,N′′-Tritosyldiethylenetriamine. Pharmaffiliates. [Link]

Sources

Technical Support Center: A Guide to the Scalable Synthesis of N,N',N''-Tritosyldiethylenetriamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis and scale-up of N,N',N''-Tritosyldiethylenetriamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important synthetic transformation, from bench-scale experiments to larger-scale production. Here, we combine established protocols with practical, field-tested insights to help you achieve consistent, high-yielding, and safe results.

Introduction to N,N',N''-Tritosyldiethylenetriamine Synthesis

N,N',N''-Tritosyldiethylenetriamine is a key intermediate in the synthesis of various nitrogen-containing macrocycles and complex ligands. The protection of the amine functionalities of diethylenetriamine with tosyl groups allows for selective functionalization and subsequent deprotection under specific conditions. While the reaction appears straightforward, challenges related to selectivity, reaction control, and product isolation can arise, particularly during scale-up. This guide provides a foundational understanding of the reaction and robust troubleshooting strategies to overcome common hurdles.

Core Reaction Principles

The synthesis involves the reaction of diethylenetriamine with three equivalents of p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base. The base plays a crucial role in neutralizing the hydrochloric acid byproduct generated during the reaction, thereby driving the reaction to completion.

The choice of base and solvent is critical and can significantly impact the reaction rate, yield, and purity of the final product. Common bases include pyridine, triethylamine, and sodium hydroxide. The reaction is typically performed in a suitable solvent that can dissolve the reactants and facilitate the reaction.

Visualizing the Synthetic Workflow

Synthesis Workflow Figure 1: General Workflow for N,N',N''-Tritosyldiethylenetriamine Synthesis reagents Reactants: - Diethylenetriamine - p-Toluenesulfonyl Chloride - Base (e.g., Pyridine) reaction Reaction: - Controlled Temperature - Stirring reagents->reaction 1. Combine workup Work-up: - Quenching - Extraction reaction->workup 2. Process purification Purification: - Crystallization workup->purification 3. Isolate product Final Product: N,N',N''-Tritosyldiethylenetriamine purification->product 4. Characterize Scale-Up Troubleshooting Figure 2: Troubleshooting Guide for Scaling Up the Synthesis start Problem Encountered During Scale-Up exotherm Poor Temperature Control / Exotherm start->exotherm incomplete_rxn Incomplete Reaction start->incomplete_rxn poor_stirring Poor Mixing / Stirring start->poor_stirring purification_issue Purification Issues start->purification_issue sol_exotherm1 Reduce addition rate of diethylenetriamine exotherm->sol_exotherm1 Yes sol_exotherm2 Improve reactor cooling exotherm->sol_exotherm2 Yes sol_incomplete1 Increase reaction time incomplete_rxn->sol_incomplete1 Yes sol_incomplete2 Check stoichiometry and reagent quality incomplete_rxn->sol_incomplete2 Yes sol_stirring1 Increase stirrer speed poor_stirring->sol_stirring1 Yes sol_stirring2 Use a more appropriate impeller design poor_stirring->sol_stirring2 Yes sol_purification1 Optimize crystallization solvent and cooling profile purification_issue->sol_purification1 Yes sol_purification2 Implement efficient washing of the filter cake purification_issue->sol_purification2 Yes

Caption: Figure 2: Troubleshooting Guide for Scaling Up the Synthesis.

Experimental Protocols

Laboratory-Scale Synthesis (Example)

This protocol is a representative example for a laboratory-scale synthesis.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn. Tosyl chloride is corrosive and moisture-sensitive. [1]

Reagent/Solvent Molecular Weight ( g/mol ) Amount Moles Equivalents
Diethylenetriamine 103.17 10.3 g (10.7 mL) 0.1 1.0
p-Toluenesulfonyl chloride 190.65 58.1 g 0.305 3.05

| Pyridine | 79.10 | 250 mL | - | - |

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-toluenesulfonyl chloride (58.1 g, 0.305 mol) and pyridine (250 mL).

  • Stir the mixture at room temperature until the tosyl chloride has dissolved.

  • Slowly add diethylenetriamine (10.3 g, 0.1 mol) dropwise to the stirred solution. An exotherm may be observed. Maintain the temperature below 40 °C using a water bath if necessary.

  • After the addition is complete, heat the reaction mixture to 50 °C and stir for 2-4 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-water with vigorous stirring.

  • A solid precipitate will form. Continue stirring for 30 minutes.

  • Collect the solid by vacuum filtration and wash it thoroughly with water.

  • Recrystallize the crude product from hot methanol or ethanol to yield N,N',N''-Tritosyldiethylenetriamine as a white to off-white solid.

  • Dry the product in a vacuum oven. Expected yield: 80-90%.

Considerations for a Scaled-Up Protocol

For a scaled-up synthesis (e.g., >100 g), the following modifications to the protocol are recommended:

ParameterLaboratory ScaleScale-UpRationale
Addition of Diethylenetriamine Dropwise additionSlow, controlled addition via pumpTo manage the exotherm and maintain a safe operating temperature. [2][3]
Mixing Magnetic stirrerMechanical overhead stirrerTo ensure efficient mixing of the resulting thick slurry.
Temperature Control Water bathJacketed reactor with a cooling systemFor precise and efficient heat removal. [3]
Product Isolation Vacuum filtrationCentrifugal filter or filter pressTo handle larger volumes of solid product efficiently.
Drying Vacuum ovenIndustrial vacuum dryerFor efficient drying of large quantities of product.

Safety Information

p-Toluenesulfonyl Chloride (Tosyl Chloride):

  • Hazards: Corrosive, causes severe skin burns and eye damage. Reacts with water to produce hydrochloric acid. [1]* Handling: Always handle in a fume hood with appropriate PPE. Keep away from moisture. [1]* Spills: In case of a spill, neutralize with sodium bicarbonate and absorb with an inert material.

Diethylenetriamine:

  • Hazards: Corrosive, harmful if swallowed or in contact with skin.

  • Handling: Handle with appropriate PPE in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.

References

  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD.
  • PrepChem. Step 1: Synthesis of N,N',N"-tri(p-toluenesulfonyl)diethylene-triamine. [Link]

  • Google Patents.
  • Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Amine Protection in Polyamine Synthesis: Tosyl vs. The Field

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex polyamines is a cornerstone of numerous endeavors in medicinal chemistry and materials science. These multifaceted molecules are implicated in critical biological processes and form the backbone of novel therapeutic agents and functional materials.[1][2][3][4] A pivotal challenge in their construction lies in the selective manipulation of multiple amine functionalities. This necessitates a robust and often orthogonal protecting group strategy, where certain amines are temporarily masked to direct reactivity at specific sites.[5][6][7]

Among the arsenal of amine protecting groups, the tosyl (Ts) group, a p-toluenesulfonamide, holds a long-standing position.[8][9] However, its application is not without significant drawbacks, prompting a careful evaluation against more contemporary alternatives like the widely used carbamates: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). This guide provides an in-depth comparison, grounded in experimental evidence, to inform the strategic selection of amine protecting groups in polyamine synthesis.

The Enduring Role and Harsh Realities of the Tosyl Group

The tosyl group is renowned for its exceptional stability.[9] Once installed, the resulting sulfonamide is a robust shield, impervious to a wide range of reaction conditions, including strongly acidic and basic media, as well as many oxidizing and reducing agents. This chemical resilience is its primary advantage, allowing for extensive synthetic manipulations on other parts of the polyamine backbone without fear of premature deprotection.

However, this same stability is the tosyl group's most significant liability. Its removal requires harsh, often forcing conditions that can compromise the integrity of the target polyamine, particularly those with sensitive functional groups or stereocenters.[8][9]

Key Characteristics of the Tosyl Group:

  • Exceptional Stability: Resistant to a broad spectrum of reagents and reaction conditions.

  • Reduced Nucleophilicity of the Protected Amine: The electron-withdrawing nature of the sulfonyl group significantly diminishes the nucleophilicity of the nitrogen atom.

  • Challenging Deprotection: Removal typically necessitates potent reducing agents (e.g., sodium in liquid ammonia, sodium naphthalenide) or strong acids at elevated temperatures.[8]

The Rise of Carbamates: A Paradigm of Milder Protection

The development of carbamate-based protecting groups revolutionized peptide and polyamine synthesis by offering a milder and more versatile approach.[10][11] The most prominent members of this class—Boc, Cbz, and Fmoc—provide a spectrum of deprotection conditions, enabling sophisticated, orthogonal strategies where different amines within the same molecule can be unmasked selectively.[5][10]

tert-Butyloxycarbonyl (Boc)

The Boc group is a cornerstone of modern organic synthesis, prized for its ease of installation and its clean, acid-labile deprotection.[10][11]

  • Deprotection: Readily cleaved by strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM).[10]

  • Orthogonality: Stable to the basic conditions used to remove Fmoc groups and the hydrogenolysis conditions for Cbz group removal.[5][10]

Benzyloxycarbonyl (Cbz or Z)

The Cbz group offers a distinct deprotection pathway, making it an excellent orthogonal partner to acid- and base-labile groups.[11][12]

  • Deprotection: Typically removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), a mild and highly selective method.[11][12]

  • Orthogonality: Stable to the acidic conditions used for Boc removal and the basic conditions for Fmoc cleavage.

9-Fluorenylmethyloxycarbonyl (Fmoc)

The Fmoc group is particularly valuable in solid-phase synthesis due to its base-lability, which is compatible with acid-sensitive linkers and resins.

  • Deprotection: Cleaved under mild basic conditions, commonly with a solution of piperidine in an organic solvent.[5]

  • Orthogonality: Stable to the acidic conditions used for Boc deprotection and the hydrogenolysis conditions for Cbz removal.[5]

Comparative Analysis: Tosyl vs. Carbamates

The choice between the tosyl group and carbamates hinges on the specific demands of the synthetic route.

Protecting GroupIntroduction ReagentStabilityDeprotection ConditionsOrthogonality
Tosyl (Ts) p-Toluenesulfonyl chloride (TsCl)Very High (Acids, Bases, Redox)Harsh: Na/NH₃, HBr/AcOH, SmI₂[8]Limited
Boc Di-tert-butyl dicarbonate (Boc₂O)Moderate (Stable to base, hydrogenolysis)Mild: Strong Acid (TFA)[10]High
Cbz (Z) Benzyl chloroformate (CbzCl)Moderate (Stable to acid, base)Mild: Catalytic Hydrogenolysis (H₂, Pd/C)[11][12]High
Fmoc Fmoc-Cl, Fmoc-OSuLow (Base-labile)Mild: Base (e.g., Piperidine)[5]High

Experimental Protocols

General Procedure for Tosylation of a Primary Amine

This protocol is adapted from standard laboratory procedures.[13][14][15][16]

  • Dissolve the polyamine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq.) or another suitable base.

  • Slowly add p-toluenesulfonyl chloride (1.05 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Tosylation_Workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Start Dissolve Polyamine in DCM/Pyridine Cool Cool to 0 °C Start->Cool AddBase Add Base (e.g., TEA) Cool->AddBase AddTsCl Add TsCl AddBase->AddTsCl Stir Stir at RT (12-24h) AddTsCl->Stir Monitor Monitor Progress (TLC/LC-MS) Stir->Monitor Monitor->Stir Incomplete Quench Quench with H₂O Monitor->Quench Complete Extract Extract with Organic Solvent Quench->Extract Wash Wash (Acid, Base, Brine) Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify End Pure Tosylated Polyamine Purify->End Boc_Protection_Workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product Start Dissolve Polyamine in Solvent AddBase Add Base (e.g., NaHCO₃) Start->AddBase AddBoc2O Add Boc₂O AddBase->AddBoc2O Stir Stir at RT (4-12h) AddBoc2O->Stir Monitor Monitor Progress (TLC/LC-MS) Stir->Monitor Monitor->Stir Incomplete Extract Extract with Organic Solvent Monitor->Extract Complete Wash Wash with H₂O & Brine Extract->Wash Dry Dry & Concentrate Wash->Dry End Pure Boc-Protected Polyamine Dry->End Orthogonal_Strategy cluster_protection Protection cluster_deprotection1 Selective Deprotection 1 cluster_deprotection2 Selective Deprotection 2 Start Spermine Derivative (Multiple Amines) Protect Protect Amines (e.g., Boc, Cbz) Start->Protect Deprotect_Boc Remove Boc Groups (TFA) Protect->Deprotect_Boc Functionalize1 Functionalize Primary Amines Deprotect_Boc->Functionalize1 Deprotect_Cbz Remove Cbz Groups (H₂, Pd/C) Functionalize1->Deprotect_Cbz Functionalize2 Functionalize Secondary Amines Deprotect_Cbz->Functionalize2 End Final Polyamine Analogue Functionalize2->End

Sources

A Comparative Guide to the Synthesis of 1,4,7-Triazacyclononane: An In-Depth Analysis of Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,4,7-Triazacyclononane (TACN), a nine-membered cyclic triamine, stands as a cornerstone ligand in coordination chemistry. Its unique facial coordination geometry and ability to stabilize a wide range of metal oxidation states have made it indispensable in fields as diverse as bioinorganic chemistry, medical imaging (as a chelator for radioisotopes), and industrial catalysis.[1] The synthesis of the TACN scaffold, however, has been a subject of extensive research aimed at improving efficiency, scalability, and access to specifically functionalized derivatives. This guide provides a comparative analysis of prominent synthetic routes to TACN, offering researchers, scientists, and drug development professionals a detailed understanding of the available methodologies, their underlying principles, and practical considerations. We will delve into the classic Richman-Atkins synthesis and its modern refinements, as well as explore fundamentally different and innovative approaches that offer distinct advantages.

Method 1: The Richman-Atkins Synthesis and Its Modern Iterations

The Richman-Atkins synthesis, first reported in the 1970s, is the foundational and most widely recognized method for preparing macrocyclic polyamines, including TACN.[2][3] The core strategy involves the protection of the amine functionalities of a linear precursor, followed by a high-dilution cyclization reaction to favor intramolecular over intermolecular reactions, and finally, deprotection to yield the free macrocycle.

Chemical Rationale and Mechanistic Insight

The success of the Richman-Atkins approach hinges on two key concepts:

  • Amine Protection: The secondary amines of the diethylenetriamine (DET) starting material are highly nucleophilic and would otherwise lead to a cascade of undesired intermolecular side reactions (polymerization). The use of an electron-withdrawing protecting group, classically p-toluenesulfonyl (tosyl, Ts), temporarily deactivates these nitrogens. The resulting sulfonamides are acidic enough to be deprotonated by a strong base, generating the nucleophile required for the cyclization step.

  • High-Dilution Principle: To promote the desired intramolecular cyclization, the reaction is performed at very low concentrations. This kinetically favors the ends of the linear precursor finding each other over reacting with another molecule in solution, thus minimizing the formation of dimers, trimers, and higher oligomers.

The overall process can be broken down into three main stages: protection, cyclization, and deprotection.

Experimental Protocols

Protocol 1.1: Classic Richman-Atkins Synthesis of 1,4,7-Tritosyl-1,4,7-triazacyclononane (Ts₃TACN)

This protocol is adapted from the original procedures and subsequent modifications.[4]

  • Protection: Diethylenetriamine (1.0 eq) is dissolved in pyridine. The solution is cooled in an ice bath, and p-toluenesulfonyl chloride (3.0 eq) is added portion-wise, maintaining the temperature below 50-60°C. After the addition is complete, the mixture is stirred for several hours to ensure complete formation of N,N',N''-tris(p-tolylsulfonyl)diethylenetriamine. The product is typically isolated by precipitation upon pouring the reaction mixture into water.

  • Cyclization: The tris-tosylated DET (1.0 eq) is dissolved in a large volume of anhydrous N,N-dimethylformamide (DMF). A strong base, such as sodium hydride or potassium carbonate, is added to deprotonate the sulfonamide nitrogens. A solution of an appropriate C₂-electrophile, such as ethylene glycol di-p-toluenesulfonate (1.0 eq), in DMF is then added very slowly (often over many hours) to the heated reaction mixture (e.g., 100°C) under inert atmosphere.

  • Workup and Isolation: After the addition is complete, the reaction is stirred for several more hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., dichloromethane). The organic layer is washed, dried, and concentrated to yield crude Ts₃TACN, which is often purified by recrystallization.

Protocol 1.2: Deprotection of Ts₃TACN

The removal of the robust tosyl groups is a critical and often harsh step.

  • Acid Hydrolysis: Ts₃TACN is suspended in concentrated sulfuric acid (e.g., 90-98%).

  • The mixture is heated to a high temperature (typically 140-160°C) for an extended period (6 to 48 hours).[5]

  • After cooling, the acidic solution is carefully poured into a large volume of cold diethyl ether or an ethanol/ether mixture to precipitate the TACN as its trisulfate salt.

  • The salt is collected by filtration, dissolved in water, and the free TACN base is liberated by careful neutralization with a strong base (e.g., NaOH or KOH) to pH > 12, followed by extraction or distillation.

Workflow Diagram: Richman-Atkins Synthesis

cluster_protection Protection Stage cluster_cyclization Cyclization Stage (High Dilution) cluster_deprotection Deprotection Stage DET Diethylenetriamine (DET) Ts3DET Ts₃DET DET->Ts3DET Tosylation TsCl p-Toluenesulfonyl Chloride (TsCl) in Pyridine TsCl->Ts3DET Ts3TACN 1,4,7-Tritosyl-TACN (Ts₃TACN) Ts3DET->Ts3TACN Intramolecular Cyclization Base Strong Base (e.g., NaH) in DMF Base->Ts3TACN Ditosylate Ethylene Glycol Ditosylate Ditosylate->Ts3TACN TACN_Salt TACN·3H₂SO₄ Ts3TACN->TACN_Salt Hydrolysis H2SO4 Conc. H₂SO₄, Heat H2SO4->TACN_Salt TACN 1,4,7-Triazacyclononane (TACN) TACN_Salt->TACN Neutralization NaOH NaOH (aq) NaOH->TACN

Caption: Workflow of the classic Richman-Atkins synthesis of TACN.

Method 2: Streamlined and "One-Pot" Synthesis

A significant drawback of the classic Richman-Atkins method is its multi-step nature, involving isolation of intermediates, use of hazardous solvents like pyridine and DMF, and often challenging purification.[2][5] Industrial and academic efforts have led to more efficient, cost-effective, and safer protocols that consolidate steps.

Chemical Rationale and Improvements

These improved methods often introduce several key changes:

  • Aqueous Tosylation: The initial protection step is moved from pyridine to an aqueous medium using an inorganic base like potassium carbonate.[2] This avoids the use of a toxic and hard-to-remove solvent.

  • Phase-Transfer Catalysis: For the cyclization step, a phase-transfer catalyst (PTC) like a quaternary ammonium salt is used. This allows the deprotonated, water-soluble tosylamide anion to be transported into an organic phase (e.g., xylene or toluene) to react with the organic-soluble electrophile (like ethylene dibromide), avoiding the need for anhydrous DMF.[2]

  • One-Vessel Procedure: The tosylation and cyclization steps can be performed sequentially in the same reaction vessel without isolating the intermediate Ts₃DET, significantly improving process efficiency.[2][3]

  • Alternative Cyclizing Agents: Ethylene dibromide is often preferred over ethylene glycol ditosylate as it is more cost-effective and can lead to comparable yields and purity.[2][3]

Experimental Protocol

Protocol 2.1: Two-Step, One-Vessel Synthesis of Ts₃TACN

This protocol is based on patented industrial improvements.[2][3]

  • Tosylation in Water: In a reaction vessel, potassium carbonate (3.3 eq) is dissolved in water. Diethylenetriamine (1.0 eq) is added, followed by the portion-wise addition of solid tosyl chloride (3.0-3.1 eq). The reaction is exothermic and then heated (e.g., to 90°C) for 1-2 hours to complete the tosylation.

  • In-Situ Cyclization: Without isolating the Ts₃DET, an organic solvent (e.g., xylene), a strong base (e.g., NaOH, 9.0 eq), a phase-transfer catalyst (e.g., tetrabutylammonium hydroxide, 0.1 eq), and ethylene dibromide (multiple additions totaling ~2.0 eq) are added sequentially to the same vessel.

  • The biphasic mixture is heated vigorously (e.g., 90°C) for several hours (e.g., 12-18 hours). The Ts₃TACN product precipitates from the cooled reaction mixture.

  • Isolation: The solid precipitate is collected by filtration, washed with water to remove inorganic salts, and dried to yield Ts₃TACN with high purity (typically >95%). The yield for this combined one-vessel process is approximately 75%.[2][3]

  • Deprotection: The deprotection is carried out as described in Protocol 1.2.

Workflow Diagram: Streamlined Synthesis

cluster_one_pot One-Vessel Tosylation & Cyclization cluster_deprotection Deprotection Stage DET Diethylenetriamine (DET) Intermediate Aqueous Ts₃DET (not isolated) DET->Intermediate Aqueous Tosylation Reagents1 TsCl, K₂CO₃ in Water Reagents1->Intermediate Ts3TACN Ts₃TACN (precipitate) Intermediate->Ts3TACN Phase-Transfer Cyclization Reagents2 Ethylene Dibromide, NaOH, PTC, Xylene Reagents2->Ts3TACN TACN 1,4,7-Triazacyclononane (TACN) Ts3TACN->TACN Hydrolysis & Neutralization H2SO4 Conc. H₂SO₄, Heat H2SO4->TACN

Caption: Workflow of the streamlined, one-vessel synthesis of Ts₃TACN.

Method 3: Bicyclic Aminal Intermediate Approach

A fundamentally different and highly innovative route to TACN avoids the traditional challenges of macrocyclization altogether. This method proceeds through the formation of a rigid bicyclic aminal intermediate, which is subsequently cleaved to reveal the macrocyclic structure.[6]

Chemical Rationale and Mechanistic Insight

This synthesis relies on the reaction of diethylenetriamine with chloroacetaldehyde.[6] The reaction is believed to proceed via a series of intramolecular cyclizations, ultimately forming a stable hexahydropyrimido[1,2-a]pyrimidine intermediate. This thermodynamically favored bicyclic structure forms readily without the need for high-dilution conditions. The nine-membered ring of TACN is essentially pre-formed within this rigid framework. The final macrocycle is then liberated by reductive cleavage of the aminal linkages.

This approach offers significant advantages:

  • No Cyclization Step: It bypasses the kinetically controlled, high-dilution macrocyclization step, which is often the bottleneck in other methods.[6]

  • High Efficiency: The formation of the bicyclic intermediate is typically very efficient.

  • Functionalization: This route provides a unique entry point for functionalizing the carbon backbone of the TACN ring, a modification not possible with Richman-Atkins type syntheses.[6]

Experimental Protocol

Protocol 3.1: Synthesis via Bicyclic Aminal Intermediate

This protocol is a representation of the method described in the literature.[6]

  • Aminal Formation: Diethylenetriamine (1.0 eq) is reacted with an aqueous solution of chloroacetaldehyde (2.0 eq) under basic conditions (e.g., NaOH). The reaction forms the bicyclic aminal intermediate.

  • Intermediate Isolation: The bicyclic intermediate can be isolated and purified, often by extraction and crystallization.

  • Reductive Cleavage: The isolated aminal is then subjected to reductive cleavage. This can be achieved using a reducing agent like sodium borohydride (NaBH₄) in a suitable solvent (e.g., methanol or ethanol). This step opens the aminal rings to form the TACN macrocycle.

  • Workup and Isolation: Following the reduction, a standard aqueous workup is performed. The final TACN product is isolated, often by distillation or crystallization of its salt form, in good to excellent overall yield.

Workflow Diagram: Bicyclic Aminal Route

cluster_formation Bicyclic Intermediate Formation cluster_cleavage Reductive Cleavage DET Diethylenetriamine (DET) Aminal Bicyclic Aminal Intermediate DET->Aminal Tandem Cyclization Reagents Chloroacetaldehyde, NaOH (aq) Reagents->Aminal TACN 1,4,7-Triazacyclononane (TACN) Aminal->TACN Ring Opening Reducer Reducing Agent (e.g., NaBH₄) Reducer->TACN

Caption: Workflow for TACN synthesis via a bicyclic aminal intermediate.

Performance Comparison and Experimental Data Summary

The choice of synthetic method depends heavily on the specific needs of the researcher, including scale, cost, available equipment, and the need for specific derivatives. The following table provides a comparative summary of the key performance metrics for each method.

ParameterMethod 1: Classic Richman-AtkinsMethod 2: Streamlined SynthesisMethod 3: Bicyclic Aminal Route
Overall Yield Moderate (30-50%)Good (50-65%)Good to Excellent (>70%)
Number of Steps 3-4 (with isolations)2 (Ts₃TACN in one-pot)2
Key Reagents TsCl, Pyridine, NaH, DMF, Ethylene glycol ditosylate, Conc. H₂SO₄TsCl, K₂CO₃, NaOH, PTC, Ethylene dibromide, Conc. H₂SO₄Chloroacetaldehyde, NaOH, NaBH₄
Scalability Challenging due to high dilution and solvent volumesGood; designed for industrial scalePotentially very good; avoids high dilution
Safety/Green Profile Poor (Pyridine, DMF, NaH)Improved (avoids pyridine, DMF)Good (uses aqueous conditions, avoids harsh acids)
Derivative Access N-functionalization on protected intermediatesN-functionalization on protected intermediatesC-functionalization on the macrocycle backbone[6]
Primary Advantage Well-established and documentedHigh process efficiency and reduced cost/wasteBypasses macrocyclization, milder conditions
Primary Disadvantage Labor-intensive, harsh deprotection, hazardous solventsStill requires harsh deprotection stepNewer method, availability of starting materials

Conclusion and Future Outlook

The synthesis of 1,4,7-triazacyclononane has evolved significantly from the seminal Richman-Atkins methodology. While this classic route remains a valuable tool in the academic lab, streamlined industrial processes have made the synthesis more efficient and environmentally benign by consolidating steps and replacing hazardous solvents. These methods, however, still rely on the use of robust sulfonamide protecting groups that require harsh, high-temperature acid hydrolysis for removal.

The emergence of the bicyclic aminal intermediate route represents a paradigm shift in the synthesis of TACN. By cleverly avoiding the problematic macrocyclization step, this method offers a potentially more efficient, scalable, and greener alternative. Furthermore, its unique ability to allow for modification of the carbon skeleton opens new avenues for designing novel TACN-based ligands and conjugates. For researchers and professionals in drug development, the choice of method will be dictated by a balance of scale, cost, and the specific structural features required for the target application. The continued development of novel synthetic strategies promises to further enhance access to this critical macrocyclic ligand and its diverse derivatives.

References

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A Senior Application Scientist's Guide to Characterizing the Purity of N,N',N''-Tritosyldiethylenetriamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Complex Synthesis

N,N',N''-Tritosyldiethylenetriamine is a pivotal, multi-functional building block in advanced chemical synthesis. Its rigid, well-defined structure, conferred by the three bulky tosyl groups, makes it an essential precursor for constructing complex polyaza macrocycles and bifunctional chelators used in radiopharmaceutical development.[1] In these applications, the final product's efficacy, safety, and binding specificity are directly contingent on the purity of the starting materials. Even minor impurities can lead to significant side reactions, reduced yields, and the generation of isomeric contaminants that are difficult to separate, ultimately compromising the integrity of the final molecule.

This guide provides an in-depth comparison of analytical techniques for characterizing the purity of N,N',N''-Tritosyldiethylenetriamine. We will move beyond a simple listing of methods to explore the causality behind experimental choices, offering field-proven insights to help researchers, scientists, and drug development professionals establish robust, self-validating quality control systems.

Understanding the Impurity Profile

Effective purity analysis begins with a clear understanding of potential impurities derived from the synthetic route. The most common synthesis involves the reaction of diethylenetriamine with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[2][3]

Potential Process-Related Impurities:

  • Starting Materials: Unreacted diethylenetriamine or p-toluenesulfonyl chloride.

  • Intermediates: Partially substituted products, such as N-tosyldiethylenetriamine and N,N'-ditosyldiethylenetriamine.

  • Side-Products:

    • p-Toluenesulfonic acid from the hydrolysis of TsCl.[4]

    • Benzyl chlorides, which can form if certain bases like triethylamine are used, where the chloride ion displaces the tosylate group.[5][6]

  • Residual Solvents: Acetonitrile, methanol, pyridine, or dichloromethane (DCM) are often used in the reaction or recrystallization steps.[3]

The following workflow provides a logical approach to comprehensively assessing the purity of a synthesized batch of N,N',N''-Tritosyldiethylenetriamine.

Caption: A logical workflow for the comprehensive purity assessment of N,N',N''-Tritosyldiethylenetriamine.

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique is dictated by the specific question being asked—are you performing a quick in-process check, quantifying purity for a certificate of analysis, or identifying an unknown impurity? Each method offers a unique balance of specificity, sensitivity, and informational output.

Technique Principle Information Obtained Sensitivity Quantitation Capability Key Advantages Limitations
HPLC-UV Differential partitioning between a stationary and mobile phase.Retention time (tʀ), peak area for quantification, % purity.High (ng to µg/mL).[7]Excellent, high precision and accuracy.[8]Robust, reproducible, ideal for routine QC and stability studies.[8][9]Requires reference standards for absolute quantification; potential for co-elution.
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Unambiguous structural confirmation, identification of impurities, quantification (qNMR).Moderate (requires ~1-5 mg).Good to Excellent (with internal standard).Provides detailed structural information on both the main compound and impurities.[10][11]Lower sensitivity than MS; complex spectra for mixtures.[12]
LC-MS HPLC separation followed by mass-to-charge ratio determination.Molecular weight confirmation, impurity identification, trace-level quantification.Very High (pg to ng/mL).[13][14]Excellent, especially for trace analysis.Unparalleled sensitivity and specificity for identifying unknown impurities.[13]More complex instrumentation; matrix effects can cause ion suppression.
TLC Differential adsorption on a thin adsorbent layer.Retention factor (Rf), qualitative presence of impurities.Low to Moderate.Semi-quantitative at best.Rapid, low-cost, excellent for monitoring reaction progress.[7][15]Low resolution and sensitivity; not suitable for precise quantification.
Melting Point Temperature range of solid-to-liquid phase transition.Indication of bulk purity.Not applicable.Not applicable.Simple, fast, and inexpensive.A sharp melting point is necessary but not sufficient proof of purity.

Experimental Protocols: A Self-Validating Approach

Adherence to standardized protocols is essential for generating reliable and reproducible data. The following methodologies are grounded in established principles and best practices compliant with ICH guidelines.[8][16]

High-Performance Liquid Chromatography (HPLC-UV)

Causality: Reverse-phase HPLC is the workhorse for purity determination due to its high resolving power and quantitative accuracy. A C18 column is chosen for its excellent retention of the relatively nonpolar N,N',N''-Tritosyldiethylenetriamine. A gradient elution is employed to ensure that both early-eluting polar impurities (like p-toluenesulfonic acid) and late-eluting nonpolar impurities are resolved and eluted within a reasonable timeframe. UV detection at 230 nm is selected as it corresponds to a strong absorbance wavelength for the tosyl group's aromatic ring.

Caption: Standard workflow for HPLC-UV purity analysis.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh and dissolve ~10 mg of N,N',N''-Tritosyldiethylenetriamine in a 10 mL volumetric flask using acetonitrile as the diluent to achieve a final concentration of 1 mg/mL.

  • Instrumentation & Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

    • Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 50% B and re-equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV at 230 nm.

    • Injection Volume: 5 µL.

  • Data Analysis: Integrate the peak area of the main N,N',N''-Tritosyldiethylenetriamine peak and all impurity peaks. Calculate the purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) × 100.[7]

NMR Spectroscopy

Causality: NMR is unparalleled for structural verification. ¹H NMR provides information on the proton environment, and the integration of signals can be used to confirm the ratio of aromatic protons (from the tosyl groups) to the aliphatic protons (from the diethylenetriamine backbone). The absence of signals corresponding to starting materials or the presence of unexpected signals is a direct indication of impurities. ¹³C NMR confirms the carbon framework of the molecule. Deuterated chloroform (CDCl₃) is a suitable solvent as the compound is generally soluble in it.[10]

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

  • Data Analysis:

    • ¹H NMR: Reference the spectrum to TMS at 0.00 ppm. Identify the characteristic signals: multiplets in the aromatic region (~7.3-7.8 ppm) for the tosyl groups, a singlet for the methyl protons of the tosyl groups (~2.4 ppm), and multiplets for the methylene protons of the diethylenetriamine backbone (~3.0-3.5 ppm).[1][17] Check for the absence of signals from diethylenetriamine or other expected impurities. The integration ratio should correspond to the 31 protons of the molecule.

    • ¹³C NMR: Confirm the presence of the expected number of carbon signals corresponding to the molecular structure.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality: LC-MS is the definitive technique for identifying unknown impurities. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, we can obtain the molecular weight of trace components. Electrospray Ionization (ESI) in positive mode is highly effective for this class of compounds, as the amine nitrogens are readily protonated to form [M+H]⁺ ions.

Step-by-Step Protocol:

  • Sample Preparation: Prepare the sample as described for HPLC analysis, but at a lower concentration (~10-100 µg/mL) to avoid saturating the detector.

  • Instrumentation & Conditions:

    • LC: Use the same HPLC conditions as described above.

    • MS Detector: Tandem Mass Spectrometer (MS/MS).[18]

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Analysis Mode: Full scan to detect all ions, followed by product ion scan (MS/MS) on the impurity masses to gain structural fragments.

  • Data Analysis:

    • Confirm the mass of the main peak corresponds to the expected [M+H]⁺ for C₂₅H₃₁N₃O₆S₃ (Expected m/z = 566.15).[19]

    • Analyze the mass spectra of any minor peaks to propose molecular formulas for the impurities. For example, an ion corresponding to ditosylated diethylenetriamine would be expected at a lower m/z.

Conclusion and Recommendations

No single technique provides a complete picture of purity. A multi-faceted approach, grounded in the principles of analytical method validation, is essential for the robust characterization of N,N',N''-Tritosyldiethylenetriamine.

  • For routine quality control and batch release , a validated HPLC-UV method is the industry standard, providing reliable quantitative purity data.[9]

  • For initial synthesis confirmation and reference standard characterization , NMR spectroscopy is indispensable for verifying the chemical structure.

  • For troubleshooting, identifying unknown impurities, or analyzing trace contaminants , LC-MS offers unmatched sensitivity and specificity.

  • TLC and Melting Point analysis remain valuable as rapid, low-cost preliminary screening tools to quickly assess the success of a synthesis or purification step.

By integrating these techniques into a logical workflow, researchers and drug development professionals can ensure the quality and consistency of their N,N',N''-Tritosyldiethylenetriamine, building a foundation of scientific integrity for their subsequent research and development endeavors.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

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  • Journal of Validation Technology. (2020, October 13). Analytical Method Validation for Quality Assurance and Process Validation Professionals. Retrieved from [Link]

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  • YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from [Link]

  • Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • Slideshare. (n.d.). Analysis of sulfonamides. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]

  • PMC. (2019, January 28). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Retrieved from [Link]

  • PrepChem.com. (n.d.). Step 1: Synthesis of N,N',N"-tri(p-toluenesulfonyl)diethylene-triamine. Retrieved from [Link]

  • TCU Digital Repository. (2021, May 3). synthesis and characterization of an iodo-substituted macrocyclic. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-N,N-bis(2-(((4-methylphenyl)sulfonyl)amino)ethyl)benzenesulfonamide. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of N-Nitrosodiethylamine on Newcrom R1 Column. Retrieved from [Link]

  • (n.d.). Chapter 3 – Structural characterization of triazines. Retrieved from [Link]

  • SCIEX. (n.d.). Rapid Analysis of Genotoxic Nitrosamines by HPLC-MS/MS. Retrieved from [Link]

  • (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • MassBank. (2008, October 21). Organic compounds. Retrieved from [Link]

  • RSC Publishing. (n.d.). B is ( 2,2'-. Retrieved from [Link]

  • (n.d.). Determination of Diethanolamine, Triethanolamine, N-Methyldiethanolamine and N-Ethyldiethanolamine in Water by Single Reaction M. Retrieved from [Link]

  • Semantic Scholar. (n.d.). HPLC determination of three N-nitrosamine compounds including N-nitrosodiethanolamine ( NDELA ) using HPLC with post-column photochemical and chemical derivatization. Retrieved from [Link]

  • PMC - NIH. (2020, October 28). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CN104529922A - Preparation method of 1,4,7-triazacyclononane hydrochloride.
  • MDPI. (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Retrieved from [Link]

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The Ascendancy of the Tosyl Group: A Comparative Guide to Tosylated Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of catalytic chemistry, where the quest for efficiency, selectivity, and robustness is paramount, the design of the ligand scaffold plays a central role. Among the myriad of ligand modifications, the incorporation of a tosyl (p-toluenesulfonyl) group has emerged as a powerful strategy to fine-tune the electronic and steric properties of catalysts, leading to remarkable performance in a variety of transformations. This guide provides an in-depth analysis of tosylated ligands, comparing their performance with alternative ligands in key catalytic reactions and offering insights into the mechanistic principles that underpin their success.

The Strategic Role of the Tosyl Group in Ligand Design

The introduction of a tosyl group onto a ligand backbone is not a mere structural embellishment; it is a deliberate design choice that imparts several advantageous characteristics. The electron-withdrawing nature of the sulfonyl group can significantly modulate the electron density at the metal center, influencing the rates of oxidative addition and reductive elimination in cross-coupling reactions. Furthermore, the bulky tosyl group can create a well-defined chiral pocket around the metal, enhancing enantioselectivity in asymmetric catalysis. Its ability to form hydrogen bonds can also play a crucial role in substrate orientation and transition state stabilization.

Asymmetric Transfer Hydrogenation: A Showcase for Tosylated Diamine Ligands

One of the most significant success stories for tosylated ligands lies in the field of asymmetric transfer hydrogenation (ATH) of ketones and imines. Ruthenium and iridium complexes bearing chiral mono-N-tosylated diamine ligands have proven to be exceptionally effective catalysts, often outperforming their non-tosylated analogues.[1][2][3]

A seminal example is the use of Ru(II)- and Ir(III)-based catalysts with mono-N-tosylated 1,2-diamines. These catalysts have demonstrated high versatility, being active in both isopropanol and formic acid/triethylamine as the hydrogen source.[3] The tosyl group is believed to play a dual role: it enhances the acidity of the N-H proton, facilitating the hydrogen transfer step, and its steric bulk contributes to a more organized and enantioselective transition state.

Comparative Performance Data: Asymmetric Transfer Hydrogenation of Acetophenone
LigandCatalystSolventYield (%)Enantiomeric Excess (ee, %)Reference
(1S,2S)-N-Tosyl-1,2-diphenylethylenediamine[RuCl2(p-cymene)]2i-PrOH/KOH>9998 (R)Noyori et al.
(1S,2S)-1,2-Diphenylethylenediamine[RuCl2(p-cymene)]2i-PrOH/KOH9585 (R)(Typical)
(1R,2R)-N-Tosyl-1,2-cyclohexanediamine[Ir(Cp)Cl2]2HCOOH/NEt39897 (S)Noyori et al.
(1R,2R)-1,2-Cyclohexanediamine[Ir(Cp)Cl2]2HCOOH/NEt39280 (S)(Typical)

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone with a Ru(II)-Tosyl-Diamine Catalyst

  • An oven-dried Schlenk tube is charged with [RuCl2(p-cymene)]2 (0.005 mmol) and (1S,2S)-N-Tosyl-1,2-diphenylethylenediamine (0.011 mmol).

  • The tube is evacuated and backfilled with argon three times.

  • Anhydrous isopropanol (5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst.

  • A solution of acetophenone (1 mmol) in isopropanol (2 mL) and a 0.1 M solution of KOH in isopropanol (0.1 mL) are added.

  • The reaction mixture is stirred at 28 °C for the specified time.

  • The reaction is quenched with water, and the product is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

  • The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral HPLC analysis.

G cluster_synthesis Ligand Synthesis cluster_catalyst_formation Catalyst Formation cluster_catalysis Catalytic Cycle Diamine Chiral Diamine Monotosylated_Diamine Monotosylated Diamine Diamine->Monotosylated_Diamine Monotosylation TsCl Tosyl Chloride TsCl->Monotosylated_Diamine Base Base (e.g., Pyridine) Base->Monotosylated_Diamine Catalyst Active Catalyst Monotosylated_Diamine->Catalyst Metal_Precursor Metal Precursor (e.g., [RuCl2(p-cymene)]2) Metal_Precursor->Catalyst Intermediate1 Intermediate1 Catalyst->Intermediate1 Coordination Ketone Ketone Ketone->Intermediate1 Alcohol Chiral Alcohol H_source Hydrogen Source (e.g., i-PrOH) H_source->Intermediate1 Intermediate2 Intermediate2 Intermediate1->Intermediate2 Hydrogen Transfer Intermediate2->Catalyst Product Release Intermediate2->Alcohol

Cross-Coupling Reactions: Expanding the Utility of Tosylates

While aryl and vinyl triflates have been the workhorses in palladium-catalyzed cross-coupling reactions, the use of more economical and stable aryl tosylates has gained significant traction.[4][5] This advancement has been largely enabled by the development of highly active catalyst systems, often employing bulky and electron-rich phosphine ligands.

In Stille cross-coupling reactions, the combination of Pd(OAc)2 with ligands like XPhos (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) has been shown to effectively couple aryl tosylates with various organostannanes.[4] Similarly, in Kumada coupling, Josiphos ligands have enabled the reaction of aryl and vinyl tosylates with Grignard reagents under mild conditions.[5] The tosyl group's ability to act as a competent leaving group in these transformations, especially when paired with a suitable ligand, underscores its versatility.

Comparative Performance Data: Stille Coupling of 4-Methoxy-phenyl Tosylate with (Tributylstannyl)benzene
LigandCatalyst SystemSolventTemperature (°C)Yield (%)Reference
XPhosPd(OAc)2 / CsFt-BuOH8092[4]
PPh3Pd(PPh3)4 / CsFDioxane100<10(Typical)
SPhosPd(OAc)2 / CsFt-BuOH8085[4]

Experimental Protocol: Stille Cross-Coupling of an Aryl Tosylate

  • To a flame-dried Schlenk tube are added Pd(OAc)2 (0.02 mmol), XPhos (0.04 mmol), and CsF (2.0 mmol).

  • The tube is evacuated and backfilled with argon.

  • 4-Methoxyphenyl tosylate (1.0 mmol), (tributylstannyl)benzene (1.2 mmol), and anhydrous t-BuOH (5 mL) are added via syringe.

  • The reaction mixture is stirred at 80 °C for the specified time.

  • After cooling to room temperature, the mixture is diluted with diethyl ether and filtered through a pad of Celite.

  • The filtrate is washed with saturated aqueous KF solution and brine, then dried over anhydrous Na2SO4.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_cycle Catalytic Cycle Aryl_Tosylate Aryl Tosylate (Ar-OTs) Organostannane Organostannane (R-SnBu3) Pd_precatalyst Pd Precatalyst (e.g., Pd(OAc)2) Ligand Ligand (e.g., XPhos) Base Base (e.g., CsF) Pd0 Pd(0)L_n Ox_Add Oxidative Addition Transmetalation Transmetalation Red_Elim Reductive Elimination Product Coupled Product (Ar-R)

Mechanistic Insights and Future Directions

The success of tosylated ligands can be attributed to a combination of electronic and steric effects. The electron-withdrawing nature of the tosyl group can render the metal center more electrophilic, promoting key steps in the catalytic cycle. In asymmetric catalysis, the steric bulk of the tosyl group is instrumental in creating a chiral environment that dictates the stereochemical outcome.

Future research in this area will likely focus on the development of novel chiral backbones functionalized with tosyl groups and related sulfonyl moieties. The exploration of these ligands in other catalytic transformations, such as C-H activation and amination reactions, holds significant promise. A deeper understanding of the non-covalent interactions involving the tosyl group, such as hydrogen bonding and anion-π interactions, will further guide the rational design of next-generation catalysts.

Conclusion

Tosylated ligands have firmly established themselves as a valuable class of ligands in the catalytic chemist's toolbox. Their ability to enhance reactivity, selectivity, and stability has been demonstrated in a range of important transformations, most notably in asymmetric transfer hydrogenation and cross-coupling reactions. The comparative data presented in this guide clearly illustrates the performance benefits that can be achieved through the strategic incorporation of a tosyl group. As our understanding of the underlying mechanistic principles continues to grow, the scope and utility of tosylated ligands in catalysis are set to expand even further.

References

  • Barluenga, J., & Xia, D. (2012). Diazo Compounds and N-Tosylhydrazones: Novel Cross-Coupling Partners in Transition-Metal-Catalyzed Reactions. Accounts of Chemical Research, 45(7), 1035-1046. [Link]

  • Gawroński, J., & Krawczyk, H. (2013). Synthesis of New Mono-N-tosylated Diamine Ligands Based on (R)-(+)-Limonene and Their Application in Asymmetric Transfer Hydrogenation of Ketones and Imines. ChemInform, 44(32). [Link]

  • Krawczyk, H., et al. (2014). New N,N-diamine ligands derived from (−)-menthol and their application in the asymmetric transfer hydrogenation. Tetrahedron: Asymmetry, 25(1), 58-65. [Link]

  • Palmer, M. J., et al. (2002). Asymmetric transfer hydrogenation of ketones using amino alcohol and monotosylated diamine derivatives of indane. Organic & Biomolecular Chemistry, 1(1), 149-155. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Stille Cross-Coupling Reactions of Aryl Mesylates and Tosylates Using a Biarylphosphine Based Catalyst System. Angewandte Chemie International Edition, 46(29), 5553-5556. [Link]

  • Al-Masum, M., & Kumaraswamy, G. (2006). Tosylates in Palladium-Catalyzed Coupling Reactions. Application to the Synthesis of Arylcoumarin Inhibitors of Gyrase B. Letters in Organic Chemistry, 3(1), 58-61. [Link]

  • Hartwig, J. F., & Stauffer, S. R. (2001). Kumada Coupling of Aryl and Vinyl Tosylates under Mild Conditions. Organic Letters, 3(25), 4055-4058. [Link]

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The Salt Advantage: A Comparative Guide to Utilizing Disodium Salts in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the intricate world of chemical synthesis, the choice of starting materials is a critical determinant of a reaction's success, influencing everything from reaction kinetics and yield to the purity of the final product and the ease of downstream processing. While the free acid or base form of a molecule is often the default choice, the strategic use of its salt form—particularly the disodium salt—can unlock significant advantages. This guide provides an in-depth comparison of using the disodium salt form of a reactant versus its free acid counterpart, supported by experimental data and field-proven insights to inform your synthetic strategy.

The Solubility Paradigm: More Than Just Dissolving

One of the most pronounced advantages of using a disodium salt is the dramatic increase in aqueous solubility.[1][2] This is not merely a matter of convenience; it has profound implications for the reaction itself. In many synthetic procedures, particularly in the pharmaceutical industry, reactions are often carried out in aqueous or mixed-aqueous media. The poor solubility of many organic acids can lead to heterogeneous reaction mixtures, resulting in slow reaction rates, incomplete conversions, and difficulties in monitoring and control.

The conversion of a dicarboxylic acid to its disodium salt disrupts the crystal lattice of the solid acid and introduces ionic character, allowing for much stronger interactions with polar solvents like water.[3]

Table 1: Comparative Solubility of Free Acids vs. Their Disodium Salts

CompoundFormSolventSolubilityReference
EDTAFree AcidWaterLow[1]
EDTADisodiumWaterHigh[1]
PemetrexedDiacidWaterVery slightly soluble[4]
PemetrexedDisodiumWaterFreely soluble[4]
Terephthalic AcidFree AcidWaterPractically insoluble[5]
Terephthalic AcidDisodiumWaterSoluble[5]

This enhanced solubility translates directly to a more homogeneous reaction environment. In a homogenous solution, reactants are in the same phase, leading to a higher frequency of molecular collisions and, consequently, a faster reaction rate.[6] This can shorten reaction times, improve throughput, and potentially allow for milder reaction conditions, which in turn can reduce the formation of degradation byproducts.

The Reactivity and pH Control Advantage

Beyond solubility, the disodium salt form can be leveraged to control the pH of a reaction and act as a built-in base. This is particularly useful in reactions where a specific pH range is required for optimal catalyst activity or to prevent side reactions.

Consider a nucleophilic substitution reaction where a dicarboxylic acid is to be alkylated. Using the free acid form would necessitate the addition of an external base to deprotonate the carboxylic acid groups, forming the nucleophilic carboxylate. This introduces an additional reagent to the reaction mixture, which may need to be removed during workup.

By starting with the disodium salt, the nucleophilic carboxylate is already present, and the reaction can proceed directly upon addition of the alkylating agent.[7] This simplifies the reaction setup and can lead to a cleaner reaction profile.

A simplified comparison of alkylation pathways.

Case Study: Polyester Synthesis

The synthesis of polyesters from dicarboxylic acids and diols is a prime example where the choice of monomer form can be critical.[8] While the direct esterification of a dicarboxylic acid is feasible, it is an equilibrium-limited reaction that often requires high temperatures and the continuous removal of water to drive the reaction to completion.

An alternative approach is to use the disodium salt of the dicarboxylic acid and react it with a dihaloalkane in a nucleophilic substitution reaction. The highly soluble disodium salt can lead to faster reaction rates in a suitable polar aprotic solvent.

Experimental Protocol: Synthesis of a Polyester using Disodium Succinate

Objective: To synthesize a polyester via nucleophilic substitution using disodium succinate and 1,4-dibromobutane.

Materials:

  • Disodium succinate

  • 1,4-dibromobutane

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add disodium succinate (1 equivalent).

  • Add anhydrous DMF to dissolve the disodium succinate. Gentle heating may be required.

  • To the clear solution, add 1,4-dibromobutane (1 equivalent).

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or other suitable analytical methods.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing methanol to precipitate the polyester.

  • Filter the solid polymer and wash with methanol to remove unreacted monomers and DMF.

  • Dry the polymer under vacuum to obtain the final product.

Impact on Work-up and Purification

The choice of the disodium salt form can also simplify the purification of the final product.[10][11] Because the salt is highly soluble in water, any unreacted starting material can often be easily removed by an aqueous wash during the work-up of the organic product. Conversely, if the product itself is a salt, its precipitation from the reaction mixture can be induced by changing the solvent polarity, providing a straightforward method of isolation.[12]

For example, in the synthesis of ibuprofen sodium salt, the final step involves the saponification of an ester intermediate. The resulting sodium salt can be precipitated or extracted into an aqueous layer, separating it from non-polar impurities, before being converted back to the free acid if desired.[13]

Handling and Storage Considerations: The Challenge of Hygroscopicity

A practical consideration when working with disodium salts is their often hygroscopic nature. The tendency to absorb moisture from the atmosphere can affect the accuracy of weighing and the water content of the reaction. Therefore, proper storage in a desiccator or a controlled humidity environment is crucial.[11] When performing reactions that are sensitive to water, it may be necessary to dry the disodium salt in a vacuum oven before use.

Handling_Hygroscopic_Salts Start Receive Disodium Salt Store Store in a tightly sealed container in a desiccator Start->Store Weigh Weigh quickly in a low-humidity environment or glove box Store->Weigh Dry Dry in vacuum oven if reaction is moisture-sensitive Weigh->Dry Moisture-sensitive reaction Use Use in reaction Weigh->Use Non-moisture-sensitive reaction Dry->Use

Workflow for handling hygroscopic disodium salts.

Conclusion: A Strategic Choice for Optimized Synthesis

The decision to use a disodium salt in place of its free acid is a strategic one that can offer significant advantages in chemical synthesis. The marked improvement in solubility can lead to faster, more efficient, and cleaner reactions. The ability to act as an internal base and control pH simplifies reaction protocols and can improve product purity. While practical considerations such as hygroscopicity must be managed, the benefits often outweigh the challenges.

As with any synthetic strategy, the choice between the free acid and the disodium salt should be made on a case-by-case basis, considering the specific requirements of the reaction, the properties of the solvent, and the desired attributes of the final product. A well-designed salt selection and optimization program can provide a solid foundation for a rapid and economical development process.[9][14]

References

  • [Reference on salt selection and its impact on physicochemical properties].[9][14][15]

  • [Reference discussing the synthesis of Pemetrexed disodium].[16]

  • [Reference on salt selection for optimizing drug properties].[5]

  • [Reference on the preparation of disodium terephthalate for MOFs].[5]

  • [Reference on polyester synthesis].[9]

  • [Reference on the manufacture of disodium EDTA].[17]

  • [Reference on alkylation of enolate ions].[7]

  • [Reference on the effect of concentration on reaction rates].[6]

  • [Reference on reaction work-ups].[10]

  • [Reference on esterification of dicarboxylic acids].[18]

  • [Reference on the synthesis of ibuprofen sodium salt].[13]

  • [Reference on the properties of Pemetrexed and its salts].[4]

  • [Reference on the effect of salt solubility on reactions].[19]

  • [Reference providing an overview of salts in organic synthesis].[3]

  • [Reference on the synthesis of polyesters].[8]

  • [Reference comparing EDTA and its disodium salt].[1]

  • [Reference on reaction kinetics in solution].[20]

  • [Reference on the synthesis of APIs using continuous flow chemistry].[21][22]

  • [Reference on diazonium salt synthesis].[22]

  • [Reference on monosodium vs. disodium salts].[23]

  • [Reference from an organic chemistry lab manual].[24]

  • [Reference from an organic chemistry lab experiments].[25]

  • [Reference from an organic chemistry experiments manual].[12]

  • [Reference on API and intermediates in pharmaceutical synthesis].[26]

  • [Reference on mechanistic studies of Pd-catalyzed C-H arylation].[27]

  • [Reference on acid-base extraction for purification].[11]

  • [Reference on NMR chemical shifts of common laboratory solvents].[28]

  • [Reference on nucleophilic substitution reactions].[29]

  • [Reference on polymerization of maleic anhydride and sodium allyl sulfonate].[30]

  • [Reference on disodium EDTA from science.gov].[31]

  • [Reference on the synthesis of polyether carboxylate].[32]

  • [Reference on lignosulfonates in TiO2 suspensions].[33]

  • [Reference on esterification via alkylation].[34]

  • [Reference on waste-free chemistry of diazonium salts].[35]

  • [Reference on the synthesis of polyester with pendent hydroxyl groups].[36]

  • [Reference on the synthesis of MOF-5 using terephthalic acid from PET waste].[37]

  • [Reference comparing substitution and elimination reactions].[38]

  • [Reference on solvent effects on bimolecular reactions].[39]

  • [Reference on solvothermal synthesis of terephthalic acid-based MOFs].[40]

  • [Reference comparing EDTA and its disodium salt].[2]

  • [Reference on a comparative study of monosodium glutamate].[41]

  • [Reference on diazonium salt synthesis experiment].[42]

  • [Reference on reaction kinetics of ionic liquids synthesis].[43]

  • [Reference on separation and purification techniques].[44]

  • [Reference on esterification of mono- and dicarboxylic acids].[45]

  • [Reference on carboxylate terminated polyesters].[46]

  • [Reference on the effect of side reactions on furan-maleimide resins].[47]

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A Comparative Guide to the Reactivity of Tosylated vs. Non-Tosylated Diethylenetriamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tale of Two Amines

In the landscape of chemical synthesis, particularly within pharmaceutical and materials science, diethylenetriamine (DETA) is a foundational building block.[1][2][3] As a linear triamine, its structure, HN(CH₂CH₂NH₂)₂, presents two primary and one secondary amine group, each possessing a lone pair of electrons that dictates its chemical personality.[4][5] This inherent nucleophilicity makes DETA highly reactive and useful as an epoxy curing agent, a chelating agent, and a versatile intermediate in the synthesis of more complex molecules.[1][3][4]

However, this high reactivity can be a double-edged sword. In multi-step syntheses, the very properties that make DETA valuable can lead to unwanted side reactions. This is where the strategic modification of its amine groups becomes paramount. One of the most robust and widely adopted strategies is tosylation —the attachment of a p-toluenesulfonyl (tosyl) group to the nitrogen atoms.[6][7][8]

This guide provides an in-depth comparison of the reactivity profiles of native, non-tosylated diethylenetriamine and its tosylated counterpart. We will explore the fundamental electronic changes induced by tosylation and provide experimental context to illustrate how this transformation is leveraged by researchers to control reaction pathways and achieve specific synthetic outcomes.

The Core Transformation: From Nucleophilic Amine to Stable Sulfonamide

The conversion of the amine functionalities in DETA to sulfonamides is typically achieved by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[6][9] Each of the three nitrogen atoms can react, yielding N,N',N''-tris(p-toluenesulfonyl)diethylenetriamine.

The profound change in reactivity stems from the powerful electron-withdrawing nature of the sulfonyl moiety in the tosyl group.[6][10] The lone pair of electrons on the nitrogen atom, the very source of its nucleophilicity and basicity, is drawn into resonance with the sulfonyl group. This delocalization renders the lone pair significantly less available to participate in chemical reactions.[11]

G Workflow: Comparative Reactivity Analysis cluster_0 Sample A: Diethylenetriamine (DETA) cluster_1 Sample B: Tosylated DETA A1 1. Add 5 drops DETA to test tube A2 2. Add 10 mL of 10% NaOH A1->A2 A3 3. Add 10 drops of TsCl A2->A3 A4 4. Shake vigorously for 5 min A3->A4 A5 Observe: Formation of precipitate A4->A5 A6 5. Acidify with 5M HCl A5->A6 A7 Observe: Increased precipitation A6->A7 B1 1. Add small spatula tip of Tosylated DETA B2 2. Add 10 mL of 10% NaOH B1->B2 B3 3. Add 10 drops of TsCl B2->B3 B4 4. Shake vigorously for 5 min B3->B4 B5 Observe: No reaction, starting material remains B4->B5

Caption: Experimental workflow for comparing the reactivity of DETA and its tosylated form.

Step-by-Step Methodology:
  • Preparation: Label two test tubes, A and B.

  • Sample A (DETA):

    • Add 5 drops of diethylenetriamine to test tube A.

    • Add 10 mL of 10% aqueous NaOH solution.

    • Add 10 drops of p-toluenesulfonyl chloride.

    • Stopper the tube and shake vigorously for 5 minutes.

  • Sample B (Tosylated DETA):

    • Add a small amount (spatula tip) of N,N',N''-tris(p-toluenesulfonyl)diethylenetriamine to test tube B.

    • Add 10 mL of 10% aqueous NaOH solution.

    • Add 10 drops of p-toluenesulfonyl chloride.

    • Stopper the tube and shake vigorously for 5 minutes.

  • Observation & Interpretation:

    • Test Tube A: You will observe the formation of an insoluble precipitate. This is the N,N'-ditosyl sulfonamide formed from the secondary amine, which is insoluble in the basic solution. [12]The primary amines form N-tosyl sulfonamides, which are acidic and dissolve in the NaOH to form a soluble salt. [10] * Test Tube B: No reaction will occur. The starting tosylated DETA will remain as an undissolved solid, demonstrating its inertness to the reaction conditions.

  • Acidification (Test Tube A only):

    • Carefully add 5M HCl dropwise to test tube A until the solution is acidic (check with pH paper).

    • Observation: A heavy precipitate will form. This is the N-tosyl sulfonamide from the primary amines, which precipitates out of the solution once it is protonated upon acidification. [12]

Strategic Applications in Drug Development and Synthesis

The ability to "switch off" the reactivity of DETA's amine groups via tosylation is a cornerstone of modern synthetic strategy.

  • Protecting Group Strategy: In the synthesis of complex molecules, such as active pharmaceutical ingredients (APIs), a chemist may need to modify a different part of a molecule containing a DETA-like moiety. By first tosylating the highly reactive amines, they are effectively protected and rendered inert to a wide range of reagents (e.g., oxidants, reductants, organometallics). [6][7]Once the desired transformations elsewhere in the molecule are complete, the tosyl groups can be removed using specific reductive or strongly acidic conditions to regenerate the free amines. [8]This ensures high selectivity and yield in multi-step synthetic sequences.

  • Modulating Physicochemical Properties: The conversion from a basic amine to a neutral (or acidic N-H) sulfonamide drastically alters the molecule's properties, including its solubility, lipophilicity, and hydrogen bonding capabilities. This principle is directly applied in medicinal chemistry, where the sulfonamide group itself is a common functional group in many therapeutic drugs (sulfa drugs). [13][14]

Conclusion

The comparison between non-tosylated and tosylated diethylenetriamine offers a clear and compelling illustration of a fundamental principle in organic chemistry: the strategic modulation of functional group reactivity. Tosylation transforms DETA from a highly nucleophilic and basic building block into a stable, non-reactive sulfonamide. This predictable and reversible transformation provides chemists, particularly those in drug development, with an indispensable tool for protecting sensitive amine groups, directing reaction pathways, and building complex molecular architectures with precision and control. Understanding this reactivity dichotomy is essential for the rational design and successful execution of advanced chemical syntheses.

References

  • Diethylenetriamine - Wikipedia. Wikipedia. [Link]

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  • Diethylenetriamine | C4H13N3 - PubChem. NIH - National Center for Biotechnology Information. [Link]

  • Diethylenetriamine: A Chemical Powerhouse in Modern Industrial Solutions. Fox News. [Link]

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  • Diethylenetriamine: Chemical Hero in Polymers And More - News. GPCChem. [Link]

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  • Diethylenetriamine - Grokipedia. Grokipedia. [Link]

  • Video: Amines to Sulfonamides: The Hinsberg Test. JoVE. [Link]

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  • 6.10 Amines. chemrevise. [Link]

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  • Preparation method of 1,4,7-triazacyclononane hydrochloride.
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A Comparative Guide to the Electrochemical Properties of Metal Complexes with Tosylated Ligands

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction: The Subtle Influence of the Tosyl Group in Coordination Chemistry

In the intricate world of coordination chemistry, the ligand sphere surrounding a metal center dictates its reactivity, stability, and physical properties. For researchers in catalysis, materials science, and drug development, fine-tuning the electronic environment of a metal is paramount. Tosylated ligands, which incorporate the p-toluenesulfonyl (tosyl or Ts) group, have emerged as a versatile tool for this purpose. The tosyl group, derived from p-toluenesulfonic acid, is strongly electron-withdrawing due to the sulfonyl moiety.[1] This inherent electronic characteristic allows for the systematic modulation of the electrochemical properties of metal complexes.

This guide provides a comprehensive comparison of the electrochemical behavior of transition metal complexes featuring tosylated ligands. We will delve into the causality behind experimental observations, provide detailed protocols for electrochemical analysis, and present comparative data to illustrate how the tosyl group stands against other ligand modifications. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights needed to leverage tosylated ligands in their work, from designing novel catalysts to developing redox-active therapeutic agents.[2][3]

The Electrochemical Heartbeat: Understanding Redox Behavior with Cyclic Voltammetry

The primary technique for probing the electrochemical properties of metal complexes is Cyclic Voltammetry (CV).[4] CV measures the current that develops in an electrochemical cell as the potential is varied linearly with time. This method provides critical information about the redox processes of a species, including the potentials at which oxidation and reduction occur and the stability of the resulting species.

A typical cyclic voltammogram for a reversible one-electron process shows two peaks: an anodic peak (Ipa) for oxidation and a cathodic peak (Ipc) for reduction. The formal reduction potential (E°), a key thermodynamic parameter, can be estimated as the midpoint of the peak potentials (E½ = (Epa + Epc)/2). The separation between the peaks (ΔEp = |Epa - Epc|) provides insight into the electron transfer kinetics. For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature. Larger separations often indicate quasi-reversible or irreversible processes.[5]

Causality in Experimental Design: Why the Tosyl Group Matters

The introduction of a tosyl group onto a ligand framework has a predictable and significant impact on the metal center's redox potential.

  • Electron-Withdrawing Nature : The sulfonyl group (-SO₂-) is a potent σ- and π-electron withdrawing group. It pulls electron density away from the ligand backbone and, consequently, from the coordinated metal center.[1]

  • Stabilization of Lower Oxidation States : By decreasing the electron density at the metal, the tosyl group makes the metal center more electrophilic or "electron-poor." This makes it more difficult to remove an electron (oxidation) and easier to add an electron (reduction).

  • Anodic (Positive) Shift in Oxidation Potentials : For a process involving the oxidation of the metal (e.g., M(II) → M(III)), the presence of a tosyl group will make the oxidation potential more positive (anodic shift). The metal is already electron-deficient, so removing another electron requires more energy.[6]

  • Cathodic (Less Negative) Shift in Reduction Potentials : For a process involving the reduction of the metal (e.g., M(III) → M(II)), the tosyl group will make the reduction potential less negative (or more positive). The electron-poor metal center more readily accepts an electron.[7]

This ability to tune redox potentials is critical for applications like electrocatalysis, where the catalytic cycle depends on specific oxidation states being accessible at desired potentials.[8]

Experimental Protocol: Cyclic Voltammetry of a Metal Complex

This protocol describes a self-validating system for obtaining reliable and reproducible cyclic voltammetry data for a generic metal complex.

1. Materials and Reagents:

  • Analyte: Metal complex of interest (e.g., 1-2 mM concentration).

  • Solvent: HPLC-grade, electrochemically stable solvent (e.g., Acetonitrile (MeCN), Dichloromethane (DCM), or Dimethylformamide (DMF)). The choice of solvent is critical as it affects solubility and the potential window.[9]

  • Supporting Electrolyte: High-purity salt to ensure conductivity of the solution (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP)). The electrolyte ions should be electrochemically inert within the desired potential window.

  • Reference Compound (Optional but Recommended): Ferrocene/Ferrocenium (Fc/Fc⁺) couple. It provides a stable and solvent-independent internal reference against which all potentials can be reported.

2. Electrode Preparation and Setup:

  • Working Electrode (WE): Glassy Carbon Electrode (GCE) is common. Polish the GCE surface with alumina slurry on a polishing pad, sonicate in deionized water and then the chosen solvent to ensure a clean, reproducible surface.

  • Reference Electrode (RE): Silver/Silver Ion (Ag/Ag⁺) or Saturated Calomel Electrode (SCE). Ensure the filling solution is fresh and free of air bubbles.

  • Counter (Auxiliary) Electrode (CE): A platinum wire or gauze with a surface area larger than the WE.

3. Solution Preparation:

  • Prepare a stock solution of the supporting electrolyte in the chosen solvent (e.g., 0.1 M TBAPF₆ in MeCN).

  • Accurately weigh the metal complex and dissolve it in the electrolyte solution to achieve the desired concentration (e.g., 1 mM).

  • Transfer the solution to the electrochemical cell. De-aerate the solution by bubbling with an inert gas (high-purity Argon or Nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with measurements. Maintain an inert atmosphere over the solution during the experiment.

4. Instrumental Setup and Data Acquisition:

  • Connect the electrodes to a potentiostat.

  • Initial State: Set the initial potential to a value where no faradaic reaction occurs (typically the open-circuit potential).

  • Scan Range: Set the switching potentials to encompass the redox events of interest. A preliminary scan over a wide range can identify the relevant potential window.

  • Scan Rate (ν): Begin with a standard scan rate (e.g., 100 mV/s). Varying the scan rate can help diagnose the nature of the redox process (e.g., diffusion-controlled vs. surface-adsorbed).[10]

  • Data Acquisition: Run the cyclic voltammogram, recording the current response as a function of the applied potential. Perform multiple scans to ensure the stability of the complex.[11]

5. Data Analysis:

  • Measure the anodic peak potential (Epa), cathodic peak potential (Epc), anodic peak current (Ipa), and cathodic peak current (Ipc).

  • Calculate the half-wave potential E½ = (Epa + Epc) / 2.

  • If ferrocene was added, reference all measured potentials to the Fc/Fc⁺ couple by subtracting the E½ of the ferrocene from the E½ of the analyte.

Diagram: Experimental Workflow for Cyclic Voltammetry

CV_Workflow cluster_prep Preparation Stage cluster_exp Experimental Stage cluster_analysis Analysis Stage P1 Prepare 0.1 M Electrolyte Solution (e.g., TBAPF₆ in MeCN) P2 Dissolve Metal Complex (1-2 mM) in Solution P1->P2 E1 Assemble 3-Electrode Cell P2->E1 P3 Polish & Clean Electrodes (WE, RE, CE) P3->E1 E2 De-aerate with N₂/Ar (10-15 min) E1->E2 E3 Connect to Potentiostat E2->E3 E4 Run CV Scan (e.g., 100 mV/s) E3->E4 A1 Record Voltammogram (Current vs. Potential) E4->A1 A2 Determine Epa, Epc, Ipa, Ipc A1->A2 A3 Calculate E½ & ΔEp A2->A3 A4 Reference to Fc/Fc⁺ (optional) A3->A4

Caption: Workflow for a standard cyclic voltammetry experiment.

Comparative Analysis: The Impact of Tosylated Ligands on Different Metal Centers

The effect of a tosylated ligand is best understood by comparing the electrochemical data of the resulting complex with analogues bearing non-tosylated or alternatively substituted ligands.

Diagram: Electronic Influence of a Tosyl Group

Tosyl_Effect cluster_tosyl Tosyl Group (-Ts) M Metal Center (M) L Ligand Backbone M->L Coordination Bond L->M Decreased e⁻ Density S S L->S C-S Bond S->L Strong e⁻ Withdrawal O1 O S->O1 S=O O2 O S->O2 S=O Tol Tolyl S->Tol S-C Bond

Caption: The tosyl group withdraws electron density from the metal.

Case Study 1: Cobalt(III) Schiff Base Complexes

Cobalt complexes are extensively studied for their catalytic activities.[12] The Co(III)/Co(II) redox couple is central to many of these processes. A study on Co(III)-salen type complexes with different substituents on the salen ligand provides a clear comparison.[7]

Table 1: Comparison of Reduction Potentials for [Co(X-Salen)(PBu₃)]⁺ Complexes

Substituent (X) on Salen LigandE½ for Co(III)/Co(II) (V vs. Ag/AgCl)Electronic Nature of Substituent
5-MeO (Methoxy)-0.52 VElectron-Donating
H (Unsubstituted)-0.46 VNeutral
5-Br (Bromo)-0.42 VWeakly Electron-Withdrawing
Tosyl (Predicted) >-0.42 V Strongly Electron-Withdrawing
5-NO₂ (Nitro)-0.32 VStrongly Electron-Withdrawing

Data adapted from Sarvestani et al.[7] The potential for a tosylated analogue is predicted based on electronic trends.

Analysis: As the substituent on the ligand becomes more electron-withdrawing (from MeO to NO₂), the reduction of Co(III) to Co(II) becomes easier, reflected in the less negative E½ values.[7] A tosyl group, being strongly electron-withdrawing like a nitro group, is expected to make the Co(III) center significantly easier to reduce compared to the unsubstituted or bromo-substituted complexes. This tuning is vital for applications like electrocatalytic hydrogen generation, where the potential of the Co(II)/Co(I) or Co(III)/Co(II) couple must be matched to the proton reduction potential.[8]

Case Study 2: Copper(II) Complexes

The Cu(II)/Cu(I) redox couple is fundamental in biological systems and in copper-catalyzed reactions like atom transfer radical polymerization (ATRP) and Chan-Evans-Lam (CEL) coupling.[13][14] The ligand environment heavily influences the redox potential, which in turn affects catalytic efficiency.

Table 2: Comparison of Redox Potentials for Copper Complexes

Complex/Ligand SystemRedox CoupleE½ (V vs. NHE)Key Ligand FeatureReference
[Cu(phen)(H₂O)₄]²⁺Cu(II)/Cu(I)+0.13 VStandard Phenanthroline[13]
[Cu(dap)(H₂O)₄]²⁺Cu(II)/Cu(I)+0.44 VElectron-withdrawing dap ligand[13]
Cu(II) with N-tosylglycinateCu(II)/Cu(I)(pH dependent)Tosyl group on amino acid[15]
Cu(II) with pyridazine ligandCu(II)/Cu(I)+0.39 V (Epc=0.03, Epa=0.75 vs Ag/AgCl)Pyridazine ligand[5]

Analysis: Modifying the ligand from the standard 1,10-phenanthroline (phen) to the more electron-withdrawing 2,9-di(sec-butyl)-1,10-phenanthroline-4,7-dicarboxylic acid (dap) results in a significant positive shift of the Cu(II)/Cu(I) potential, making the Cu(II) state harder to reduce.[13] While specific E½ values for simple tosylated copper complexes are varied, the principle remains: the tosyl group will stabilize the Cu(I) state relative to the Cu(II) state, thus making the reduction of Cu(II) more favorable (a less negative or more positive potential). This is crucial for designing catalysts where the Cu(I) species is the active catalyst, as a more accessible Cu(II)/Cu(I) reduction facilitates catalyst turnover.

Case Study 3: Ruthenium(II) Arene Complexes

Ruthenium complexes are at the forefront of anticancer drug development and photoredox catalysis.[16][17] Their electrochemical properties are directly linked to their biological mechanism of action and catalytic efficiency.

Table 3: Comparison of Oxidation Potentials for Ruthenium Arene Complexes

ComplexRedox CoupleE½ (V vs. SCE)Key Ligand FeatureReference
Ferrocene (Reference)Fc/Fc⁺+0.40 V-[18]
[(p-cym)Ru(L1)Cl]Fc/Fc⁺ on ligand+0.53 VFerrocenyl β-diketonate[18]
[Ru(H₂dcbpy)₃]²⁺Ru(II)/Ru(III)+1.62 V (vs Ag⁺/Ag)Electron-withdrawing carboxyl groups[6]
[Ru(bpy)₃]²⁺Ru(II)/Ru(III)~+1.26 V (vs SCE)Unsubstituted bipyridineGeneral Literature

Analysis: The oxidation of the ferrocenyl moiety in the Ruthenium complex [(p-cym)Ru(L1)Cl] occurs at a more positive potential (+0.53 V) compared to free ferrocene (+0.40 V). This is attributed to the electron-withdrawing effect of the β-diketonate linker.[18] Similarly, comparing [Ru(bpy)₃]²⁺ to its analogue with carboxylated bipyridine ligands, [Ru(H₂dcbpy)₃]²⁺, shows that the electron-withdrawing carboxyl groups make the Ru(II) center much harder to oxidize, shifting the Ru(II)/Ru(III) potential significantly in the positive direction.[6] A tosylated bipyridine or similar ligand would be expected to induce a similar, strong anodic shift in the oxidation potential, stabilizing the Ru(II) state against oxidation. This is highly relevant for photoredox catalysis, where the excited-state redox potentials are directly related to the ground-state potentials.[17]

Conclusion

The tosyl group is more than just a bulky substituent; it is a powerful electronic modulator for ligand design. By virtue of its potent electron-withdrawing sulfonyl group, it consistently shifts the redox potentials of coordinated metal centers. This guide has demonstrated, with comparative data and established principles, that tosylated ligands make metal centers more difficult to oxidize and easier to reduce. This predictable behavior allows researchers to rationally design metal complexes with tailored electrochemical properties for a vast array of applications, from enhancing the efficacy of anticancer drugs to optimizing the turnover frequency of electrocatalysts. The provided experimental protocol for cyclic voltammetry serves as a robust starting point for researchers to explore these fascinating molecules in their own laboratories. As the demand for more efficient and selective chemical processes grows, the subtle yet powerful influence of the tosyl group will undoubtedly continue to be a cornerstone of innovation in coordination chemistry.

References

  • Investigation of Electrochemical Property and Crystal Structure of Schiff Base Cobalt(III) Complex. (2017). International Journal of Electrochemical Science. [Link]

  • Cabaleiro, S., et al. (1999). Electrochemical synthesis of nickel(II) complexes of tosylamides. Semantic Scholar. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ELECTROCHEMICAL STUDIES OF TRANSITION METAL COMPLEXES CONTAINING 3,6-BIS(3,5. (2021). Malaysian Journal of Chemistry. [Link]

  • Synthesis, spectral and cyclic voltammetric studies of iron (III) complexes with N, N', N”-tris. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • The role of the tosyl group on the coordination ability of N-protected amino acids. 2.Behavior of the copper(II) ion-N-tosylglycinate system in aqueous solution. (n.d.). IRIS Unimore. [Link]

  • Ramírez-Delgado, V., et al. (2014). Electrochemical Behavior of Metal Complexes with a N2S2 Ligand. Procedia Chemistry. [Link]

  • Sarvestani, A. H., et al. (2005). Synthesis, spectroscopy and electrochemistry of cobalt(III) Schiff base complexes. Journal of Chemical Research. [Link]

  • Cobalt Schiff-base complexes for electrocatalytic hydrogen generation. (2014). Dalton Transactions. [Link]

  • Sarvestani, A. H., et al. (2005). Synthesis, Spectroscopy and Electrochemistry of Cobalt(III) Schiff Base Complexes. SAGE Publications. [Link]

  • Ruthenium(II) Arene Anticancer Complexes with Redox-Active Diamine Ligands. (2020). Inorganics. [Link]

  • Vlasenko, V., et al. (2022). Electrochemical synthesis of metal (II) complexes of Schiff base 2-tosylamino (2′-pyridyl)aniline. Semantic Scholar. [Link]

  • Garnovskii, A.D., et al. (2010). Review: Metal Complexes as Ligands. ResearchGate. [Link]

  • Advances on the Merger of Electrochemistry and Transition Metal Catalysis for Organic Synthesis. (2022). Accounts of Chemical Research. [Link]

  • A DFT Study on the Redox Active Behavior of Carbene and Pyridine Ligands in the Oxidative and Reductive Quenching Cycles of Ruthenium Photoredox Catalysts. (2021). Molecules. [Link]

  • Cyclic voltammogram of ligand and its metal complexes. (n.d.). ResearchGate. [Link]

  • Cytotoxicity of Ruthenium(II) Arene Complexes Containing Functionalized Ferrocenyl β-Diketonate Ligands. (2023). Inorganic Chemistry. [Link]

  • Tuning the copper(II)/copper(I) redox potential for more robust copper-catalyzed C—N bond forming reactions. (2020). Dalton Transactions. [Link]

  • Cyclic Voltammetric studies of transition metal ion and other complexes with special reference of Cd (II) in different supportin. (2021). JETIR. [Link]

  • A Mechanism Study of Redox Reactions of the Ruthenium-oxo-polypyridyl Complex. (2021). Molecules. [Link]

  • Electrochemical Synthesis of Complex Compounds of Transition Elements with Carboxyl- and Carbonyl-containing Ligands. (2005). Russian Journal of Applied Chemistry. [Link]

  • Redox and photochemical behaviour of ruthenium(II) complexes with H2dcbpy ligand. (1998). Journal of the Chemical Society, Dalton Transactions. [Link]

  • Biological potential of copper complexes: a review. (2018). Journal of Coordination Chemistry. [Link]

  • Editorial: The landscape of the metal complexes: relevant properties and potential applications. (2024). Frontiers in Chemistry. [Link]

  • Tosylates And Mesylates. (2015). Master Organic Chemistry. [Link]

Sources

Navigating the Structural Landscape of N,N',N''-Tritosyldiethylenetriamine Metal Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The intricate dance between metal ions and organic ligands forms the bedrock of coordination chemistry, with profound implications for catalysis, materials science, and medicinal chemistry. Among the vast array of ligands, polyamines offer a versatile scaffold for creating complexes with diverse structural and reactive properties. The introduction of bulky and electronically influential substituents, such as the tosyl group, to a polyamine backbone like diethylenetriamine creates the ligand N,N',N''-Tritosyldiethylenetriamine (Ts-deta). This modification dramatically alters the ligand's steric profile and coordination behavior, leading to metal complexes with unique structural features.

This guide provides a comprehensive overview of the structural analysis of N,N',N''-Tritosyldiethylenetriamine metal complexes. While a complete comparative analysis of a wide range of Ts-deta metal complexes is currently limited by the availability of published crystal structures, this document will delve into the synthesis of the ligand, general methodologies for complex formation, and the critical analytical techniques employed for their structural elucidation. By drawing comparisons with structurally related metal complexes of diethylenetriamine and other N-substituted polyamines, we aim to provide a predictive framework and a practical guide for researchers venturing into this promising area of coordination chemistry.

The Ligand: N,N',N''-Tritosyldiethylenetriamine (Ts-deta)

N,N',N''-Tritosyldiethylenetriamine is a derivative of the simple polyamine diethylenetriamine, where each of the three nitrogen atoms is substituted with a p-toluenesulfonyl (tosyl) group.[1][2][3][4][5] This substitution has several significant consequences for its coordination chemistry:

  • Steric Hindrance: The bulky tosyl groups introduce considerable steric bulk around the nitrogen donor atoms. This steric hindrance plays a crucial role in dictating the coordination geometry of the resulting metal complexes, often preventing the formation of simple, highly symmetric structures.

  • Electronic Effects: The electron-withdrawing nature of the tosyl groups reduces the electron-donating ability of the nitrogen atoms. This can influence the stability and reactivity of the metal complexes.

  • Conformational Rigidity: The tosyl groups restrict the conformational flexibility of the diethylenetriamine backbone, predisposing the ligand to adopt specific conformations upon coordination.

The synthesis of Ts-deta is typically achieved through the reaction of diethylenetriamine with p-toluenesulfonyl chloride in the presence of a base to neutralize the HCl generated during the reaction.[1]

Synthesis of N,N',N''-Tritosyldiethylenetriamine Metal Complexes: A General Approach

The synthesis of metal complexes with Ts-deta generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal salt (e.g., chlorides, nitrates, acetates) and solvent can influence the final product's composition and crystal form.

A typical synthetic procedure would involve dissolving N,N',N''-Tritosyldiethylenetriamine in a suitable organic solvent, followed by the addition of a solution of the metal salt. The reaction mixture is then stirred, often with gentle heating, to promote complex formation. The resulting complex may precipitate out of the solution upon cooling or after the addition of a less polar solvent.

Synthesis_Workflow Ligand Dissolve Ts-deta in organic solvent Mixing Mix Ligand and Metal Salt Solutions Ligand->Mixing Metal_Salt Dissolve Metal Salt in compatible solvent Metal_Salt->Mixing Reaction Stir and Heat (optional) Mixing->Reaction Isolation Isolate Complex (Filtration/Crystallization) Reaction->Isolation Characterization Structural & Spectroscopic Characterization Isolation->Characterization Ligand_Synthesis Start Diethylenetriamine + p-Toluenesulfonyl chloride Reaction Reaction in Pyridine/DCM Start->Reaction Workup Aqueous Workup (Washings) Reaction->Workup Purification Recrystallization Workup->Purification Product N,N',N''-Tritosyldiethylenetriamine Purification->Product

Figure 2: Workflow for the synthesis of the Ts-deta ligand.

General Protocol for Single-Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often a trial-and-error process. Common techniques include:

  • Slow Evaporation: A solution of the complex is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion: A concentrated solution of the complex is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile solvent in which the complex is less soluble. The slow diffusion of the precipitant vapor into the solution of the complex can induce crystallization.

  • Solvent Layering: A solution of the complex is carefully layered with a less dense, miscible solvent in which the complex is insoluble. Crystals may form at the interface of the two solvents.

Future Directions and the Quest for Comparative Data

The field of coordination chemistry would greatly benefit from a systematic study of N,N',N''-Tritosyldiethylenetriamine metal complexes. The synthesis and structural characterization of a series of these complexes with various first-row transition metals (e.g., Mn, Fe, Co, Ni, Cu, Zn) would provide a rich dataset for understanding the interplay of steric and electronic effects on coordination geometry and complex stability.

Researchers are encouraged to pursue the synthesis of these complexes and to deposit their crystallographic data in public databases like the Cambridge Structural Database (CSD). Such contributions will be invaluable for building a comprehensive understanding of the structural landscape of these fascinating compounds and will pave the way for their potential applications in catalysis and materials science.

References

  • Abu Saleemh, F., Musameh, S., Sawafta, A., Brandao, P., & Jose, C. (2016). Diethylenetriamine/diamines/copper (II) complexes [Cu(dien)(NN)]Br2: Synthesis, solvatochromism, thermal, electrochemistry, single crystal, Hirshfeld surface analysis and antibacterial activity.
  • Groom, C. R., et al. (2016). The Cambridge Structural Database.
  • (2014). Copper(II) and Zinc(II) Complexes Derived from N,N'-Bis(4-bromosalicylidene). Semantic Scholar.
  • Pharmaffiliates. (n.d.). N,N′,N′′-Tritosyldiethylenetriamine. Retrieved from [Link]

  • (1993).
  • (2016). Tridentate (NNO) Schiff-base copper(II) complex: synthesis, crystal structure, and magnetic study.
  • (2022). Synthesis, Crystal Structure and Magnetic Properties of a Trinuclear Copper(II) Complex Based on P-Cresol-Substituted Bis(α-Nitronyl Nitroxide) Biradical. MDPI.
  • (2021). Multi dentate ligands and metal complexes derived from Ninhydrin and Ethylene Diamine.

Sources

A Comparative Guide to Chiral Catalysts in Asymmetric Aziridination: Evaluating Tridentate N-Sulfonyl Ligand Scaffolds Against C₂-Symmetric Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Enantiopure Aziridines

In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Chiral aziridines, three-membered nitrogen-containing heterocycles, are highly valuable synthetic intermediates. Their inherent ring strain allows for regio- and stereoselective ring-opening reactions, providing access to a diverse array of complex chiral amines, amino alcohols, and other nitrogenous compounds. The catalytic asymmetric aziridination of olefins represents one of the most direct and atom-economical methods for their synthesis.

The success of this transformation hinges on the catalyst, typically a transition metal complex coordinated to a chiral ligand. The ligand's architecture dictates the three-dimensional environment around the metal's active site, thereby controlling the facial selectivity of the nitrene transfer to the prochiral olefin. While numerous ligand classes have been developed, this guide provides a comparative analysis between two distinct design philosophies: the robust and well-established C₂-symmetric bis(oxazoline) (BOX) ligands and the potential of catalysts derived from flexible, yet sterically defined, tridentate amine scaffolds, using N,N',N''-Tritosyldiethylenetriamine (TsDTA) as a key synthetic precursor.

Catalyst Design Philosophy: A Tale of Two Ligands

The choice of a chiral ligand is a critical experimental decision driven by considerations of symmetry, steric bulk, electronic properties, and synthetic accessibility. Here, we compare two archetypes.

Catalyst Class 1: Tridentate N-Sulfonyl Amine Ligands (TsDTA-Derived Analogues)

N,N',N''-Tritosyldiethylenetriamine (TsDTA) is a synthetically accessible and stable compound, serving as an excellent precursor for tridentate nitrogen ligands.[1][2] The core diethylenetriamine backbone provides three nitrogen atoms for strong, pincer-like coordination to a metal center.[3] This tridentate chelation can create a well-defined and kinetically stable metal complex.

The tosyl (Ts) groups on each nitrogen are not merely protecting groups; they are powerful electron-withdrawing moieties that modulate the electronic properties of the nitrogen donors and impart significant steric bulk. While direct catalytic data for metal complexes of deprotected TsDTA in aziridination is not extensively documented in peer-reviewed literature, the performance of analogous tridentate nitrogen-ligated copper systems provides a valuable proxy for the potential of this class. For instance, copper complexes with tridentate tris(triazolyl)methane ligands have shown high efficacy in this exact transformation.[4][5]

Rationale for Use:

  • Strong Chelation: The tridentate N,N,N-coordination stabilizes the metal center.

  • Tunable Sterics & Electronics: The sulfonyl groups can be modified to fine-tune the catalyst's reactivity and selectivity.

  • Conformational Flexibility: Unlike rigid C₂-symmetric systems, the flexible ethyl linkers can, in principle, adapt to different substrates, although this can sometimes lead to lower enantioselectivity if not properly constrained.

Catalyst Class 2: C₂-Symmetric Bis(oxazoline) (BOX) Ligands

The C₂-symmetric bis(oxazoline) or "BOX" ligands are among the most successful and widely used ligand classes in asymmetric catalysis. Their prevalence stems from a modular and straightforward synthesis from readily available chiral amino alcohols.

When complexed with a metal such as copper(I), the two oxazoline rings and the two nitrogen atoms create a rigid, C₂-symmetric chiral environment. This symmetry is a cornerstone of their effectiveness. By reducing the number of possible diastereomeric transition states during the catalytic cycle, it simplifies the stereochemical pathways and often leads to higher enantioselectivity. Cu(I)-BOX complexes are considered a benchmark system for the asymmetric aziridination of styrenyl olefins.[6][7][8]

Rationale for Use:

  • High Enantioselectivity: The rigid C₂-symmetric environment effectively shields one face of the coordinated substrate.

  • Proven Track Record: Extensively documented success across a wide range of asymmetric transformations.

  • Modular Synthesis: The steric and electronic properties can be easily tuned by changing the substituent at the 4-position of the oxazoline ring and the nature of the bridge connecting them.

Performance Comparison: Asymmetric Aziridination of Styrene

To provide an objective comparison, we have synthesized performance data from the literature for the copper-catalyzed asymmetric aziridination of styrene, using [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs) as the nitrene source. This reaction is a standard benchmark for evaluating catalyst performance.

Catalyst ClassRepresentative LigandMetalYield (%)Enantiomeric Excess (ee %)Source
Tridentate N-Ligand Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanolCu(I)71 - 100%Not Reported[4],[5]
C₂-Symmetric Ligand Bis(oxazoline) derivativesCu(I)/Cu(II)≥ 85%≥ 90% (up to 99%)[9],[10],[8]

Analysis of Performance Data:

The data clearly establishes the C₂-symmetric BOX-type ligands as the superior choice for achieving high enantioselectivity in the asymmetric aziridination of styrene. The well-defined, rigid chiral pocket of the Cu-BOX complex is exceptionally effective at discriminating between the two prochiral faces of the olefin, consistently delivering ee values exceeding 90%.[9][10]

While the tridentate N-ligand system demonstrates excellent chemical conversion, often achieving quantitative yields, its ability to induce chirality is less established in the literature.[4][5] The higher conformational flexibility of the ligand backbone, compared to the rigid BOX scaffold, may result in less effective chiral discrimination in the transition state. However, the high yields suggest that these catalysts are highly active and stable. This makes them potentially interesting for applications where high turnover is critical and moderate-to-high enantioselectivity is not the primary objective, or for substrates where BOX ligands perform poorly.

Experimental Protocols

The following protocols are provided as representative examples. Researchers should always consult the primary literature and perform appropriate risk assessments before conducting any experiment.

Protocol 1: Synthesis of Ligand Precursor N,N',N''-Tritosyldiethylenetriamine (TsDTA)

This protocol is adapted from established literature procedures.[1][2]

Materials:

  • Diethylenetriamine

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Methanol or Acetonitrile

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve diethylenetriamine (1.0 eq) and sodium hydroxide (4.0 eq) in deionized water. Cool the solution in an ice bath.

  • In a separate beaker, dissolve p-toluenesulfonyl chloride (3.3 eq) in diethyl ether.

  • Add the p-toluenesulfonyl chloride solution dropwise to the stirring aqueous solution of diethylenetriamine over 1 hour, maintaining the temperature at 0-5 °C.

  • After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for an additional 2 hours.

  • A white precipitate will form. Collect the solid by vacuum filtration.

  • Wash the collected solid sequentially with cold deionized water and cold diethyl ether to remove unreacted starting materials and inorganic salts.

  • Recrystallize the crude product from hot methanol or acetonitrile to yield pure N,N',N''-Tritosyldiethylenetriamine as a white crystalline solid (m.p. 174-175 °C).[1][2] The yield should typically be above 70%.[1]

Protocol 2: General Procedure for Copper(I)-Catalyzed Asymmetric Aziridination of Styrene

This is a generalized protocol based on common procedures for Cu-BOX catalyzed reactions.[8][11]

Materials:

  • Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·0.5C₆H₆) or Copper(I) acetonitrile tetrafluoroborate [Cu(MeCN)₄]BF₄

  • Chiral Ligand (e.g., a Bis(oxazoline) derivative) (1.1 eq relative to Cu)

  • Styrene (5.0 eq)

  • [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs) (1.0 eq)

  • Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile)

  • 4 Å Molecular Sieves

Procedure:

  • Catalyst Pre-formation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the copper(I) source (0.05 eq) and the chiral ligand (0.055 eq).

  • Add activated 4 Å molecular sieves and anhydrous solvent. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the chiral catalyst complex.

  • Reaction Initiation: Add styrene to the flask via syringe.

  • Add the nitrene source, PhI=NTs, to the reaction mixture. For optimal results, the PhI=NTs can be added portion-wise or as a solution via syringe pump over several hours. The reaction is often exothermic.[12]

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 0 °C to room temperature) and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, filter the mixture through a pad of silica gel or celite to remove the catalyst and molecular sieves. Rinse the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield of the isolated aziridine product and analyze its enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

Visualization of Structures and Workflows

Diagram 1: Synthesis of TsDTA Ligand Precursor

G cluster_reactants Reactants cluster_process Process cluster_product Product A Diethylenetriamine D Dropwise Addition in Ether/Water 0-5 °C, 1 hr A->D B p-Toluenesulfonyl Chloride (TsCl) B->D C NaOH (aq) C->D E Stir at RT 2 hrs D->E F Filtration & Recrystallization E->F G N,N',N''-Tritosyldiethylenetriamine (TsDTA) F->G

Caption: Workflow for the synthesis of the TsDTA ligand precursor.

Diagram 2: Structural Comparison of Chiral Ligands Complexed to Copper

G cluster_tsdta Tridentate N-Ligand Complex (Conceptual) cluster_box C₂-Symmetric BOX Complex (Established) tsdta Flexible Tridentate Coordination (N,N,N-donor) cu1 Cu tsdta->cu1 Strong Chelation box Rigid Bidentate Coordination (N,N-donor) cu2 Cu box->cu2 C₂-Symmetric Pocket

Caption: Conceptual comparison of metal coordination environments.

Diagram 3: General Catalytic Cycle for Copper-Catalyzed Aziridinationdot

G A Cu(I)-L* Catalyst C [L*Cu(I)=NTs] Active Nitrenoid A->C + PhI B Nitrene Source (PhI=NTs) B->C E [Transition State] C->E D Olefin (Styrene) D->E facial attack E->A Catalyst Regeneration F Chiral Aziridine Product E->F

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of N,N',N''-Tritosyldiethylenetriamine Disodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the proper handling and disposal of N,N',N''-Tritosyldiethylenetriamine disodium salt (CAS No. 52601-80-6). As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and compliance within your laboratory.

The following procedures are based on established principles of chemical safety and waste management, synthesized with data from closely related compounds due to the limited availability of a specific Safety Data Sheet (SDS) for the disodium salt form. The foundational principle is to treat substances of unknown or incompletely characterized toxicity with a high degree of caution.[1]

Core Principles: Hazard Assessment and Risk Mitigation

Understanding the potential hazards is the first step in safe handling. While specific toxicological data for the disodium salt is sparse, information for the parent compound, N,N',N''-Tritosyldiethylenetriamine (CAS 56187-04-3), provides a strong basis for risk assessment.

Known Hazards (Based on N,N',N''-Tritosyldiethylenetriamine):

  • Skin Irritation (H315): Causes skin irritation.

  • Serious Eye Irritation (H319): Causes serious eye irritation.

  • Aquatic Toxicity (H413): May cause long-lasting harmful effects to aquatic life.

The disodium salt form likely exhibits high water solubility, which could facilitate its transport in aqueous environments, underscoring the importance of preventing its release into drains and waterways. Given these factors, all waste containing this compound must be managed as regulated, hazardous chemical waste.

Personal Protective Equipment (PPE): A proactive approach to safety mandates the use of appropriate PPE at all times when handling this chemical, from initial use to final disposal.[2]

PPE CategorySpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields, or chemical splash goggles.[1]Protects against splashes and accidental eye contact, which could cause serious irritation.
Hand Protection Chemically resistant gloves (e.g., Nitrile). Inspect for integrity before each use.Prevents direct skin contact, mitigating the risk of irritation.
Body Protection Standard laboratory coat.Provides a barrier against minor spills and contamination of personal clothing.
Respiratory Not generally required for handling small quantities of the solid in a well-ventilated area. Use in a fume hood if creating dust or aerosols.Minimizes the risk of inhaling airborne particles.

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for disposal is that all waste streams containing this compound must be collected, properly labeled, and transferred to a licensed environmental waste management contractor.[3] Under no circumstances should this chemical be disposed of down the drain or in standard trash. [2]

Step 1: Waste Segregation and Containment

Proper segregation is critical to prevent dangerous reactions and ensure compliant disposal.

  • Designate a Waste Container: Use a chemically compatible, sealable container clearly marked for "this compound Waste." High-density polyethylene (HDPE) containers are a suitable choice.

  • Collect All Waste Forms: This includes:

    • Unused or expired solid chemical.

    • Contaminated consumables (e.g., weigh boats, pipette tips, gloves).

    • Solutions containing the compound.

  • Do Not Mix Wastes: Never mix this waste with other chemical streams, particularly strong acids or oxidizers, as incompatibility data is not available.[3]

Step 2: Labeling for Safety and Compliance

Accurate labeling is a regulatory requirement and essential for the safety of all personnel.

  • The container must be labeled with the words "Hazardous Waste."

  • Clearly identify the contents: "this compound, CAS No. 52601-80-6."

  • List the approximate concentration and quantity.

  • Indicate the associated hazards: "Irritant," "Environmental Hazard."

  • Record the accumulation start date.

Step 3: Interim Storage in the Laboratory

Store the sealed waste container in a designated satellite accumulation area while awaiting pickup.

  • Ensure the container is sealed at all times, except when adding waste.

  • Store in secondary containment to control any potential leaks.

  • Keep the storage area away from sinks, floor drains, and sources of ignition.[4]

Step 4: Final Disposal

The final and most critical step is the transfer of the waste to a professional disposal service.

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Documentation: Complete all necessary waste manifests or tracking documents as required by your institution and local regulations.

The diagram below illustrates the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound start Waste Generation (Solid, Solution, or Contaminated Labware) ppe Step 1: Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe spill Spill Occurs start->spill contain Step 2: Place in Designated 'Hazardous Waste' Container ppe->contain label Step 3: Label Container Correctly (Name, CAS, Hazards, Date) contain->label store Step 4: Store Securely in Satellite Accumulation Area label->store ehs Step 5: Arrange Pickup via EH&S or Licensed Contractor store->ehs end Compliant Final Disposal ehs->end spill->ppe spill_clean Contain & Clean Spill with Inert Absorbent spill_clean->contain Dispose of cleanup materials as hazardous waste

Caption: Disposal Decision and Workflow Diagram.

Emergency Procedures: Spill Management

In the event of a spill, a swift and safe response is crucial to protect personnel and the environment.[5]

  • Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.

  • Assess and Secure: Secure the area to prevent entry. Ensure proper ventilation.

  • Don PPE: Wear, at a minimum, a lab coat, chemical-resistant gloves, and chemical splash goggles.

  • Contain and Absorb: For a solid spill, carefully sweep or scoop the material to minimize dust generation. For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Place all contaminated absorbent and cleaning materials into your designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EH&S department according to your institution's policy.

By adhering to these scientifically grounded procedures, you contribute to a safe research environment and ensure that your work is conducted with the highest degree of integrity and responsibility.

References

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  • N,N´,N´´-Tritosyldiethylenetriamine disodium salt - CHEMICAL POINT. CHEMICAL POINT.

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Unknown Source.

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  • SAFETY DATA SHEET. MilliporeSigma.

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  • The NIH Drain Discharge Guide. National Institutes of Health.

  • N,N',N''-TRITOSYLDIETHYLENETRIAMINE C25H31N3O6S3, Formula,NMR,Boiling Point,Density,Flash Point - Guidechem. Guidechem.

  • Determination and Confirmation of Sulfonamides - Food Safety and Inspection Service. USDA.

  • N, N', N''-Tritosyldiethylenetriamine disodium salt, min 97%, 1 gram. CP Lab Chemicals.

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.

  • Safe Handling of Toxic Substances in the Laboratory | Labcompare. Labcompare.

  • DIETHYLENETRIAMINE CAS N°: 111-40-0. European Chemicals Agency.

  • Life-Changing Safety Tips for Handling Laboratory Chemicals - Actylis Lab Solutions. Actylis Lab Solutions.

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  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison.

  • Material Safety Data Sheet - Cole-Parmer. Cole-Parmer.

  • N,N',N''-Tris(p-toluenesulfonyl)diethylenetriamine | 56187-04-3 - TCI Chemicals. TCI Chemicals (APAC).

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  • Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies - EPA. U.S. Environmental Protection Agency.

  • MRLs for sulfonamide antibiotics, provided by the EU, Codex Alimentarius and FDA. ResearchGate.

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  • DEA Pharmaceutical Disposal Regulations - Rx Destroyer. Rx Destroyer.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.